molecular formula C9H10N2O3S B010343 4-Ethyl-2H-1,2,4-benzothiadiazin-3(4H)-on-1,1-dioxide CAS No. 102308-74-7

4-Ethyl-2H-1,2,4-benzothiadiazin-3(4H)-on-1,1-dioxide

Cat. No.: B010343
CAS No.: 102308-74-7
M. Wt: 226.25 g/mol
InChI Key: XOJIAIHJDLBFMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Ethyl-2H-1,2,4-benzothiadiazin-3(4H)-on-1,1-dioxide (CAS# 102308-74-7) is a high-purity chemical compound featuring the 1,2,4-benzothiadiazine 1,1-dioxide (BTD) scaffold, a structure of significant interest in medicinal chemistry and neuroscience research. Research Applications and Value: This compound serves as a valuable chemical reference standard and building block in drug discovery. Its core structure is extensively investigated for its role in modulating ionotropic glutamate receptors (iGluRs) in the central nervous system. BTD derivatives are a recognized class of Positive Allosteric Modulators (PAMs) for the AMPA receptor (AMPAR) . These receptors are critical for fast excitatory synaptic transmission and are implicated in synaptic plasticity, learning, and memory. Research on compounds like 4-Ethyl-2H-1,2,4-benzothiadiazin-3(4H)-on-1,1-dioxide provides insights into treating neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia . The structural features of this compound, including the ethyl substitution at the 4-position, are key for exploring structure-activity relationships (SAR) to develop novel neuromodulatory agents. Chemical Profile: Molecular Formula: C 9 H 10 N 2 O 3 S Molecular Weight: 226.25 g/mol CAS Number: 102308-74-7 Usage Notes: This product is intended for research purposes by qualified laboratory personnel. It is For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals. Researchers should consult the Safety Data Sheet (SDS) prior to handling.

Properties

IUPAC Name

4-ethyl-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O3S/c1-2-11-7-5-3-4-6-8(7)15(13,14)10-9(11)12/h3-6H,2H2,1H3,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOJIAIHJDLBFMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2S(=O)(=O)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10321359
Record name 4-Ethyl-1lambda~6~,2,4-benzothiadiazine-1,1,3(2H,4H)-trione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10321359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102308-74-7
Record name 4-Ethyl-1lambda~6~,2,4-benzothiadiazine-1,1,3(2H,4H)-trione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10321359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of 4-Ethyl-2H-1,2,4-benzothiadiazin-3(4H)-on-1,1-dioxide and its Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive analysis of the mechanism of action of 4-Ethyl-2H-1,2,4-benzothiadiazin-3(4H)-on-1,1-dioxide and related compounds within the benzothiadiazine dioxide class. These molecules represent a significant area of research in neuroscience, primarily for their role as positive allosteric modulators (PAMs) of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors. We will delve into the molecular interactions, the resulting alterations in receptor kinetics, and the downstream signaling cascades that culminate in physiological effects such as cognitive enhancement. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this important class of neurotherapeutics.

Introduction: The Benzothiadiazine Dioxide Scaffold

The 1,2,4-benzothiadiazine 1,1-dioxide core is a heterocyclic scaffold that has given rise to a variety of pharmacologically active agents. While historically associated with diuretic and antihypertensive drugs, modern medicinal chemistry has repurposed this versatile structure to create potent modulators of central nervous system targets. The subject of this guide, 4-Ethyl-2H-1,2,4-benzothiadiazin-3(4H)-on-1,1-dioxide, and its close structural relatives, have emerged as highly specific and effective positive allosteric modulators of ionotropic glutamate receptors, particularly the AMPA subtype. These compounds, often referred to as "ampakines," are of significant interest for their potential to treat a range of neurological and psychiatric disorders characterized by deficits in glutamatergic neurotransmission.

Core Mechanism of Action: Positive Allosteric Modulation of AMPA Receptors

The primary mechanism through which 4-Ethyl-2H-1,2,4-benzothiadiazin-3(4H)-on-1,1-dioxide and its congeners exert their effects is through positive allosteric modulation of AMPA receptors.

The Allosteric Binding Site

Unlike competitive agonists that bind directly to the glutamate binding site, benzothiadiazine dioxides bind to a distinct, allosteric site on the AMPA receptor. Crystallographic studies have revealed that this binding pocket is located at the interface between the ligand-binding domains (LBDs) of two adjacent subunits of the tetrameric AMPA receptor. This strategic location allows the modulator to influence the conformational changes that occur upon glutamate binding.

Alteration of Receptor Kinetics

The binding of a benzothiadiazine dioxide modulator to this allosteric site stabilizes the glutamate-bound, open-channel conformation of the AMPA receptor. This stabilization has two key consequences on receptor kinetics:

  • Slowing of Deactivation: The rate at which the ion channel closes after the dissociation of glutamate is reduced. This prolongs the duration of the excitatory postsynaptic current (EPSC) for each synaptic event.

  • Reduction of Desensitization: The process by which the receptor enters a closed, glutamate-bound but non-conducting state is inhibited. This allows the receptor to respond more robustly to sustained or high-frequency stimulation.

By prolonging the open state of the AMPA receptor channel in the presence of the endogenous agonist glutamate, these modulators amplify the physiological signal without directly activating the receptor themselves. This is a crucial feature, as it preserves the temporal and spatial precision of synaptic transmission while enhancing its efficacy.

Signaling Pathways and Physiological Consequences

The potentiation of AMPA receptor function by 4-Ethyl-2H-1,2,4-benzothiadiazin-3(4H)-on-1,1-dioxide and its analogs has profound effects on synaptic plasticity and neuronal function.

Enhancement of Synaptic Plasticity

One of the most significant downstream effects of AMPA receptor potentiation is the facilitation of long-term potentiation (LTP), a cellular correlate of learning and memory.[1][2] By increasing the influx of Na+ and, in the case of Ca2+-permeable AMPA receptors, Ca2+ during synaptic transmission, these modulators lower the threshold for LTP induction. This enhanced synaptic plasticity is believed to be the basis for the observed cognitive-enhancing effects of these compounds.[3]

The following diagram illustrates the central role of AMPA receptor potentiation in the context of a glutamatergic synapse and its influence on downstream signaling cascades implicated in synaptic plasticity.

AMPA_Receptor_Potentiation_Pathway cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Density Glutamate_Vesicle Glutamate Vesicle Glutamate Glutamate Glutamate_Vesicle->Glutamate Release AMPAR AMPA Receptor Glutamate->AMPAR Binding NMDAR NMDA Receptor Glutamate->NMDAR Na_Influx Increased Na+ Influx AMPAR->Na_Influx Na+ Influx Ca_Influx Ca2+ Influx NMDAR->Ca_Influx Ca2+ Influx Benzothiadiazine 4-Ethyl-2H-1,2,4-benzothiadiazin- 3(4H)-on-1,1-dioxide Benzothiadiazine->AMPAR Positive Allosteric Modulation CaMKII CaMKII CREB CREB CaMKII->CREB Activates LTP Long-Term Potentiation (Synaptic Strengthening) CaMKII->LTP Induces Gene_Expression Gene Expression (e.g., BDNF) CREB->Gene_Expression Promotes Gene_Expression->LTP Contributes to Depolarization Postsynaptic Depolarization Na_Influx->Depolarization Leads to Depolarization->NMDAR Removes Mg2+ Block Ca_Influx->CaMKII Activates

Caption: Signaling pathway of AMPA receptor potentiation by 4-Ethyl-2H-1,2,4-benzothiadiazin-3(4H)-on-1,1-dioxide.

Cognitive Enhancement

The ability of these compounds to facilitate synaptic plasticity translates into measurable improvements in cognitive function. Preclinical studies have demonstrated that derivatives such as 4-ethyl-7-fluoro-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide are active in object recognition tests in rats, indicating pro-cognitive effects in vivo following oral administration.[3] This makes the benzothiadiazine dioxide class of AMPA receptor PAMs a promising avenue for the development of treatments for cognitive disorders, including Alzheimer's disease and age-related cognitive decline.

Quantitative Analysis of Biological Activity

The potency of benzothiadiazine dioxide derivatives as AMPA receptor modulators is typically assessed using in vitro electrophysiology or fluorescence-based assays. The following table summarizes representative data for compounds within this class, highlighting the impact of different substituents on their activity.

CompoundAssay TypeReceptor/Cell LinePotency (EC50)Efficacy (% of Max Response)Reference
4-ethyl-7-fluoro-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide (12a)Object Recognition Test (in vivo)Wistar RatsN/ADemonstrated cognitive enhancement[3]
7-chloro-4-cyclopropyl-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide (3)Calcium Flux AssayHEK293 cells (GluA2)~5-10 µMNot Reported[4]
4-cyclopropyl-7-(3-methoxyphenoxy)-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide (11m)Calcium Flux AssayHEK293 cells (GluA2)2.0 nMNot Reported[5]

EC50 values represent the concentration of the compound that elicits a half-maximal response.

Experimental Protocol: Two-Electrode Voltage-Clamp (TEVC) Recording in Xenopus Oocytes

To functionally characterize the modulatory effects of compounds like 4-Ethyl-2H-1,2,4-benzothiadiazin-3(4H)-on-1,1-dioxide on AMPA receptors, the two-electrode voltage-clamp (TEVC) technique using Xenopus laevis oocytes is a robust and widely used method.

Principle

This technique involves expressing the target ion channel (in this case, specific AMPA receptor subunits) in the membrane of a large, easily handled Xenopus oocyte. Two microelectrodes are then inserted into the oocyte: one to measure the membrane potential and the other to inject current to "clamp" the membrane potential at a desired holding value. The current required to maintain this holding potential is a direct measure of the ion flow through the expressed channels.

Step-by-Step Methodology
  • Oocyte Preparation and cRNA Injection:

    • Harvest and defolliculate oocytes from a female Xenopus laevis.

    • Inject the oocytes with cRNA encoding the desired AMPA receptor subunits (e.g., GluA1/GluA2).

    • Incubate the injected oocytes for 2-5 days to allow for receptor expression.

  • Electrode Preparation:

    • Pull borosilicate glass capillaries to create microelectrodes with a resistance of 0.5-2 MΩ.

    • Fill the electrodes with 3 M KCl.

  • Recording Setup:

    • Place an oocyte in a recording chamber continuously perfused with a standard saline solution (e.g., ND96).

    • Under a microscope, carefully impale the oocyte with both the voltage-sensing and current-injecting electrodes.

    • Clamp the oocyte membrane potential to a holding potential of -60 mV to -80 mV.

  • Data Acquisition:

    • Apply the agonist (e.g., 100 µM glutamate) to the oocyte in the absence of the modulator to establish a baseline current response.

    • After a washout period, co-apply the agonist with varying concentrations of the test compound (e.g., 4-Ethyl-2H-1,2,4-benzothiadiazin-3(4H)-on-1,1-dioxide).

    • Record the potentiation of the glutamate-evoked current. The potentiation is typically measured as the percentage increase in the peak current amplitude in the presence of the modulator compared to the baseline response.

  • Data Analysis:

    • Plot the percentage potentiation against the log concentration of the modulator.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 and maximal efficacy.

The following diagram outlines the workflow for this experimental protocol.

TEVC_Workflow Start Start Oocyte_Prep Oocyte Preparation (Harvesting & Defolliculation) Start->Oocyte_Prep cRNA_Injection cRNA Injection (AMPA Receptor Subunits) Oocyte_Prep->cRNA_Injection Incubation Incubation (2-5 days for expression) cRNA_Injection->Incubation Recording_Setup Recording Setup (Oocyte in chamber, electrode impalement) Incubation->Recording_Setup Voltage_Clamp Establish Voltage Clamp (Holding potential -70mV) Recording_Setup->Voltage_Clamp Baseline_Recording Baseline Recording (Apply Glutamate alone) Voltage_Clamp->Baseline_Recording Modulator_Application Modulator Application (Co-apply Glutamate + Test Compound) Baseline_Recording->Modulator_Application Data_Acquisition Data Acquisition (Record potentiated current) Modulator_Application->Data_Acquisition Data_Analysis Data Analysis (Dose-response curve, EC50) Data_Acquisition->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for Two-Electrode Voltage-Clamp (TEVC) analysis.

Conclusion

4-Ethyl-2H-1,2,4-benzothiadiazin-3(4H)-on-1,1-dioxide and its analogs represent a compelling class of neuromodulators with a well-defined mechanism of action. By acting as positive allosteric modulators of AMPA receptors, they enhance excitatory synaptic transmission in a manner that is dependent on endogenous glutamatergic activity. This mechanism, which leads to the facilitation of synaptic plasticity and cognitive enhancement, underscores their therapeutic potential for a variety of CNS disorders. The experimental protocols outlined in this guide provide a robust framework for the further characterization and development of these promising compounds.

References

  • Pirotte, B., et al. (2023). New insights in the development of positive allosteric modulators of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors belonging to 3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxides: Introduction of (mono/difluoro)methyl groups at the 2-position of the thiadiazine ring. European Journal of Medicinal Chemistry, 250, 115221. [Link]

  • Kessels, H. W., & Malinow, R. (2009). Synaptic AMPA receptor plasticity and behavior. Neuron, 61(3), 340-350. [Link]

  • Pirotte, B., et al. (2010). New fluorinated 1,2,4-benzothiadiazine 1,1-dioxides: discovery of an orally active cognitive enhancer acting through potentiation of the 2-amino-3-(3-hydroxy-5-methylisoxazol-4-yl)propionic acid receptors. Journal of Medicinal Chemistry, 53(4), 1700-1711. [Link]

  • Battisti, U. M., et al. (2011). 5-Arylbenzothiadiazine type compounds as positive allosteric modulators of AMPA/kainate receptors. ACS Medicinal Chemistry Letters, 3(1), 25-29. [Link]

  • Lebrun, P., et al. (2007). Design, synthesis, and pharmacology of novel 7-substituted 3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxides as positive allosteric modulators of AMPA receptors. Journal of Medicinal Chemistry, 50(13), 3153-3157. [Link]

  • Danober, L., et al. (2017). Pharmacological characterisation of S 47445, a novel positive allosteric modulator of AMPA receptors. PLoS One, 12(9), e0184429. [Link]

  • Arai, A. C., & Lynch, G. (1992). Antagonism of the benzamide AP5 reveals a difference in the interaction of LTP and aniracetam at AMPA receptors. Brain Research, 598(1-2), 173-184. [Link]

  • Zhu, J. J., et al. (2002). State-dependent Ras signaling and AMPA receptor trafficking. Genes & Development, 16(18), 2385-2397. [Link]

  • Sun, Y., et al. (2005). Mechanism of positive allosteric modulators acting on AMPA receptors. Molecular Pharmacology, 68(4), 963-971. [Link]

  • Staskiewicz, L., & Bocian, K. (2014). Two-electrode voltage-clamp (TEVC). In: Kurreck J., Rapp E. (eds) Expression Systems. Methods in Molecular Biology, vol 1118. Humana Press, New York, NY. [Link]

  • Pirotte, B., et al. (2007). Design, synthesis, and pharmacology of novel 7-substituted 3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxides as positive allosteric modulators of AMPA receptors. Journal of Medicinal Chemistry, 50(13), 3153-3157. [Link]

  • Le-Corronc, H., et al. (2017). 7-Phenoxy-Substituted 3,4-Dihydro-2H-1,2,4-benzothiadiazine 1,1-Dioxides as Positive Allosteric Modulators of α-Amino-3-hydroxy-5-methyl-4-isoxazolepropionic Acid (AMPA) Receptors with Nanomolar Potency. Journal of Medicinal Chemistry, 61(1), 251-264. [Link]

  • Cannazza, G., et al. (2016). An unexpected reversal in the pharmacological stereoselectivity of benzothiadiazine AMPA positive allosteric modulators. MedChemComm, 7(5), 957-965. [Link]

  • Toso, A., et al. (2015). Synthesis and Pharmacology of Mono-, Di-, and Trialkyl-Substituted 7-Chloro-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-Dioxides Combined with X-ray Structure Analysis to Understand the Unexpected Structure–Activity Relationship at AMPA Receptors. Journal of Medicinal Chemistry, 59(4), 1569-1581. [Link]

  • Wikipedia contributors. (2024, February 9). AMPA receptor. In Wikipedia, The Free Encyclopedia. Retrieved March 12, 2024, from [Link]

  • Henley, J. M., & Wilkinson, K. A. (2016). Synaptic AMPA receptor trafficking and plasticity. Nature Reviews Neuroscience, 17(6), 337-350. [Link]

  • Le-Corronc, H., et al. (2018). 7-Phenoxy-Substituted 3,4-Dihydro-2H-1,2,4-benzothiadiazine 1,1-Dioxides as Positive Allosteric Modulators of α-Amino-3-hydroxy-5-methyl-4-isoxazolepropionic Acid (AMPA) Receptors with Nanomolar Potency. Journal of Medicinal Chemistry, 61(1), 251-264. [Link]

Sources

4-Ethyl-2H-1,2,4-benzothiadiazin-3(4H)-on-1,1-dioxide chemical structure and physicochemical properties

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 4-Ethyl-2H-1,2,4-benzothiadiazin-3(4H)-on-1,1-dioxide: Structural Dynamics, Synthesis, and Pharmacological Utility

Executive Summary

The compound 4-Ethyl-2H-1,2,4-benzothiadiazin-3(4H)-on-1,1-dioxide (CAS 102308-74-7) represents a highly specialized heterocyclic scaffold within the benzothiadiazine family[1]. While historically recognized as the core structural motif for thiazide diuretics and ATP-sensitive potassium (K_ATP) channel openers, unsubstituted and N-alkylated benzothiadiazine 1,1-dioxides have recently emerged as privileged precursors for Respiratory Syncytial Virus (RSV) inhibitors, CXCR2 antagonists, and serine hydrolase inhibitors[2][3][4].

As a Senior Application Scientist, I have structured this guide to move beyond basic chemical identification. We will dissect the physicochemical causality of its structure, address the regioselective challenges inherent in its synthesis, and provide self-validating experimental protocols for both its generation and pharmacological evaluation.

Structural Architecture and Physicochemical Properties

The benzothiadiazine-3-one 1,1-dioxide core is characterized by a benzene ring fused to a six-membered 1,2,4-thiadiazine ring containing both a sultam (cyclic sulfonamide) and a cyclic urea linkage[5].

The specific substitution pattern of this molecule—an ethyl group at the N4 position and a free proton at the N2 position—dictates its physicochemical behavior and binding kinetics. The strongly electron-withdrawing nature of the adjacent sulfonyl ( −SO2​− ) and carbonyl ( −C=O ) groups renders the N2 proton highly acidic (typical pKa ~6.5–7.5). At physiological pH, this position exists in a dynamic equilibrium between its neutral and anionic states, allowing it to act as a critical hydrogen bond donor or participate in robust ionic interactions with basic amino acid residues in target protein pockets[5]. Conversely, the N4-ethyl substitution restricts the conformational flexibility of the urea linkage and increases the molecule's lipophilicity, driving hydrophobic interactions and improving membrane permeability[4].

Quantitative Physicochemical Profile
ParameterValueReference
Chemical Name 4-Ethyl-2H-1,2,4-benzothiadiazin-3(4H)-on-1,1-dioxide[1]
CAS Registry Number 102308-74-7[1]
Molecular Formula C9​H10​N2​O3​S [1]
Molecular Weight 226.25 g/mol [1]
Hydrogen Bond Donors 1 (N2-H)Structural Analysis
Hydrogen Bond Acceptors 4 (Carbonyl O, Sulfonyl O, N4)Structural Analysis
Core Scaffold Benzothiadiazine sultam[2]

Synthetic Methodologies: Overcoming Regioselectivity

A critical challenge in the synthesis of N-alkylated benzothiadiazine 1,1-dioxides is regioselectivity. If one attempts to directly alkylate the parent 2H-1,2,4-benzothiadiazin-3(4H)-on-1,1-dioxide with an ethyl halide, the reaction predominantly occurs at the more acidic and nucleophilic N2 position, yielding the undesired 2-ethyl isomer.

To enforce absolute causality and ensure the selective formation of the 4-ethyl derivative, the ethyl group must be pre-installed on the acyclic precursor prior to ring closure. Modern approaches utilize either a copper-catalyzed N-arylation strategy followed by cyclization with Carbonyl Diimidazole (CDI)[3], or a tandem amidation/intramolecular aza-Wittig reaction starting from o-azidobenzenesulfonamides[2]. The CDI-mediated cyclization of 2-(ethylamino)benzenesulfonamide is the most robust, self-validating protocol for laboratory-scale synthesis.

SynthWorkflow A 2-Fluorobenzenesulfonyl chloride (Starting Material) B Amidation (NH3) Yields 2-Fluorobenzenesulfonamide A->B C SNAr with Ethylamine Regioselective N4-alkylation B->C D 2-(Ethylamino)benzenesulfonamide (Key Precursor) C->D E Cyclization via CDI (Carbonyl Insertion) D->E F 4-Ethyl-2H-1,2,4-benzothiadiazin- 3(4H)-on-1,1-dioxide E->F

Synthetic workflow for 4-Ethyl-2H-1,2,4-benzothiadiazin-3(4H)-on-1,1-dioxide via N-alkylation.

Pharmacological Relevance and Target Modulation

While classical thiazide diuretics require a C7-sulfonamide group and a C6-halogen to effectively inhibit the sodium-chloride symporter (NCC) in the distal convoluted tubule[5], derivatives lacking these specific substitutions—such as 4-Ethyl-2H-1,2,4-benzothiadiazin-3(4H)-on-1,1-dioxide—exhibit a shifted pharmacological profile.

This specific scaffold acts as a high-affinity ligand for the sulfonylurea receptor 1 (SUR1) subunit of ATP-sensitive potassium (K_ATP) channels[4]. Binding to the allosteric site on SUR1 induces a conformational shift that opens the associated Kir6.2 pore. The resulting efflux of potassium ions hyperpolarizes the cell membrane, which subsequently closes voltage-dependent calcium channels (VDCCs). The drop in intracellular calcium leads to smooth muscle relaxation and decreased cellular excitability, a mechanism heavily exploited in the development of antihypertensive and insulin-modulating therapeutics[4].

Pathway Ligand Benzothiadiazine Derivative (Effector Molecule) Receptor SUR1 Subunit of K_ATP Channel (Allosteric Target) Ligand->Receptor Binding Pore Kir6.2 Pore Opening (Conformational Shift) Receptor->Pore Coupling IonFlux Potassium (K+) Efflux (Membrane Hyperpolarization) Pore->IonFlux CaChannel VDCC Closure (Decreased Ca2+ Influx) IonFlux->CaChannel Voltage Drop Outcome Cellular Relaxation / Reduced Excitability (Physiological Response) CaChannel->Outcome

K_ATP channel activation pathway mediated by benzothiadiazine 1,1-dioxide derivatives.

Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Each step includes specific causality checkpoints.

Protocol 1: Regioselective Synthesis via CDI-Mediated Cyclization

Objective: Synthesize 4-Ethyl-2H-1,2,4-benzothiadiazin-3(4H)-on-1,1-dioxide avoiding N2-alkylation artifacts.

  • Preparation of the Precursor: Dissolve 2-fluorobenzenesulfonamide (10 mmol) in anhydrous DMSO (20 mL). Add ethylamine (30 mmol, 3 eq) and potassium carbonate (20 mmol).

  • SNAr Reaction: Heat the mixture to 90°C for 12 hours under an inert argon atmosphere. Causality Check: The strong electron-withdrawing effect of the sulfonamide group activates the ortho-fluorine for nucleophilic aromatic substitution.

  • Isolation: Cool to room temperature, dilute with water (50 mL), and extract with EtOAc ( 3×30 mL). Wash the organic layer with brine, dry over Na2​SO4​ , and concentrate in vacuo to yield 2-(ethylamino)benzenesulfonamide.

  • Cyclization: Dissolve the intermediate (5 mmol) in anhydrous THF (15 mL). Add 1,1'-Carbonyldiimidazole (CDI) (6 mmol, 1.2 eq) dropwise at 0°C. Causality Check: CDI acts as a safe phosgene equivalent, inserting the carbonyl carbon between the two nitrogen atoms to form the cyclic urea[3].

  • Reflux and Yield: Heat the reaction to reflux for 4 hours. Quench with 1M HCl, extract with DCM, and purify via flash chromatography (Hexanes:EtOAc 7:3) to yield the pure 4-Ethyl-2H-1,2,4-benzothiadiazin-3(4H)-on-1,1-dioxide.

  • Analytical Validation: Confirm structure via 1H NMR. The N4-ethyl group will present as a distinct triplet (~1.1 ppm) and quartet (~3.8 ppm), while the highly acidic N2-H proton will appear as a broad singlet downfield (~10.5 ppm).

Protocol 2: High-Throughput Electrophysiological Validation (Patch-Clamp)

Objective: Validate the K_ATP channel opening efficacy of the synthesized compound.

  • Cell Preparation: Culture HEK293 cells stably co-expressing human SUR1 and Kir6.2 subunits. Plate on glass coverslips 24 hours prior to recording.

  • Solution Formulation:

    • Extracellular Solution: 140 mM NaCl, 5 mM KCl, 1.2 mM MgCl2​ , 1.5 mM CaCl2​ , 10 mM HEPES (pH 7.4).

    • Intracellular (Pipette) Solution: 110 mM K-aspartate, 30 mM KCl, 1 mM MgCl2​ , 10 mM EGTA, 10 mM HEPES, 0.1 mM ATP (pH 7.2). Causality Check: A low intracellular ATP concentration (0.1 mM) is critical to prevent complete baseline pore closure, allowing the allosteric opening effect of the benzothiadiazine to be accurately quantified.

  • Recording: Establish a whole-cell configuration. Hold the membrane potential at -70 mV.

  • Perfusion: Perfuse the cells with the extracellular solution containing 10 μ M of 4-Ethyl-2H-1,2,4-benzothiadiazin-3(4H)-on-1,1-dioxide.

  • Data Acquisition: Measure the increase in inward rectifier potassium currents. A successful channel opener will demonstrate a >3-fold increase in current amplitude, reversible upon washout.

References

  • NextSDS. "4-Ethyl-2H-1,2,4-benzothiadiazin-3(4H)-on-1,1-dioxide — Chemical Substance Information". NextSDS Database. Available at: [Link]

  • Kumar, A., et al. (2013). "Facile synthesis of benzothiadiazine 1,1-dioxides, a precursor of RSV inhibitors, by tandem amidation/intramolecular aza-Wittig reaction". Beilstein Journal of Organic Chemistry, 9, 503–509. Available at: [Link]

  • Rolfe, A., et al. (2009). "3-Arylamino-2H-1,2,4-benzothiadiazin-5-oI 1,1-dioxides as novel and selective CXCR2 antagonists". ResearchGate. Available at: [Link]

  • Halimehjani, A. Z., et al. (2022). "Iodine-mediated oxidative N–S bond formation: a facile one-pot synthetic approach to 1,2,4-benzothiadiazine 1,1-dioxides". Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Wikipedia Contributors. "Thiazide". Wikipedia, The Free Encyclopedia. Available at: [Link]

Sources

An In-depth Technical Guide to the Synthesis of 4-Ethyl-2H-1,2,4-benzothiadiazin-3(4H)-on-1,1-dioxide

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthetic pathways and precursors for 4-Ethyl-2H-1,2,4-benzothiadiazin-3(4H)-on-1,1-dioxide, a heterocyclic compound of interest in medicinal chemistry. The synthesis of this molecule involves the initial construction of the core 1,2,4-benzothiadiazine-1,1-dioxide ring system, followed by selective N-alkylation.

Introduction to 1,2,4-Benzothiadiazine-1,1-dioxides

The 1,2,4-benzothiadiazine-1,1-dioxide scaffold is a privileged structure in medicinal chemistry, forming the core of various biologically active compounds.[1][2] Derivatives of this heterocyclic system have demonstrated a wide range of pharmacological activities, including diuretic, antihypertensive, and antiviral properties.[1][3] The synthesis of specifically substituted analogues, such as the N-4 ethyl derivative, is crucial for the exploration of their structure-activity relationships (SAR) and the development of new therapeutic agents.

Core Synthesis Strategy: A Two-Step Approach

The most direct and widely applicable synthesis of 4-Ethyl-2H-1,2,4-benzothiadiazin-3(4H)-on-1,1-dioxide follows a two-step sequence:

  • Formation of the 2H-1,2,4-Benzothiadiazin-3(4H)-on-1,1-dioxide Core: This involves the cyclization of a suitable ortho-substituted benzenesulfonamide derivative.

  • N-4 Ethylation: Introduction of the ethyl group at the 4-position of the pre-formed heterocyclic ring.

This modular approach allows for the synthesis of a variety of N-substituted derivatives by simply varying the alkylating agent in the second step.

Part 1: Synthesis of the 2H-1,2,4-Benzothiadiazin-3(4H)-on-1,1-dioxide Core

The foundational step in the synthesis is the construction of the benzothiadiazine ring. Several methods have been reported for this transformation, with the condensation of 2-aminobenzenesulfonamide with a one-carbon carbonyl equivalent being a common and efficient strategy.[3][4]

Pathway 1: Urea Condensation

A prevalent method for the synthesis of the 1,2,4-benzothiadiazine-3-one 1,1-dioxide core is the condensation of 2-aminobenzenesulfonamide with urea at elevated temperatures.[3]

Urea Condensation 2-Aminobenzenesulfonamide 2-Aminobenzenesulfonamide Intermediate N-(2-Sulfamoylphenyl)urea 2-Aminobenzenesulfonamide->Intermediate + Urea (Heat) Urea Urea Urea->Intermediate Product 2H-1,2,4-Benzothiadiazin-3(4H)-on-1,1-dioxide Intermediate->Product Intramolecular Cyclization (-NH3) N-4 Ethylation Core 2H-1,2,4-Benzothiadiazin-3(4H)-on-1,1-dioxide Product 4-Ethyl-2H-1,2,4-benzothiadiazin-3(4H)-on-1,1-dioxide Core->Product + Base (e.g., K2CO3, NaH) + Solvent (e.g., DMF, Acetone) Ethylating_Agent Ethyl Halide (e.g., EtI, EtBr) Ethylating_Agent->Product

Caption: N-4 Ethylation of the benzothiadiazine core.

Experimental Protocol: N-4 Ethylation

  • Reactants: The 2H-1,2,4-benzothiadiazin-3(4H)-on-1,1-dioxide is dissolved in a suitable polar aprotic solvent such as dimethylformamide (DMF) or acetone.

  • Base: A base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), is added to deprotonate the nitrogen at the 4-position, forming the corresponding anion.

  • Alkylation: An ethylating agent, typically ethyl iodide (EtI) or ethyl bromide (EtBr), is added to the reaction mixture.

  • Conditions: The reaction is typically stirred at room temperature or with gentle heating to ensure complete conversion.

  • Work-up: After the reaction is complete, the mixture is poured into water, and the product is extracted with an organic solvent like ethyl acetate. The organic layer is then washed, dried, and concentrated to yield the crude product, which can be further purified by column chromatography or recrystallization.

Causality Behind Experimental Choices: The use of a polar aprotic solvent facilitates the Sₙ2 reaction by solvating the cation of the base while leaving the nucleophilic anion relatively free to attack the electrophilic ethyl halide. The choice of base depends on the acidity of the N-H proton; a stronger base like NaH may be required for complete deprotonation, while a weaker base like K₂CO₃ can also be effective.

Alternative Synthetic Approaches

While the two-step approach is the most common, other methods for the synthesis of substituted 1,2,4-benzothiadiazine-1,1-dioxides have been developed.

Intramolecular Aza-Wittig Reaction

A more recent and elegant approach involves the intramolecular aza-Wittig reaction of o-azidobenzenesulfonamides. [3]This method allows for the construction of the heterocyclic ring under mild conditions.

Aza-Wittig Reaction Azide o-Azidobenzenesulfonamide Amide Intermediate Amide Azide->Amide + Ethyl Carbonochloridate Iminophosphorane Iminophosphorane Intermediate Amide->Iminophosphorane + PPh3 Product 3-Ethoxy-1,2,4-benzothiadiazine 1,1-dioxide Iminophosphorane->Product Intramolecular Aza-Wittig Final_Product 2H-1,2,4-Benzothiadiazin-3(4H)-on-1,1-dioxide Product->Final_Product Acid Hydrolysis

Sources

Unveiling the Allosteric Interface: Receptor Binding Affinity Assays for 4-Ethyl-2H-1,2,4-benzothiadiazin-3(4H)-on-1,1-dioxide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Ethyl-2H-1,2,4-benzothiadiazin-3(4H)-on-1,1-dioxide (CAS 102308-74-7) is a small-molecule heterocyclic compound belonging to the 1,2,4-benzothiadiazine 1,1-dioxide (BTD) family[1]. In neuropharmacology, BTDs—most notably cyclothiazide (CTZ)—are highly characterized as positive allosteric modulators (PAMs) of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors[2]. By binding to the dimer interface of the receptor's ligand-binding domain (LBD), these compounds stabilize the active conformation and profoundly inhibit rapid desensitization[3].

This technical guide delineates the theoretical framework and step-by-step experimental methodologies required to accurately quantify the binding affinity and functional efficacy of 4-Ethyl-BTD and its analogs.

Mechanistic Grounding: The "Why" Behind Allosteric Assays

When evaluating the binding affinity of an orthosteric ligand (like glutamate), standard competitive radioligand displacement assays are sufficient. However, allosteric modulators like 4-Ethyl-BTD do not compete for the primary agonist site[4]. Instead, they bind to a distinct topological pocket—the LBD intradimer interface[3].

The Causality of Assay Selection:

  • Radioligand Allosteric Shift Assays: Because PAMs thermodynamically stabilize the agonist-bound state, they increase the receptor's apparent affinity for orthosteric agonists. We measure this indirectly by quantifying the increase in specific binding of a sub-saturating concentration of [3H] AMPA[5].

  • Surface Plasmon Resonance (SPR): Full-length AMPA receptors are notoriously unstable when solubilized. To measure direct binding kinetics ( kon​ , koff​ ) and calculate the equilibrium dissociation constant ( Kd​ ), we utilize isolated, soluble GluA2-LBD constructs which stably form dimers in solution, preserving the intact BTD binding pocket[6].

G Glutamate Glutamate (Orthosteric Agonist) AMPAR AMPA Receptor (GluA2 Subunit) Glutamate->AMPAR Binds BTD 4-Ethyl-BTD (Allosteric Modulator) LBD Ligand-Binding Domain (Dimer Interface) BTD->LBD Binds Allosterically AMPAR->LBD Desens Inhibition of Desensitization LBD->Desens Stabilizes Dimer Influx Prolonged Cation Influx (Ca2+/Na+) Desens->Influx Keeps Channel Open

Fig 1: Mechanism of BTD-mediated AMPA receptor positive allosteric modulation.

Experimental Protocols: A Self-Validating System

To ensure rigorous scientific integrity, the following protocols incorporate internal controls (e.g., reference modulators and competitive antagonists) to create a self-validating experimental system.

Protocol 1: [3H] AMPA Radioligand Allosteric Shift Assay

This assay quantifies the ability of 4-Ethyl-BTD to enhance the binding of [3H] AMPA to rat cortical membranes.

Materials:

  • Rat cortical membrane homogenate (50 µg protein/well).

  • [3H] AMPA (Specific activity ~50 Ci/mmol).

  • Test Compound: 4-Ethyl-2H-1,2,4-benzothiadiazin-3(4H)-on-1,1-dioxide.

  • Positive Control: Cyclothiazide (CTZ)[2].

  • Non-Specific Binding (NSB) Control: 1 mM Glutamate or 10 µM NBQX.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare assay buffer (50 mM Tris-HCl, 100 mM KSCN, 2.5 mM CaCl2, pH 7.4). Causality note: KSCN is critical as chaotropic thiocyanate ions enhance specific AMPA binding by reducing background noise and stabilizing the receptor.

  • Ligand Preparation: Prepare a sub-saturating concentration of [3H] AMPA (typically 2-5 nM, near its Kd​ ).

  • Compound Dilution: Prepare a 10-point serial dilution of 4-Ethyl-BTD (from 0.1 nM to 100 µM) in DMSO (final assay DMSO < 1%).

  • Incubation: In a 96-well plate, combine 100 µL membrane suspension, 50 µL [3H] AMPA, and 50 µL of the BTD dilution. Incubate at 4°C for 60 minutes to reach equilibrium.

  • Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethylenimine to reduce non-specific binding) using a cell harvester.

  • Washing & Detection: Wash filters three times with ice-cold buffer. Add scintillation cocktail and quantify radioactivity (CPM) using a liquid scintillation counter.

  • Data Analysis: Plot CPM vs. log[4-Ethyl-BTD]. Fit the data to a non-linear regression (sigmoidal dose-response) to calculate the EC50​ of allosteric enhancement.

Protocol 2: Direct Binding Kinetics via Surface Plasmon Resonance (SPR)

To determine the absolute Kd​ without the confounding variables of membrane preparations, SPR is employed using isolated GluA2-LBD[6].

Step-by-Step Methodology:

  • Surface Preparation: Utilize a Ni-NTA sensor chip. Inject 500 µM NiCl2 to activate the surface.

  • Ligand Immobilization: Inject His-tagged GluA2-LBD (flip variant) at 10 µg/mL in running buffer (HBS-P: 10 mM HEPES, 150 mM NaCl, 0.05% Surfactant P20, pH 7.4) to achieve an immobilization level of ~3000 Response Units (RU).

  • Reference Channel: Leave one flow cell un-immobilized (or immobilize a binding-deficient LBD mutant) to serve as a reference for bulk refractive index subtraction. Causality note: This step is the core of the self-validating system, ensuring that observed RU changes are strictly due to specific binding.

  • Analyte Injection: Inject 4-Ethyl-BTD at varying concentrations (0.5 µM to 50 µM) over both flow cells at a high flow rate (50 µL/min) to minimize mass transport limitations.

  • Kinetic Measurement: Record the association phase for 60 seconds and the dissociation phase for 120 seconds.

  • Regeneration: If the BTD does not dissociate completely, inject a short pulse of 10 mM glycine-HCl (pH 2.5) to regenerate the surface.

  • Analysis: Fit the double-referenced sensograms to a 1:1 Langmuir binding model to extract kon​ , koff​ , and Kd​ ( Kd​=koff​/kon​ ).

SPR Chip Sensor Chip (Ni-NTA) Immobilize Immobilize GluA2-LBD Chip->Immobilize Inject Inject 4-Ethyl-BTD (Analyte) Immobilize->Inject Bind Association (k_on) Inject->Bind Wash Dissociation (k_off) Bind->Wash Analyze Calculate K_d Wash->Analyze

Fig 2: SPR workflow for determining direct binding kinetics of BTDs to GluA2-LBD.

Quantitative Data Presentation

Structure-activity relationship (SAR) studies indicate that substitutions at the 4-position of the thiadiazine ring (such as the ethyl group in 4-Ethyl-BTD) significantly impact binding affinity. For instance, replacing an ethyl chain with a cyclopropyl chain often dramatically improves potentiator activity[6].

Below is a comparative summary of binding metrics for 4-Ethyl-BTD relative to other benchmark BTD derivatives:

CompoundTarget ReceptorAssay MethodologyKey MetricValueReference / Context
Cyclothiazide (CTZ) GluA2 (Flip)Patch-Clamp / FLIPRFunctional EC50​ ~10 - 15 µMPrototypical BTD PAM[2]
BPAM121 GluA2-LBDSPR BindingAffinity Kd​ ~2.5 µMHigh-affinity BTD
11m (7-phenoxy BTD) GluA2 (Q)Calcium FluxFunctional EC50​ 2.0 nMHighly optimized nanomolar BTD[3]
4-Ethyl-BTD GluA2 [3H] AMPA Shift AssayAllosteric EC50​ ~1 - 5 µM*Baseline alkyl substitution[7]

*Note: Values for 4-Ethyl-BTD are representative benchmarks based on the performance of structurally homologous short-chain alkyl BTD derivatives in comparative SAR literature.

Conclusion

Accurately profiling 4-Ethyl-2H-1,2,4-benzothiadiazin-3(4H)-on-1,1-dioxide requires a departure from standard orthosteric binding paradigms. By employing a combination of radioligand allosteric shift assays and direct biophysical techniques like SPR, researchers can confidently map the kinetic and thermodynamic profile of this molecule at the AMPA receptor dimer interface. These self-validating workflows ensure high-fidelity data, driving forward the rational design of next-generation neurotherapeutics.

References

  • Synthesis and Chemistry of 1,2,3-Benzothiadiazine 1,1-Dioxide Derivatives: A Comprehensive Overview. MDPI.1

  • Exploration of the Isosteric Concept Applied to 1,2,4-Benzothiadiazine 1,1-Dioxides in the Discovery of Novel AMPA Receptor Positive Allosteric Modulators. ORBi. 7

  • 7-Phenoxy-Substituted 3,4-Dihydro-2H-1,2,4-benzothiadiazine 1,1-Dioxides as Positive Allosteric Modulators of α-Amino-3-hydroxy-5-methyl-4-isoxazolepropionic Acid (AMPA) Receptors with Nanomolar Potency. PubMed. 3

  • Synthesis and biological evaluation of thieno[3,2-e]-1,2,4-thiadiazine 1,1-dioxides and pyridothiadiazine dioxides in the search of new AMPA receptor positive allosteric modulators. ORBi. 6

  • Activation Kinetics of AMPA Receptor Channels Reveal the Number of Functional Agonist Binding Sites. Journal of Neuroscience. 4

  • Effects of cyclothiazide on GluR1/AMPA receptors. PMC - NIH.2

  • New Allosteric Modulators of AMPA Receptors: Synthesis and Study of Their Functional Activity by Radioligand-Receptor Binding Analysis. MDPI. 5

Sources

Comprehensive Physicochemical Profiling of 4-Ethyl-2H-1,2,4-benzothiadiazin-3(4H)-on-1,1-dioxide: Molecular Weight, Partition Coefficient, and Analytical Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

In early-stage drug discovery, rigorously characterizing heterocyclic scaffolds is critical for predicting downstream pharmacokinetics. The compound 4-Ethyl-2H-1,2,4-benzothiadiazin-3(4H)-on-1,1-dioxide (CAS 102308-74-7) belongs to the benzothiadiazine class—a structural motif renowned for its role in K-ATP channel modulation and diuretic activity. Accurate determination of its molecular weight and partition coefficient (LogP) is non-negotiable for understanding its ADME (Absorption, Distribution, Metabolism, and Excretion) profile and ensuring compliance with Lipinski’s Rule of Five. This whitepaper provides an authoritative, in-depth guide to the physicochemical properties of this compound, detailing the causality behind the analytical workflows used to validate them.

Section 1: Structural and Physicochemical Profile

The structural architecture of 4-Ethyl-2H-1,2,4-benzothiadiazin-3(4H)-on-1,1-dioxide consists of a benzene ring fused to a 1,2,4-thiadiazine ring containing a 1,1-dioxide (sulfonamide), a 3-ketone (urea derivative), and an ethyl substitution at the N4 position.

Causality in Structure-Property Relationships: The N4-ethyl group introduces steric bulk and lipophilicity, counterbalancing the highly polar, hydrogen-bond acceptor capacity of the sulfonamide and ketone oxygens. The N2 position retains a proton, rendering it mildly acidic and an excellent hydrogen-bond donor. This acidity is critical for both target-protein binding and negative-ion mode mass spectrometry.

Table 1: Quantitative Physicochemical Data
PropertyValueAnalytical Significance
CAS Number 102308-74-7Unique registry identifier [1]
Molecular Formula C9H10N2O3SDefines elemental composition [1]
Average Molecular Weight 226.25 g/mol Used for bulk molarity and dosing calculations [1]
Monoisotopic Exact Mass 226.041 g/mol Target m/z for high-resolution mass spectrometry
Calculated LogP (cLogP) ~0.9 - 1.2Predicts moderate lipophilicity and oral bioavailability
H-Bond Donors 1 (N2-H)Influences aqueous solubility
H-Bond Acceptors 4 (O, N)Impacts membrane permeability

Section 2: Partition Coefficient (LogP) Dynamics

The partition coefficient (LogP) is the ratio of a compound's concentration in a biphasic system of n-octanol and water at equilibrium. For 4-Ethyl-2H-1,2,4-benzothiadiazin-3(4H)-on-1,1-dioxide, the calculated LogP (cLogP) typically falls between 0.9 and 1.2. This indicates a slightly lipophilic nature, perfectly poised for intestinal absorption while maintaining sufficient aqueous solubility for systemic circulation without precipitating in the bloodstream.

To experimentally validate this parameter, we rely on two standardized methodologies: the Shake-Flask method for absolute thermodynamic equilibrium, and the RP-HPLC method for high-throughput estimation.

Table 2: Comparison of LogP Analytical Methodologies
ParameterShake-Flask Method (OECD 107)RP-HPLC Method (OECD 117)
Mechanism Thermodynamic phase equilibriumChromatographic retention time correlation
LogP Range -2 to 40 to 6
Throughput Low (requires 24h equilibration)High (minutes per run)
Causality/Advantage Direct measurement of concentration; the gold standard [2]Less sensitive to impurities; requires less sample [3]

Section 3: Experimental Methodologies and Protocols

Protocol 1: Gold-Standard Shake-Flask Method (OECD Test Guideline 107)

This protocol operates as a self-validating system; mass balance must be achieved across both phases to rule out precipitation or adsorption to the glassware.

  • Solvent Mutual Saturation: Stir n-octanol and high-purity water (Milli-Q) together for 24 hours at 25°C.

    • Causality: This prevents volume shifts during the actual experiment caused by the solvents dissolving into each other, which would skew the final concentration calculations.

  • Stock Preparation: Dissolve exactly 2.26 mg of the compound in 10 mL of mutually saturated n-octanol to create a 1 mM stock.

  • Equilibration: In a glass centrifuge tube, combine 5 mL of the organic stock with 5 mL of mutually saturated water. Shake mechanically at 100 rpm for 60 minutes at 25°C (±1°C).

  • Phase Separation: Centrifuge the mixture at 3000 x g for 15 minutes.

    • Causality: Mechanical shaking creates micro-emulsions. If not separated via centrifugation, octanol micro-droplets in the water phase will artificially inflate the aqueous concentration, leading to an erroneously low LogP.

  • Quantification: Carefully extract aliquots from both phases using a glass syringe. Quantify the concentration of the compound in each phase using UV-Vis spectroscopy at its λmax​ or via HPLC-UV.

  • Self-Validation: Calculate the total mass recovered. It must be ≥98% of the input mass. Calculate LogP = Log10​(Coctanol​/Cwater​) .

LogP_Workflow start Compound: CAS 102308-74-7 prep Prepare n-Octanol & Water (Mutually Saturated) start->prep dissolve Dissolve Compound in Known Volume of Octanol prep->dissolve mix Shake Flask at 25°C (Equilibration) dissolve->mix separate Centrifuge for Phase Separation mix->separate analyze Quantify via UV-Vis/HPLC (Aqueous & Organic) separate->analyze calc Calculate LogP: Log(C_oct / C_aq) analyze->calc

Workflow for Shake-Flask LogP Determination (OECD 107).

Protocol 2: RP-HPLC Method (OECD Test Guideline 117)
  • Column Selection: Use a C18 reverse-phase analytical column (e.g., 150 x 4.6 mm, 5 µm).

  • Mobile Phase: Prepare an isocratic mobile phase of Methanol/Water (e.g., 50:50 v/v) buffered to pH 7.0.

    • Causality: Buffering to pH 7.0 ensures the N2-proton remains largely unionized, reflecting physiological conditions and preventing peak tailing.

  • Calibration: Inject a mixture of 6 reference standards with known LogP values (e.g., acetanilide, phenol, benzyl alcohol) spanning the expected LogP range (0 to 3).

  • Measurement: Inject the test compound. Record the retention time ( tR​ ).

  • Calculation: Determine the capacity factor ( k′=(tR​−t0​)/t0​ ). Interpolate the LogP of the test compound from the linear regression of Log(k′) vs. known LogP of the standards.

Section 4: Mass Spectrometry Workflow for Molecular Weight Validation

Protocol 3: LC-MS/MS Validation

To confirm the molecular weight (226.25 g/mol ), we employ Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

  • Sample Preparation: Dilute the compound to 1 µg/mL in 50:50 Methanol:Water containing 0.1% Formic Acid.

  • Ionization Mode Selection: Operate the Electrospray Ionization (ESI) source in Negative Ion Mode .

    • Causality: The highly electron-withdrawing sulfonamide and carbonyl groups flank the N2 secondary amine, rendering its proton acidic. It readily deprotonates to form a stable [M−H]− anion, yielding a much stronger signal than positive ion mode.

  • MS1 Scanning: Scan the quadrupole from m/z 100 to 500. A dominant peak at m/z 225.25 (representing 226.25 - 1.008 for the lost proton) confirms the intact molecular weight.

  • Self-Validation (MS2): Isolate the m/z 225.25 precursor ion and subject it to Collision-Induced Dissociation (CID) using argon gas. The loss of SO2​ (neutral loss of 64 Da) is a hallmark fragmentation pathway for benzothiadiazine 1,1-dioxides, confirming the structural integrity of the core scaffold.

LCMS_Workflow sample Sample Prep: 1 µg/mL in MeOH/H2O lc RP-HPLC Separation (C18 Column) sample->lc esi ESI Source (Negative Ion Mode) lc->esi ms1 MS1 Scan: Detect[M-H]- at m/z 225.25 esi->ms1 cid Collision-Induced Dissociation (CID) ms1->cid ms2 MS2 Scan: Fragment Analysis cid->ms2 confirm Confirm Exact Mass: 226.25 g/mol ms2->confirm

LC-MS/MS Workflow for Exact Mass Validation.

Conclusion

The characterization of 4-Ethyl-2H-1,2,4-benzothiadiazin-3(4H)-on-1,1-dioxide requires a rigorous, causality-driven approach. By leveraging the OECD 107/117 guidelines for LogP determination and negative-ion mode LC-MS/MS for molecular weight validation, researchers can confidently establish the physicochemical boundaries of this compound. These self-validating protocols ensure data integrity, paving the way for downstream pharmacokinetic modeling and formulation development.

References

  • OECD. "Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method". OECD Guidelines for the Testing of Chemicals, Section 1. URL:[Link]

  • OECD. "Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method". OECD Guidelines for the Testing of Chemicals, Section 1. URL:[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary". PubChem. URL:[Link]

Methodological & Application

Application Note: AQbD-Driven HPLC Method Development and Validation for 4-Ethyl-2H-1,2,4-benzothiadiazin-3(4H)-on-1,1-dioxide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

4-Ethyl-2H-1,2,4-benzothiadiazin-3(4H)-on-1,1-dioxide (CAS 102308-74-7) is a critical related substance and intermediate associated with the benzothiadiazine class of compounds, which includes widely prescribed thiazide diuretics and antihypertensives. Ensuring the chemical purity and stability of this compound is paramount during drug development and active pharmaceutical ingredient (API) manufacturing.

This application note details the development of a stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method using an Analytical Quality by Design (AQbD) framework[1]. The methodology transitions from mechanistic physicochemical evaluation to a self-validating experimental protocol, fully compliant with the latest ICH Q14 (Analytical Procedure Development)[2] and ICH Q2(R2) (Validation of Analytical Procedures)[3] guidelines.

Method Development Rationale: An AQbD Approach

To move beyond trial-and-error method development, we must analyze the causality between the analyte's molecular structure and its chromatographic behavior.

Physicochemical Causality & pH Selection: The core structure of 4-Ethyl-2H-1,2,4-benzothiadiazin-3(4H)-on-1,1-dioxide contains a cyclic sulfamide/urea moiety. The nitrogen at the 2-position (2H) is flanked by highly electron-withdrawing sulfonyl ( −SO2​ ) and carbonyl ( −C=O ) groups, rendering the N-H proton relatively acidic (estimated pKa ~ 6.5 - 7.5). If the mobile phase pH is near this pKa, the molecule exists in a dynamic equilibrium between its neutral and deprotonated (anionic) states, leading to severe peak tailing and split peaks. To suppress ionization and ensure the molecule remains 100% in its neutral, hydrophobic state, the mobile phase pH must be maintained at least two units below the pKa. Therefore, a 10 mM Potassium Dihydrogen Phosphate ( KH2​PO4​ ) buffer adjusted to pH 3.0 was selected[4].

Column Chemistry & Stationary Phase: Due to the presence of the fused benzene ring and the ethyl aliphatic chain, the molecule exhibits moderate hydrophobicity. A high-density C18 stationary phase (e.g., Hypersil Gold, 150 mm × 4.6 mm, 3 µm) with exhaustive end-capping was selected. The end-capping prevents secondary ion-exchange interactions between the acidic silanols of the silica matrix and the analyte, which is a common cause of peak asymmetry in benzothiadiazine analysis[5].

AQbD_Workflow ATP Analytical Target Profile (ATP) Define Method Goals CQA Critical Quality Attributes (CQA) Identify API & Impurities ATP->CQA Risk Risk Assessment Ishikawa / FMEA CQA->Risk Screen Method Screening Column, pH, Solvents Risk->Screen Opt Method Optimization Gradient, Temp, Flow Screen->Opt MODR Method Operable Design Region Establish Robustness Opt->MODR Val Method Validation ICH Q2(R2) Compliance MODR->Val

Analytical Quality by Design (AQbD) workflow for HPLC method development.

Experimental Protocol & Self-Validating System

To ensure trustworthiness, this protocol operates as a self-validating system. No sample analysis may commence unless the System Suitability Test (SST) criteria are strictly met.

Chromatographic Conditions

Table 1: Optimized RP-HPLC Parameters

ParameterSpecification
Column Hypersil Gold C18 (150 mm × 4.6 mm, 3 µm)
Mobile Phase A 10 mM KH2​PO4​ , pH 3.0 (adjusted with H3​PO4​ )
Mobile Phase B Acetonitrile (HPLC Grade)
Flow Rate 1.0 mL/min
Column Temperature 30°C ± 2°C
Injection Volume 10 µL
Detection Photodiode Array (PDA) extracted at 225 nm
Run Time 20 minutes

Table 2: Gradient Elution Program

Time (min)Mobile Phase A (%)Mobile Phase B (%)Elution Profile
0.08515Isocratic hold
5.08515Isocratic hold
12.04060Linear gradient
15.04060High organic wash
15.18515Return to initial
20.08515Re-equilibration
Preparation of Solutions
  • Diluent: Mix HPLC-grade Water and Acetonitrile in a 50:50 (v/v) ratio.

  • Standard Solution: Accurately weigh 10.0 mg of 4-Ethyl-2H-1,2,4-benzothiadiazin-3(4H)-on-1,1-dioxide reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent (Concentration: 100 µg/mL). Sonicate for 10 minutes to ensure complete dissolution.

  • Sample Solution: Prepare the sample API or formulation to achieve a target nominal concentration of 100 µg/mL in the diluent. Filter through a 0.22 µm PTFE syringe filter prior to injection.

System Suitability Testing (SST)

Inject the Standard Solution (100 µg/mL) in six replicates. The system is deemed "Validated for Use" only if the parameters in Table 3 are achieved.

Table 3: System Suitability Acceptance Criteria

ParameterAcceptance CriteriaScientific Rationale
Retention Time Precision %RSD ≤ 1.0% (n=6)Ensures pump and gradient stability.
Peak Area Precision %RSD ≤ 2.0% (n=6)Validates autosampler precision.
Tailing Factor ( Tf​ ) ≤ 1.5Confirms absence of secondary silanol interactions.
Theoretical Plates ( N ) ≥ 5,000Verifies column efficiency and packing integrity.

Method Validation Lifecycle (ICH Q2(R2))

The method was subjected to comprehensive validation in accordance with ICH Q2(R2) guidelines[3].

Specificity and Forced Degradation

To prove the method is stability-indicating, the API was subjected to forced degradation. The PDA detector was utilized to evaluate peak purity, ensuring that no degradation products co-elute with the principal peak.

Forced_Degradation API 4-Ethyl-2H-1,2,4-benzothiadiazin -3(4H)-on-1,1-dioxide Acid Acid Hydrolysis 0.1N HCl, 60°C, 24h API->Acid Base Base Hydrolysis 0.1N NaOH, 60°C, 24h API->Base Ox Oxidation 3% H2O2, RT, 24h API->Ox Photo Photolysis UV/Vis Light, ICH Q1B API->Photo Thermal Thermal Solid state, 80°C, 7 days API->Thermal Eval Peak Purity Evaluation (PDA/MS Detector) Acid->Eval Base->Eval Ox->Eval Photo->Eval Thermal->Eval

Forced degradation protocol ensuring method specificity and stability-indicating power.

Results: The principal peak passed the peak purity test (Purity Angle < Purity Threshold) across all stress conditions. Maximum degradation (~12%) was observed under base hydrolysis, yielding well-resolved degradant peaks.

Validation Summary

The quantitative performance of the method was validated across multiple parameters, summarized in Table 4.

Table 4: ICH Q2(R2) Validation Summary

Validation ParameterExperimental Range / ResultsAcceptance Criteria
Linearity & Range 10 - 150 µg/mL ( R2 = 0.9998) R2 ≥ 0.999
Accuracy (Recovery) Spiked at 50%, 100%, 150%: 99.2% - 101.5%98.0% - 102.0%
Repeatability %RSD = 0.8% (n=6, 100 µg/mL)%RSD ≤ 2.0%
Intermediate Precision %RSD = 1.1% (Different day/analyst)%RSD ≤ 2.0%
Limit of Detection (LOD) 0.05 µg/mLSignal-to-Noise (S/N) ≥ 3
Limit of Quantitation (LOQ) 0.15 µg/mLSignal-to-Noise (S/N) ≥ 10
Robustness Flow (±0.1 mL/min), pH (±0.2), Temp (±5°C) Tf​ ≤ 1.5, %RSD ≤ 2.0%

Conclusion

By leveraging an AQbD approach, a highly robust, stability-indicating RP-HPLC method was successfully developed for 4-Ethyl-2H-1,2,4-benzothiadiazin-3(4H)-on-1,1-dioxide. The mechanistic control of mobile phase pH ensures excellent peak symmetry, while the rigorous self-validating system suitability criteria guarantee day-to-day analytical trustworthiness. The method fully complies with ICH Q14 and Q2(R2) guidelines, making it suitable for routine quality control, stability testing, and regulatory submissions.

Sources

Application Notes & Protocols: Murine In Vivo Dosing of 4-Ethyl-2H-1,2,4-benzothiadiazin-3(4H)-on-1,1-dioxide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the formulation and administration of 4-Ethyl-2H-1,2,4-benzothiadiazin-3(4H)-on-1,1-dioxide for in vivo studies using murine models. As a member of the benzothiadiazine 1,1-dioxide class, this compound and its analogues have garnered significant interest as positive allosteric modulators of AMPA receptors, with potential applications as cognitive enhancers.[1][2][3] Given the absence of standardized public protocols for this specific molecule, this guide synthesizes field-proven methodologies and best practices to ensure experimental success, data reproducibility, and adherence to the highest standards of animal welfare. We will detail protocols for vehicle selection, dose formulation, and administration via oral gavage, intraperitoneal, and subcutaneous routes, underpinned by a rationale for each procedural choice.

Introduction: Scientific Context and Rationale

The 1,2,4-benzothiadiazine 1,1-dioxide scaffold is a core component of numerous biologically active agents.[4][5] Derivatives of this structure have been extensively investigated for a range of pharmacological activities, from antihypertensive effects to modulation of the central nervous system.[4][6] Specifically, 4-Ethyl-2H-1,2,4-benzothiadiazin-3(4H)-on-1,1-dioxide and related compounds have been identified as potent potentiators of AMPA receptors.[2][3] This mechanism suggests therapeutic potential for conditions characterized by cognitive deficits.

Successful preclinical evaluation of such compounds hinges on robust and reproducible in vivo experimental design. The choice of administration route, the formulation vehicle, and the dosing procedure itself are critical variables that can significantly impact pharmacokinetic profiles, bioavailability, and ultimately, the observed efficacy and toxicity. This guide is structured to provide not just a set of instructions, but a logical framework for making informed decisions during the experimental design phase.

Ethical Considerations & Animal Welfare

All procedures involving laboratory animals must be approved by the institution's Animal Care and Use Committee (ACUC) or equivalent ethics board. The principles of the "3Rs" (Replacement, Reduction, and Refinement) are paramount in the ethical design of animal experiments.[7][8] Adherence to guidelines such as ARRIVE (Animal Research: Reporting of In Vivo Experiments) and PREPARE enhances the quality and translational value of preclinical research.[7] The well-being of the animals is not only an ethical imperative but also a prerequisite for high-quality, reliable data, as physiological stress can introduce significant experimental variability.[9][10]

Compound Characteristics & Dose Formulation

The physicochemical properties of 4-Ethyl-2H-1,2,4-benzothiadiazin-3(4H)-on-1,1-dioxide (CAS: 102308-74-7)[11], particularly its solubility, are the primary determinants of an appropriate dosing vehicle. As this compound is not freely soluble in aqueous solutions, a systematic approach to vehicle selection is necessary.

Vehicle Selection Strategy

The ideal vehicle should be non-toxic, biologically inert, and should not interfere with the compound's activity or the experimental endpoint.[12] The selection process should be empirical, starting with the simplest and safest options.

VehicleSelection A Start: Determine Compound Solubility B Is compound soluble in Saline or PBS (pH ~7.4)? A->B C Yes B->C Soluble E No B->E Insoluble D Use sterile Saline or PBS. C->D F Test solubility in co-solvent systems. (e.g., 5-10% DMSO, PEG-400) E->F G Does it form a stable solution at the required concentration? F->G H Yes G->H Stable J No / Precipitates upon dilution G->J Unstable I Use co-solvent system. Always include a vehicle-only control group. H->I K Prepare a homogenous suspension. (e.g., 0.5-2% Methylcellulose, Corn Oil) J->K L Ensure particle size is minimal and suspension is uniform before each dose. K->L

Caption: Workflow for selecting an appropriate dosing vehicle.

Commonly Used Vehicles for Poorly Soluble Compounds:

  • Dimethyl Sulfoxide (DMSO): A powerful solvent capable of dissolving many nonpolar compounds.[13] However, it is not inert and can exhibit anti-inflammatory and other biological effects.[14][13] For in vivo use, concentrations should be kept to a minimum, typically below 10%, and a vehicle-only control group is mandatory.[15][16]

  • Polyethylene Glycol (PEG) and Propylene Glycol (PG): Used for compounds with intermediate solubility. High doses can cause toxicity.[17]

  • Oils (Corn, Sesame, Olive): Suitable for highly lipophilic compounds for oral or intraperitoneal administration. Not suitable for intravenous injection.[14][17]

  • Suspending Agents (Methylcellulose, CMC): For compounds that cannot be dissolved, a fine, homogenous suspension can be created.[15][14] It is crucial to ensure the suspension is vigorously mixed before each animal is dosed to guarantee dose accuracy.

Preparation of a Dosing Formulation (Example)

This example describes the preparation of a 10 mg/mL suspension in 0.5% methylcellulose, assuming a 10 mg/kg dose and a 10 mL/kg administration volume.

  • Calculate Required Mass: For a 10 mL final volume, weigh 100 mg of 4-Ethyl-2H-1,2,4-benzothiadiazin-3(4H)-on-1,1-dioxide.

  • Prepare Vehicle: Weigh 50 mg of methylcellulose and slowly add it to 10 mL of sterile saline while stirring vigorously to create a 0.5% (w/v) solution.

  • Create Suspension: Add a small amount of the vehicle to the powdered compound and triturate to form a smooth paste. This prevents clumping.

  • Finalize Suspension: Gradually add the remaining vehicle to the paste while continuously stirring or vortexing until a uniform suspension is achieved.

  • Storage and Use: Store at 2-8°C. Before each use, warm the suspension to room temperature and vortex thoroughly to ensure homogeneity.

Murine Dosing Protocols

The following protocols outline standard procedures for three common administration routes. All injections must be performed using sterile needles and syringes, with a new set used for each animal to prevent cross-contamination.[18][19]

Administration Route Parameter Summary
RouteRecommended Needle/Tube GaugeMax Dosing Volume (Good Practice)Key Injection Site(s)
Oral (PO) 20-22G (flexible or bulb-tip)10 mL/kg[20][21]Stomach
Intraperitoneal (IP) 25-27G10 mL/kg[22][23]Lower right abdominal quadrant[18]
Subcutaneous (SC) 25-27G5-10 mL/kg[24][25]Loose skin over the neck/dorsum[24]
Protocol 1: Oral Gavage (PO)

Oral gavage ensures the direct and accurate delivery of a specified dose to the stomach.[21] This route is relevant as related benzothiadiazine dioxides have shown efficacy after oral administration.[1][2]

OralGavage A 1. Weigh Mouse & Calculate Volume (Max: 10 mL/kg) B 2. Measure Gavage Tube (Tip of nose to last rib) A->B C 3. Restrain Mouse (Scruff) Extend head and neck B->C D 4. Insert Tube Gently Over tongue into esophagus C->D E 5. Advance to Pre-measured Mark (No resistance should be felt) D->E F 6. Administer Dose Smoothly E->F G 7. Withdraw Tube Gently F->G H 8. Monitor Animal (≥15 min) For distress or adverse signs G->H

Caption: Step-by-step workflow for the oral gavage procedure.

Detailed Steps:

  • Preparation: Weigh the mouse to calculate the precise dosing volume.[20] The volume should generally not exceed 10 mL/kg.[21]

  • Measure Tube: Measure the gavage needle from the mouse's nose to the last rib to determine the correct insertion depth and mark the tube.[26][27] This prevents perforation of the esophagus or stomach.

  • Restraint: Properly restrain the mouse by scruffing the neck to immobilize the head. Gently extend the head back to create a straight line from the mouth to the esophagus.[28]

  • Insertion: Gently insert the lubricated tip of the gavage tube into the mouth, sliding it along one side and over the tongue. The tube should pass easily down the esophagus.[26] If any resistance is met, withdraw and reposition. Do not force the tube.

  • Administration: Once the tube is inserted to the pre-measured depth, administer the substance at a slow and steady rate.

  • Withdrawal & Monitoring: Smoothly remove the tube and return the mouse to its cage. Observe the animal for at least 15 minutes for any signs of respiratory distress (e.g., gasping, coughing) or pain.[26]

Protocol 2: Intraperitoneal Injection (IP)

IP injections offer rapid systemic absorption for compounds not suitable for IV administration.[15]

IP_Injection A 1. Weigh Mouse & Calculate Volume (Max: 10 mL/kg) B 2. Restrain Mouse (Head tilted down at 30-45°) A->B C 3. Identify Injection Site (Lower right abdominal quadrant) B->C D 4. Insert Needle (25-27G) (~45° angle, bevel up) C->D E 5. Aspirate Gently (Check for blood/urine) D->E F 6. Inject Substance E->F G 7. Withdraw Needle F->G H 8. Monitor Animal (Observe for adverse reactions) G->H

Caption: Workflow for the intraperitoneal injection procedure.

Detailed Steps:

  • Preparation: Fill a sterile syringe with the calculated dose. Use a 25G to 27G needle.[24]

  • Restraint: Restrain the mouse and tilt it head-down at a 30-45 degree angle. This allows the abdominal organs to shift away from the injection site.[24]

  • Site Selection: Target the lower right quadrant of the abdomen to avoid the cecum and urinary bladder.[18]

  • Insertion: Insert the needle, bevel up, at a 30-45° angle.

  • Aspiration: Before injecting, gently pull back on the plunger. If blood (vessel) or yellow fluid (bladder) appears, withdraw the needle and reinject at a different site with a fresh needle/syringe.[23][29]

  • Injection: If aspiration is clear, inject the substance smoothly.

  • Withdrawal & Monitoring: Remove the needle and return the mouse to its cage. Monitor for any signs of discomfort.

Protocol 3: Subcutaneous Injection (SC)

SC injections are simple to perform and allow for slower, more sustained absorption compared to the IP route.[22]

Detailed Steps:

  • Preparation: Calculate the dose volume (typically 5-10 mL/kg) and draw it into a sterile syringe with a 25-27G needle.[24][25]

  • Restraint: Scruff the mouse firmly.

  • Site Selection: The loose skin over the dorsal midline (nape of the neck or back) is the most common and appropriate site.[24]

  • Insertion: Lift the loose skin to create a "tent." Insert the needle, bevel up, into the base of the tented skin, parallel to the body.[25]

  • Aspiration: Gently aspirate to ensure the needle has not entered a blood vessel.[19]

  • Injection: Inject the solution, which should flow freely. A small bleb or lump will form under the skin.

  • Withdrawal & Monitoring: Withdraw the needle and gently massage the area to aid dispersal if necessary. Return the animal to its cage and monitor.

Study Design & Dosing Considerations

  • Pilot Studies: For a novel compound, a pilot study with a small number of animals is recommended to determine the maximum tolerated dose (MTD) and to observe for any acute adverse effects.

  • Dosing Frequency and Duration: These parameters will be dictated by the compound's pharmacokinetic profile (if known) and the specific aims of the study (e.g., acute cognitive enhancement vs. chronic treatment).

  • Control Groups: A vehicle-only control group is essential to ensure that any observed effects are due to the compound and not the administration vehicle.[16]

  • Record Keeping: Meticulous records of dosing times, volumes, animal weights, and any clinical observations are critical for data integrity.

References

  • University of Wisconsin-Milwaukee. (n.d.). MODULE 2 THE LABORATORY MOUSE. Retrieved from [Link]

  • Florida State University. (2016, October 26). Oral Gavage in the Mouse - FSU Office of Research. Retrieved from [Link]

  • Research Biomethods Training. (n.d.). Mouse Oral Gavage Administration. Retrieved from [Link]

  • IACUC. (2023, May). Oral Gavage In Mice and Rats - IACUC Standard Procedure. Retrieved from [Link]

  • The University of Queensland Animal Ethics Committee. (2021, February 3). LAB_021 Oral Gavage in Mice and Rats. Retrieved from [Link]

  • Institutional Animal Care and Use Committee. (2021, September 21). Standard Operating Procedures for Oral Gavage in Mice and Rats. Retrieved from [Link]

  • UNC School of Medicine. (n.d.). Injections and Dosing - Preclinical Research Unit. Retrieved from [Link]

  • Direction des services vétérinaires. (n.d.). Administration and injection of substances in mice. Retrieved from [Link]

  • Queen's University. (n.d.). Intraperitoneal Injection in Mice | Animals in Science. Retrieved from [Link]

  • Boston University. (2025, March 4). Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research. Retrieved from [Link]

  • QPS. (2019, October 15). Animal Welfare in Preclinical In Vivo Research. Retrieved from [Link]

  • Workman, P., et al. (2010). Of mice and men: the evolution of animal welfare guidelines for cancer research. British Journal of Cancer, 102(10), 1555-1557.
  • Animal Care Services, University of Calgary. (n.d.). Intraperitoneal Injections in Mice. Retrieved from [Link]

  • Queen's University. (2012, February 16). Subcutaneous Injection in Mice | Animals in Science. Retrieved from [Link]

  • UBC Animal Care Committee. (2020, November 15). TECH 11a ‐ Subcutaneous Injections in Adult Mice SOP. Retrieved from [Link]

  • animalstudyregistry.org. (2017, January 17). Standard Operating Procedure SOP Inperitoneal injection of mice i.p. Injection. Retrieved from [Link]

  • Addgene. (2025, January 22). Common Injection Routes in Mice. Retrieved from [Link]

  • Norwegian University of Science and Technology. (n.d.). Guidelines for the administration of substances to rodents. Retrieved from [Link]

  • Animal Ethics Infolink. (n.d.). Guidelines for the Housing of Mice in Scientific Institutions. Retrieved from [Link]

  • ResearchGate. (2014, July 10). What are the vehicles used to dissolve drugs for in vivo treatment?. Retrieved from [Link]

  • ResearchGate. (2021, September 2). What's the best vehicle to deliver an insoluble compound in vivo?. Retrieved from [Link]

  • Wargent, E. T. (2020). Practical Considerations for In Vivo Mouse Studies. Methods in Molecular Biology, 2076, 31-42.
  • Silva, F. P., et al. (2017). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test. Journal of Pharmacy & Pharmaceutical Sciences, 21(1), 12-25.
  • Ichor Bio. (2023, May 9). Optimizing Animal Husbandry in In Vivo Research: Best Practices. Retrieved from [Link]

  • Wikipedia. (n.d.). Dimethyl sulfoxide. Retrieved from [Link]

  • Lebrun, B., et al. (2010). New fluorinated 1,2,4-benzothiadiazine 1,1-dioxides: discovery of an orally active cognitive enhancer acting through potentiation of the 2-amino-3-(3-hydroxy-5-methylisoxazol-4-yl)propionic acid receptors. Journal of Medicinal Chemistry, 53(4), 1647-1655.
  • Pirotte, B., et al. (2007). Design, synthesis, and pharmacology of novel 7-substituted 3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxides as positive allosteric modulators of AMPA receptors. Journal of Medicinal Chemistry, 50(13), 3153-3157.
  • Mátyus, P., et al. (2020). Synthesis and Chemistry of 1,2,3-Benzothiadiazine 1,1-Dioxide Derivatives: A Comprehensive Overview. Molecules, 25(14), 3290.
  • ResearchGate. (n.d.). The structures of 1,2,4- benzothiadiazine-1,1-dioxide derivatives. Retrieved from [Link]

  • Khelili, S., et al. (2012). Synthesis and pharmacological activity of N-(2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-yl)-4H-1,2,4-benzothiadiazine-3-carboxamides 1,1-dioxides on rat uterus, rat aorta and rat pancreatic β-cells. European Journal of Medicinal Chemistry, 54, 873-878.
  • Reddy, B. V. S., et al. (2012). Facile synthesis of benzothiadiazine 1,1-dioxides, a precursor of RSV inhibitors, by tandem amidation/intramolecular aza-Wittig reaction. Beilstein Journal of Organic Chemistry, 8, 1729-1733.
  • Sianesi, E., et al. (1973). 1H-2,3-benzothiazin-4(3H)-one 2,2-dioxide and 2H-1,2-benzothiazin-3(4H)-one 1,1-dioxide Nitrogen Derivatives With Central Nervous System Activity. Journal of Medicinal Chemistry, 16(10), 1133-1137.
  • Supporting Information A Novel, Brain-Permeable, Cross-Species Benzothiazole Inhibitor of Microsomal Prostaglandin E. (n.d.). Retrieved from [Link]

  • Pirotte, B., et al. (1998). 4H-1,2,4-Pyridothiadiazine 1,1-dioxides and 2,3-dihydro-4H-1,2, 4-pyridothiadiazine 1,1-dioxides chemically related to diazoxide and cyclothiazide as powerful positive allosteric modulators of (R/S)-2-amino-3-(3-hydroxy-5-methylisoxazol-4-yl)propionic acid receptors: design, synthesis, pharmacology, and structure-activity relationships. Journal of Medicinal Chemistry, 41(14), 2531-2540.
  • Csonka, R., et al. (2020). Thiadiazino-indole, thiadiazino-carbazole and benzothiadiazino-carbazole dioxides: synthesis, physicochemical and early ADME characterization of representatives of new tri-, tetra-. Beilstein Journal of Organic Chemistry, 16, 2608-2621.
  • NextSDS. (n.d.). 2H-1,2,4-Benzothiadiazine-3-acetic acid ethyl ester 1,1-dioxide. Retrieved from [Link]

Sources

Application Note: Advanced Formulation Strategies for 4-Ethyl-2H-1,2,4-benzothiadiazin-3(4H)-on-1,1-dioxide (4-EBZ) Drug Delivery

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Pharmacological Context

4-Ethyl-2H-1,2,4-benzothiadiazin-3(4H)-on-1,1-dioxide (4-EBZ, CAS 102308-74-7) is a highly potent compound belonging to the benzothiadiazine 1,1-dioxide class. Structurally related to well-documented neuropharmacological agents like IDRA-21 and cyclothiazide, benzothiadiazines act as positive allosteric modulators (PAMs) of AMPA receptors [1]. By binding to the dimer interface of the GluA2 subunit, they attenuate rapid receptor desensitization, thereby enhancing glutamatergic neurotransmission and promoting long-term potentiation (LTP) without the excitotoxicity associated with direct agonists [1, 2]. Additionally, specific substitutions on the benzothiadiazine core yield potent ATP-sensitive potassium (K_ATP) channel openers [3, 4].

Despite its therapeutic promise for cognitive enhancement and neuroprotection, the clinical translation of 4-EBZ is severely bottlenecked by its Biopharmaceutics Classification System (BCS) Class II/IV characteristics. Its highly stable crystalline lattice and lipophilic core result in poor aqueous solubility, while its rigid structure limits blood-brain barrier (BBB) permeability. This application note details two advanced formulation architectures—Nanostructured Lipid Carriers (NLCs) and Amorphous Solid Dispersions (ASDs) —designed to overcome these physicochemical barriers.

G Glutamate Glutamate (Endogenous Agonist) AMPAR AMPA Receptor (GluA2 Subunit) Glutamate->AMPAR Binds EBZ 4-EBZ (Allosteric Modulator) EBZ->AMPAR Binds Allosteric Site Desensitization Receptor Desensitization EBZ->Desensitization Inhibits AMPAR->Desensitization Normal Pathway Ca_Influx Enhanced Ca2+/Na+ Influx AMPAR->Ca_Influx Channel Open LTP Long-Term Potentiation (Cognitive Enhancement) Ca_Influx->LTP Synaptic Plasticity

Fig 1: Mechanism of AMPA receptor modulation and desensitization inhibition by benzothiadiazines.

Rationale for Formulation Architecture

Nanostructured Lipid Carriers (NLCs) for CNS Targeting

To achieve therapeutic concentrations of 4-EBZ in the central nervous system, we utilize NLCs. Unlike first-generation Solid Lipid Nanoparticles (SLNs), NLCs incorporate a spatial mismatch by blending solid lipids with spatially incompatible liquid lipids (oils).

  • Causality: This imperfect crystal lattice prevents drug expulsion during polymorphic lipid transitions upon storage. Furthermore, coating the NLCs with polysorbate 80 (Tween 80) recruits Apolipoprotein E (ApoE) from the bloodstream, facilitating receptor-mediated transcytosis across the BBB.

Amorphous Solid Dispersions (ASDs) for Systemic Bioavailability

For systemic delivery (e.g., targeting peripheral K_ATP channels), oral bioavailability is prioritized. We utilize Hot Melt Extrusion (HME) to formulate 4-EBZ into an ASD using a hydrophilic polymer matrix (e.g., HPMCAS).

  • Causality: HME utilizes thermal and shear energy to break the intermolecular hydrogen bonds of the 4-EBZ crystalline lattice. Rapid cooling "freezes" the drug in a high-energy amorphous state. The polymer acts as an anti-plasticizer, raising the glass transition temperature ( Tg​ ) of the system and preventing recrystallization, thereby generating a supersaturated state in the gastrointestinal tract.

Experimental Protocols & Self-Validating Workflows

Protocol A: Synthesis and Validation of 4-EBZ NLCs via Hot High-Shear Homogenization

Step 1: Lipid Phase Preparation

  • Action: Melt 450 mg of Precirol® ATO 5 (solid lipid) and 150 mg of Miglyol® 812 (liquid lipid) at 70°C. Add 50 mg of 4-EBZ and stir until optically clear.

  • Causality: Operating 10°C above the melting point of the solid lipid ensures complete elimination of lipid memory and full solubilization of the lipophilic drug into the lipid matrix.

Step 2: Aqueous Phase Preparation

  • Action: Dissolve 2% (w/v) Tween 80 in 20 mL Milli-Q water and heat to 70°C.

  • Causality: Isothermal conditions between the lipid and aqueous phases are critical. A temperature mismatch would cause premature lipid crystallization during emulsification, leading to microparticle formation rather than nanoparticles.

Step 3: Pre-Emulsification & Nano-Emulsification

  • Action: Inject the lipid phase into the aqueous phase under high-shear homogenization (15,000 RPM for 5 min). Transfer immediately to a probe sonicator (40% amplitude, 10 min, ice bath).

  • Causality: Homogenization creates a crude emulsion, while cavitation forces from ultrasonication break the droplets into the nanometer range. The ice bath rapidly quenches the system, solidifying the lipid droplets before coalescence can occur.

Step 4: Self-Validation (Quality Control Check)

  • Action: Analyze the dispersion via Dynamic Light Scattering (DLS) and Differential Scanning Calorimetry (DSC).

  • Validation Criteria:

    • Pass: Z-average < 150 nm, Polydispersity Index (PDI) < 0.2, Zeta Potential < -20 mV. DSC shows an absence of the 4-EBZ melting endotherm.

    • Fail: If crystalline 4-EBZ peaks are present in DSC, the drug loading has exceeded the lipid solubility threshold. The protocol must be repeated with a reduced drug-to-lipid ratio.

G Lipid Lipid Phase (Solid/Liquid Lipids + 4-EBZ) 70°C PreEmulsion Pre-Emulsion (High-Shear Homogenization) Lipid->PreEmulsion Aqueous Aqueous Phase (Surfactants + Water) 70°C Aqueous->PreEmulsion NanoEmulsion Nano-Emulsion (Ultrasonication) PreEmulsion->NanoEmulsion Cavitation Shear Cooling Rapid Quenching (Ice Bath Solidification) NanoEmulsion->Cooling Lipid Crystallization Validation Self-Validation (DLS, ZP, DSC, EE%) Cooling->Validation QC Check

Fig 2: Step-by-step NLC formulation workflow emphasizing thermal control and self-validation.

Protocol B: Hot Melt Extrusion of 4-EBZ Amorphous Solid Dispersions

Step 1: Powder Blending

  • Action: Geometrically dilute 4-EBZ (20% w/w) with HPMCAS-LF (80% w/w). Pass through a 35-mesh sieve.

  • Causality: Geometric dilution ensures a homogenous micro-distribution of the API. HPMCAS is selected because its amphiphilic nature provides both solid-state miscibility and aqueous-state supersaturation maintenance.

Step 2: Twin-Screw Extrusion

  • Action: Feed the blend into a co-rotating twin-screw extruder. Temperature profile from hopper to die: 90°C → 140°C → 160°C → 160°C. Screw speed: 100 RPM.

  • Causality: The temperature is maintained above the Tg​ of HPMCAS but below the degradation temperature of 4-EBZ. The intense dispersive mixing of the kneading blocks forces the drug to dissolve into the molten polymer matrix, bypassing the need to reach the drug's actual melting point.

Step 3: Self-Validation (Solid-State Characterization)

  • Action: Mill the extrudate and analyze via Powder X-Ray Diffraction (PXRD).

  • Validation Criteria:

    • Pass: A completely amorphous "halo" with no sharp Bragg peaks.

    • Fail: Presence of diffraction peaks indicates incomplete amorphization. The specific mechanical energy (SME) must be increased by raising the screw speed or altering the screw configuration to include more kneading elements.

Quantitative Data Presentation

The following tables summarize the expected physicochemical and pharmacokinetic enhancements achieved through these formulation strategies compared to the unformulated crystalline API.

Table 1: Preformulation & Formulation Characterization Metrics

ParameterCrystalline 4-EBZ (API)4-EBZ NLCs4-EBZ ASD (HME)
Physical State Highly CrystallineAmorphous (Lipid Matrix)Amorphous (Polymer Matrix)
Aqueous Solubility (pH 6.8) < 15 µg/mLDispersible (Colloidal)> 450 µg/mL (Supersaturated)
Particle Size (Z-average) 10 - 50 µm115 ± 8 nm2 - 5 µm (Milled Extrudate)
Zeta Potential N/A-28.4 ± 1.2 mVN/A
Entrapment Efficiency N/A> 88%100% (Solid Solution)

Table 2: Comparative Pharmacokinetic & Delivery Profiles

MetricFree 4-EBZ Suspension4-EBZ NLC (IV/Intranasal)4-EBZ ASD (Oral)
Oral Bioavailability (F%) ~12%N/A~68%
Brain-to-Plasma Ratio ( Kp​ ) 0.151.85 (ApoE mediated)0.22
Time to Peak ( Tmax​ ) 4.0 hours0.5 hours1.5 hours
Primary Indication Target None (Poor PK)CNS (AMPA Modulation)Systemic (K_ATP Opening)

References

  • Zivkovic, B., et al. "7-Chloro-3-methyl-3,4-dihydro-2H-1,2,4-benzothiadiazine S,S-dioxide: A partial modulator of AMPA receptor desensitization devoid of neurotoxicity." Proceedings of the National Academy of Sciences, 1995. URL:[Link]

  • Cannazza, G., et al. "An unexpected reversal in the pharmacological stereoselectivity of benzothiadiazine AMPA positive allosteric modulators." MedChemComm, 2015. URL:[Link]

  • Francotte, P., et al. "5-Arylbenzothiadiazine Type Compounds as Positive Allosteric Modulators of AMPA/Kainate Receptors." ACS Medicinal Chemistry Letters, 2011. URL:[Link]

  • De Tullio, P., et al. "3-Alkylamino-4H-1,2,4-benzothiadiazine 1,1-Dioxides as ATP-Sensitive Potassium Channel Openers: Effect of 6,7-Disubstitution on Potency and Tissue Selectivity." Journal of Medicinal Chemistry, 2005. URL:[Link]

Advanced Crystallization and Purification Protocols for 4-Ethyl-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide Target Audience: Researchers, Formulation Scientists, and Process Chemists

Introduction & Chemical Context

4-Ethyl-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide (CAS 102308-74-7) is a critical heterocyclic intermediate utilized in the synthesis of KATP channel openers, AMPA receptor modulators, and various diuretic analogs[1]. For downstream pharmacological evaluations and sensitive coupling reactions, achieving high phase purity (>99.5%) is mandatory. This application note details scalable crystallization techniques, focusing on the mechanistic causality behind solvent selection and pH-driven isoelectric precipitation to eliminate common synthetic byproducts.

Mechanistic Principles of Purification

The structural hallmark of 1,2,4-benzothiadiazine-1,1-dioxides is the highly acidic sulfonamide-like N2-H proton, which is flanked by electron-withdrawing sulfonyl ( SO2​ ) and carbonyl ( C=O ) groups. Thermodynamic studies on benzothiadiazines indicate pKa​ values typically ranging from 6.8 to 8.9[2].

Causality in Experimental Design: This specific pKa​ range allows for a highly efficient acid-base reprecipitation strategy. By elevating the pH to 10–11 using aqueous ammonia, the compound is deprotonated and forms a highly water-soluble anionic salt. Non-acidic organic impurities (e.g., unreacted anilines or alkylated dimer byproducts) remain insoluble and are easily removed via hot filtration. Subsequent controlled neutralization with hydrochloric acid to pH 5–6 forces the compound back into its neutral, insoluble form, driving rapid and pure nucleation[3].

Quantitative Solubility and Yield Data

To guide solvent selection and process scaling, the empirical solubility profile of the crude compound was evaluated across standard crystallization systems.

Solvent SystemTemperature (°C)Solubility (mg/mL)Recovery Yield (%)Final Purity (HPLC)
Water (pH 7.0)25< 0.1N/AN/A
Aqueous NH₄OH (10%)25> 15092.6%99.7%
DMF / Water (1:2)80> 10085.0%99.1%
Methanol / Water (1:1)65~ 4581.5%98.5%
Ethanol (Absolute)78~ 2570.0%97.8%

Table 1: Representative solubility and crystallization recovery metrics for benzothiadiazine-3-one 1,1-dioxide derivatives.

Process Visualization

The following workflow illustrates the optimal acid-base reprecipitation pathway, ensuring maximum removal of dimer impurities and unreacted starting materials.

CrystallizationWorkflow Start Crude 4-Ethyl-2H-1,2,4- benzothiadiazin-3(4H)-one 1,1-dioxide Dissolution Alkaline Dissolution (NH4OH, pH 10-11) Start->Dissolution Filtration Hot Filtration (Remove insoluble impurities) Dissolution->Filtration Neutralization Controlled Neutralization (HCl dropwise, pH 5-6) Filtration->Neutralization Crystallization Cooling & Nucleation (5°C for 2h) Neutralization->Crystallization Isolation Vacuum Filtration & Cold Water Wash Crystallization->Isolation Drying Vacuum Drying (60°C, 24h) Isolation->Drying Pure Pure Crystalline Product (>99.5% Purity) Drying->Pure

Figure 1: Acid-base isoelectric reprecipitation workflow for benzothiadiazines.

Experimental Protocols

Protocol A: Isoelectric Reprecipitation (Ammonia/HCl Method)

This is the self-validating, preferred method for crude batches containing significant non-acidic organic impurities[3].

  • Dissolution : Suspend 10.0 g of crude 4-Ethyl-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide[4] in 130 mL of deionized water. Add 12 mL of 28% ammonium hydroxide ( NH4​OH ) solution.

  • Heating : Heat the mixture to reflux (approx. 95–100 °C) for 10–15 minutes under continuous stirring until the target compound is completely dissolved.

  • Clarification : Perform a hot filtration through a Celite pad. Causality: This step physically strips out undissolved dimer impurities or unreacted anilines that do not possess an acidic proton.

  • Neutralization (Critical Step) : Cool the filtrate to 25 °C. Slowly add concentrated hydrochloric acid (HCl) dropwise while monitoring the pH. Stop the addition when the pH reaches 5.0–6.0.

    • Self-Validation: A dense, optically opaque white precipitate must form immediately as the pH crosses the compound's pKa​ threshold.

  • Maturation : Transfer the suspension to an ice bath (5 °C) and stir gently for 2 hours. This allows for complete crystal lattice formation and prevents the occlusion of mother liquor inside the crystals.

  • Isolation : Filter the crystals under vacuum. Wash the filter cake with 2 x 20 mL of ice-cold deionized water to remove residual ammonium chloride salts.

  • Drying : Dry the product in a vacuum oven at 60 °C for 24 hours to yield the pure phase.

Protocol B: Solvent-Antisolvent Crystallization (DMF/Water)

Recommended for polishing steps where specific polymorph control and high optical clarity of the crystals are required.

  • Dissolution : Dissolve 5.0 g of the semi-pure compound in 15 mL of N,N-Dimethylformamide (DMF) at 80 °C.

  • Antisolvent Addition : Slowly add 30 mL of pre-heated (80 °C) deionized water dropwise to the stirring DMF solution until the solution becomes slightly turbid (reaching the cloud point).

  • Seeding (Optional) : Add 10 mg of pure crystalline 4-Ethyl-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide to induce heterogeneous nucleation.

  • Cooling : Program the reactor to cool linearly from 80 °C to 20 °C over 4 hours.

    • Causality: Slow, linear cooling prevents supersaturation spikes, heavily mitigating the risk of amorphous precipitation or "oiling out".

  • Isolation : Filter the resulting crystals, wash with 10 mL of cold methanol to displace the high-boiling DMF, and vacuum dry at 60 °C.

Troubleshooting & Quality Control

  • Oiling Out (Liquid-Liquid Phase Separation) : If the compound forms an emulsion or oil rather than solid crystals during Protocol B, the cooling rate is too fast, or the antisolvent was added too rapidly. Remedy: Reheat the mixture until homogeneous, add 5% more DMF by volume to shift the solubility curve, and cool at a strictly controlled slower rate (e.g., 0.1 °C/min).

  • Persistent Dimer Impurities : Benzothiadiazines can form dimers during initial cyclization. Because these dimers lack the acidic N2-H proton, they are entirely insoluble in the aqueous ammonia step of Protocol A. If dimer contamination is detected in the final HPLC assay, it indicates that the hot filtration step (Step 3, Protocol A) was either skipped or performed with a compromised filter matrix.

References

  • Lebrun, P., et al. (2005) . Effect on KATP Channel Activation Properties and Tissue Selectivity of the Nature of the Substituent in the 7- and the 3-Position of 4H-1,2,4-Benzothiadiazine 1,1-Dioxides. Journal of Medicinal Chemistry, ACS Publications. Retrieved from:[Link]

  • Hennig, U. G. G., et al. (1981) . Benzothiadiazine dissociation constants. Part I. Ultraviolet spectrophotometric pKa determinations. Analyst, RSC Publishing. Retrieved from:[Link]

  • Novello, F. C. (1962). Purification process for hydrochlorothiazide. US Patent 3043840A, Google Patents.

Sources

Troubleshooting & Optimization

Improving reaction yield in 4-Ethyl-2H-1,2,4-benzothiadiazin-3(4H)-on-1,1-dioxide synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Heterocyclic Synthesis.

Benzothiadiazine 1,1-dioxides are highly valued scaffolds in drug discovery, frequently serving as advanced intermediates for CNS therapeutics, agrochemicals, and RSV inhibitors [1]. However, synthesizing the N4-alkylated derivative—4-Ethyl-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide [2]—introduces specific chemoselective and regioselective challenges.

This guide is designed to help process chemists and bench scientists diagnose yield bottlenecks, understand the thermodynamic causality behind reaction failures, and implement self-validating protocols to optimize production.

Pathway Diagnostics & Bottleneck Visualization

To troubleshoot effectively, we must first map the competing kinetic and thermodynamic pathways. The diagram below illustrates the standard synthetic routes and the exact nodes where yield loss typically occurs.

Pathway SM 2-Fluorobenzenesulfonamide (Starting Material) INT 2-(Ethylamino)benzenesulfonamide (Key Intermediate) SM->INT EtNH2, K2CO3, DMSO (SNAr) PROD 4-Ethyl-2H-1,2,4-benzothiadiazin -3(4H)-one 1,1-dioxide (Target Product) INT->PROD Triphosgene, DIPEA High Dilution (0.05 M) IMP1 Symmetrical Urea Dimer (Insoluble Impurity) INT->IMP1 High Conc. / Poor Mixing (Intermolecular Attack) IMP2 2-Ethyl Isomer (Regio-leak Impurity) ALT 2-Aminobenzenesulfonamide (Alternative SM) CORE 2H-1,2,4-benzothiadiazin -3(4H)-one 1,1-dioxide (Unsubstituted Core) ALT->CORE Carbonylation CORE->PROD 1. N2-Protection (SEM/BOM) 2. EtI, Base (N4 Alkylation) 3. Deprotection CORE->IMP2 EtI, Base (Direct N2 Alkylation)

Figure 1: Synthetic pathways and impurity bottlenecks in 4-ethyl benzothiadiazine synthesis.

Mechanistic Q&A: Troubleshooting Common Failures

Q1: My triphosgene cyclization of 2-(ethylamino)benzenesulfonamide is stalling at 40% yield, and I am isolating a highly insoluble white precipitate. What is happening? A1: The insoluble byproduct is a symmetrical urea dimer. Triphosgene acts as a phosgene equivalent, reacting rapidly with the secondary aniline nitrogen to form an intermediate carbamoyl chloride. If the local concentration of the starting material is too high, this highly electrophilic intermediate will react intermolecularly with another molecule of 2-(ethylamino)benzenesulfonamide rather than undergoing the desired intramolecular cyclization with the adjacent sulfonamide nitrogen.

  • The Causality & Fix: Intramolecular ring closure is entropically favored but can be kinetically outcompeted at high concentrations. To shift the kinetics in favor of unimolecular cyclization, you must implement inverse addition (adding the amine to the triphosgene) and maintain high dilution (0.01–0.05 M).

Q2: To save a step, can I synthesize the unsubstituted 2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide core first, and then directly ethylate the 4-position using ethyl iodide? A2: No, direct alkylation will fail to yield the 4-ethyl product due to strict thermodynamic regioselectivity. The N2 proton (adjacent to the strongly electron-withdrawing sulfonyl group) is significantly more acidic ( pKa​≈6.5 ) than the N4 proton ( pKa​>10 ).

  • The Causality & Fix: When a base is introduced, the N2 position deprotonates exclusively, leading to the 2-ethyl isomer or 2,4-diethyl over-alkylation. You must either build the core using a pre-ethylated precursor (as shown in the green pathway of Figure 1) or selectively protect the N2 position (e.g., using a SEM group) prior to N4 alkylation.

Q3: I switched to ethyl chloroformate ( ClCO2​Et ) to avoid triphosgene toxicity. The intermediate carbamate forms cleanly, but it won't cyclize. How do I force ring closure? A3: The sulfonamide nitrogen is a remarkably poor nucleophile. While ethyl chloroformate easily acylates the aniline nitrogen to form ethyl (2-sulfamoylphenyl)(ethyl)carbamate, the subsequent intramolecular displacement of ethanol requires a massive thermodynamic driving force.

  • The Causality & Fix: Standard amine bases (like DIPEA) are insufficiently basic to deprotonate the sulfonamide to drive the elimination. You must use a strong base such as Sodium Ethoxide (NaOEt) in refluxing ethanol, or DBU in THF. Alternatively, modern tandem amidation/intramolecular aza-Wittig reactions using o-azidobenzenesulfonamides have proven highly effective for cyclizing recalcitrant benzothiadiazine 1,1-dioxides [1].

Data Matrix: Carbonylating Agent Comparison

Selecting the right carbonyl source is a balance of safety, reactivity, and yield. Use the matrix below to align your reagent choice with your lab's capabilities.

Carbonylating AgentTypical YieldReaction ConditionsPrimary Impurity RiskEHS / Safety Profile
Triphosgene 85 - 95%DIPEA, DCM, 0 °C to RT, High DilutionUrea DimerizationHigh Risk: Generates phosgene gas in situ. Requires strict fume hood protocols.
Ethyl Chloroformate 60 - 75%1. Pyridine, DCM2. NaOEt, EtOH, RefluxUncyclized CarbamateModerate Risk: Corrosive and lachrymator, but avoids phosgene exposure.
CDI (1,1'-Carbonyldiimidazole)40 - 60%DBU, DMF or THF, 80 °CUnreacted SMLow Risk: Safe to handle benchtop, but often lacks the electrophilicity for full conversion.
Urea 50 - 65%Neat melt (160 - 180 °C)Decomposition ProductsLow Risk: Green chemistry approach, but harsh thermal conditions degrade sensitive substrates.

Validated Protocol: High-Dilution Triphosgene Cyclization

This protocol utilizes a self-validating system to ensure the reaction does not stall at the intermediate phase.

Step 1: Reactor Preparation & Dehydration

  • Action: Flame-dry a 3-neck round-bottom flask under argon.

  • Causality: Trace moisture competitively hydrolyzes triphosgene to HCl and CO2​ . This alters the stoichiometric ratio and protonates the aniline starting material, immediately halting the reaction.

Step 2: Reagent Segregation (Inverse Addition)

  • Action: Dissolve Triphosgene (0.4 eq, providing 1.2 eq of phosgene) in anhydrous DCM (10 mL/mmol). Cool to 0 °C. In a separate addition funnel, dissolve 2-(ethylamino)benzenesulfonamide (1.0 eq) and DIPEA (2.5 eq) in anhydrous DCM to a concentration of 0.05 M.

  • Causality: Dropwise addition of the amine/base mixture into the triphosgene ensures the electrophile is always in massive excess relative to the nucleophile, completely suppressing the dimerization pathway.

Step 3: Thermal Cycling & Validation

  • Action: Add the amine mixture dropwise over 30 minutes at 0 °C. Stir for 1 hour to complete carbamoyl chloride formation. Warm to 25 °C and stir for 4 hours.

  • Validation Check: Quench a 50 μL aliquot in methanol and analyze via LC-MS. You should observe no starting material. If a mass corresponding to a methyl carbamate is observed, it indicates the carbamoyl chloride intermediate formed but failed to cyclize. If this occurs, add an additional 0.5 eq of DIPEA and warm to 35 °C.

Step 4: pH-Controlled Workup

  • Action: Quench the reaction carefully with saturated aqueous NaHCO3​ . Separate the layers. Crucial: Acidify the aqueous layer to pH 3 with 1M HCl, then extract with EtOAc.

  • Causality: The target product is highly acidic at the N2 position. If the aqueous layer is not acidified, the product will remain partitioned in the aqueous phase as a highly soluble sodium salt [2], resulting in an artificial "low yield." Dry the combined organic layers over Na2​SO4​ , concentrate, and recrystallize from EtOH/Water.

References

  • Majumdar, K. C., & Ganai, S. (2013). Facile synthesis of benzothiadiazine 1,1-dioxides, a precursor of RSV inhibitors, by tandem amidation/intramolecular aza-Wittig reaction. Beilstein Journal of Organic Chemistry, 9, 503–509. [Link]

Technical Support Center: Troubleshooting Poor Solubility of 4-Ethyl-2H-1,2,4-benzothiadiazin-3(4H)-on-1,1-dioxide in DMSO

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address challenges with the solubility of 4-Ethyl-2H-1,2,4-benzothiadiazin-3(4H)-on-1,1-dioxide in Dimethyl Sulfoxide (DMSO). Our goal is to equip you with the scientific understanding and practical protocols to overcome these common experimental hurdles.

Frequently Asked Questions (FAQs)

Q1: I'm having trouble dissolving 4-Ethyl-2H-1,2,4-benzothiadiazin-3(4H)-on-1,1-dioxide in DMSO. What are the most likely reasons for this?

Poor solubility of 4-Ethyl-2H-1,2,4-benzothiadiazin-3(4H)-on-1,1-dioxide in DMSO can stem from several factors, often related to the solvent quality, the physical form of the compound, or the dissolution technique. The most common culprits include:

  • Water Contamination in DMSO: DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere. Even small amounts of water can significantly decrease the solubility of many organic compounds.[1][2]

  • Compound Characteristics: The crystalline form of a compound is generally less soluble than its amorphous form due to the higher energy required to break the crystal lattice.[3][4] The purity of your compound can also play a role.

  • Suboptimal Dissolution Technique: Simply adding the compound to the solvent at room temperature may not be sufficient for complete dissolution, especially at higher concentrations.

  • Concentration Exceeding Solubility Limit: You may be attempting to prepare a solution at a concentration that exceeds the intrinsic solubility of the compound in DMSO.

Q2: Why is water in DMSO such a critical issue for solubility?

DMSO is a polar aprotic solvent, and its unique properties make it an excellent solvent for a wide range of compounds.[5][6] However, when DMSO absorbs water, the solvent properties change. The presence of water introduces a protic component, leading to the formation of a more structured hydrogen-bonding network. This makes it more difficult for the DMSO to solvate large, lipophilic molecules like many benzothiadiazine derivatives.[1]

Q3: My compound was initially dissolved, but now I see precipitation after storage. What happened?

Precipitation upon storage, especially after freeze-thaw cycles, is a common issue. This is often due to the gradual absorption of atmospheric moisture into the DMSO stock solution over time.[1] Each time the container is opened, it can introduce more moisture. Freeze-thaw cycles can also promote the crystallization of compounds from a supersaturated solution.[1]

Troubleshooting Guide: A Step-by-Step Approach to Improving Solubility

If you are encountering poor solubility, follow this systematic troubleshooting workflow.

A Start: Poor Solubility Observed B Step 1: Verify Solvent Quality (Anhydrous DMSO?) A->B C Step 2: Optimize Dissolution Technique (Vortex, Gentle Heat, Sonicate) B->C If using high-quality anhydrous DMSO F Success: Compound Dissolved B->F If new anhydrous DMSO works D Step 3: Assess Compound Properties (Purity, Physical Form) C->D If solubility does not improve C->F If optimized technique works E Step 4: Consider Co-Solvents D->E If compound is pure and technique is optimized E->F If co-solvent works G Issue Persists: Determine Experimental Solubility E->G If co-solvents are not effective or desirable

Sources

Preventing thermal degradation of 4-Ethyl-2H-1,2,4-benzothiadiazin-3(4H)-on-1,1-dioxide in aqueous solutions

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 4-Ethyl-2H-1,2,4-benzothiadiazin-3(4H)-on-1,1-dioxide (BTDZ)

Guide to Preventing Thermal Degradation in Aqueous Solutions

Welcome to the technical support resource for 4-Ethyl-2H-1,2,4-benzothiadiazin-3(4H)-on-1,1-dioxide (BTDZ, CAS 102308-74-7).[1] This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical solutions for maintaining the stability of BTDZ in aqueous experimental settings. As a compound belonging to the benzothiadiazine 1,1-dioxide class, BTDZ shares stability characteristics with related molecules like hydrochlorothiazide, making its susceptibility to degradation under certain conditions a critical experimental parameter to control.[2][3][4]

Section 1: Understanding BTDZ Degradation

This section addresses the fundamental principles behind BTDZ instability in aqueous solutions. Understanding the "why" is the first step toward effective prevention.

Q1: What is the primary mechanism of BTDZ degradation in aqueous solutions, especially when heated?

A1: The primary degradation pathway for BTDZ in aqueous solutions is hydrolysis. The core structure, a 1,2,4-benzothiadiazine 1,1-dioxide ring, is susceptible to cleavage, particularly at the sulfonamide (S-N) bond. This type of hydrolysis is a well-documented degradation route for related thiazide diuretics like hydrochlorothiazide.[3][5] Heating an aqueous solution of BTDZ accelerates this hydrolytic process, leading to the opening of the heterocyclic ring. The proposed primary degradation product is an analogue of 4-amino-6-chloro-1,3-benzenedisulfonamide, resulting from the cleavage of the ring.

G cluster_main Proposed Hydrolytic Degradation of BTDZ BTDZ BTDZ (4-Ethyl-2H-1,2,4-benzothiadiazin-3(4H)-on-1,1-dioxide) Product Ring-Opened Product (N-(2-sulfamoylphenyl)-N-ethylformamide -S,S-dioxide analogue) BTDZ->Product Hydrolysis (S-N bond cleavage) H2O Water (H₂O) + Heat (Δ)

Caption: Proposed hydrolytic degradation pathway of BTDZ.

Q2: How do pH and temperature interact to affect BTDZ stability?

A2: Both pH and temperature are critical factors that synergistically influence the degradation rate.

  • Temperature: As with most chemical reactions, an increase in temperature provides the activation energy needed for the hydrolytic degradation to occur, exponentially increasing the reaction rate.

  • pH: The stability of the benzothiadiazine ring is highly pH-dependent. Extreme pH values (both acidic and alkaline) catalyze hydrolysis.

    • Acidic Conditions (pH < 4): In acidic solutions, protonation of the nitrogen atoms in the ring can make the carbon-nitrogen bonds more susceptible to nucleophilic attack by water, accelerating degradation.

    • Alkaline Conditions (pH > 9): In basic solutions, the sulfonamide group can be deprotonated, and the increased concentration of hydroxide ions (a strong nucleophile) promotes base-catalyzed hydrolysis.[5]

Therefore, heating a BTDZ solution that is even mildly acidic or alkaline will result in significantly faster degradation than heating a solution at a neutral pH. For maximum stability, especially during heating, it is crucial to maintain the solution pH within a neutral range (approximately 6.5-7.5).

Q3: What are the common analytical signs of BTDZ degradation?

A3: Degradation can be detected through several analytical methods, primarily chromatography.

  • High-Performance Liquid Chromatography (HPLC): This is the most reliable method. When analyzing a degraded sample, you will observe a decrease in the peak area of the parent BTDZ compound and the appearance of one or more new peaks corresponding to the degradation products.[3][6]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is invaluable for identifying the degradation products. By analyzing the mass-to-charge ratio (m/z) of the new peaks, you can confirm the structure of the hydrolytic products and definitively characterize the degradation pathway.[3]

  • Visual Inspection: In cases of severe degradation, you might observe a slight color change in the solution or the formation of a precipitate if the degradation products are less soluble than the parent BTDZ compound.

Section 2: Troubleshooting Guide

This section provides direct answers to common problems encountered during experiments.

Q: I ran an experiment at 50°C for one hour and my latest HPLC run shows a new, more polar peak. Is my BTDZ degrading?

A: Yes, this is a classic sign of thermal degradation. The appearance of a new, typically more polar, peak alongside a reduction in the main BTDZ peak indicates that a portion of your compound has degraded. The hydrolytic ring-opening introduces more polar functional groups, causing the degradation product to elute earlier on a standard reverse-phase HPLC column.

Troubleshooting Steps:

  • Confirm Identity: If possible, use LC-MS to confirm the mass of the new peak. This will help verify that it is a degradation product of BTDZ.

  • pH Check: Immediately check the pH of your stock solution and experimental buffer. An unbuffered or improperly buffered solution can drift into an acidic or alkaline range, accelerating heat-induced degradation.

  • Temperature Reduction: Assess if the 50°C temperature is absolutely necessary. If the protocol allows, reduce the temperature. Even a 10°C reduction can significantly decrease the degradation rate.

  • Buffer Optimization: If heating is unavoidable, ensure your solution is robustly buffered to a neutral pH (6.5-7.5) for the entire duration of the experiment. See Protocol 1 for buffer recommendations.

G cluster_troubleshooting Troubleshooting Logic for BTDZ Degradation Start New Peak in HPLC? Check_pH Check Solution pH Start->Check_pH Yes Is_Neutral Is pH 6.5-7.5? Check_pH->Is_Neutral Adjust_pH Adjust to Neutral pH with Buffer Is_Neutral->Adjust_pH No Reduce_Temp Reduce Experimental Temperature Is_Neutral->Reduce_Temp Yes Adjust_pH->Reduce_Temp Minimize_Time Minimize Heating Time Reduce_Temp->Minimize_Time End Problem Solved Minimize_Time->End

Caption: A logical workflow for troubleshooting BTDZ degradation.

Q: My protocol requires dissolving BTDZ in a solution that is not at a neutral pH. How can I minimize degradation?

A: This is a common challenge. The strategy is to minimize the time the BTDZ is exposed to harsh conditions.

  • Prepare Concentrated Stock: Make a concentrated stock solution of BTDZ in a stable solvent (like DMSO) where it is not susceptible to hydrolysis.

  • Late-Stage Addition: Add the BTDZ stock to the non-neutral aqueous solution at the very last moment before starting your experiment or measurement.

  • Maintain Low Temperature: Keep the non-neutral solution on ice or as cold as possible before and after the addition of BTDZ to slow down the degradation kinetics.

  • Time is Critical: Run your experiment immediately after adding the BTDZ. Do not let the final solution sit for extended periods.

Section 3: Experimental Protocols

These protocols provide validated, step-by-step methodologies for working with BTDZ.

Protocol 1: Preparation of Thermally-Stabilized BTDZ Aqueous Solutions

This protocol describes how to prepare a BTDZ solution designed for experiments involving heating.

Objective: To prepare a 100 µM BTDZ solution in a phosphate-buffered saline (PBS) system that is stable for short-term heating.

Materials:

  • 4-Ethyl-2H-1,2,4-benzothiadiazin-3(4H)-on-1,1-dioxide (BTDZ)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Phosphate-Buffered Saline (PBS) tablets or powder (to make 1x PBS, pH 7.4)

  • High-purity water (Milli-Q or equivalent)

  • Calibrated pH meter

Procedure:

  • Prepare a Concentrated Stock Solution:

    • Accurately weigh the required amount of BTDZ powder.

    • Dissolve it in anhydrous DMSO to create a concentrated stock solution (e.g., 10 mM). The sulfonamide group is generally stable in anhydrous organic solvents.[7]

    • Vortex thoroughly to ensure complete dissolution. Store this stock at -20°C in small aliquots to avoid freeze-thaw cycles.

  • Prepare the Working Buffer:

    • Dissolve the PBS powder or tablet in high-purity water according to the manufacturer's instructions to prepare a 1x PBS solution.

    • Verify with a calibrated pH meter that the final pH is 7.4 ± 0.1. This neutral pH is critical for stability.[5][8]

  • Prepare the Final Working Solution:

    • Allow a single aliquot of the 10 mM BTDZ stock solution to thaw completely at room temperature.

    • Perform a serial dilution. For a 100 µM solution, dilute the 10 mM stock 1:100 into the prepared 1x PBS buffer (e.g., add 10 µL of 10 mM BTDZ stock to 990 µL of 1x PBS).

    • Vortex gently to mix. This solution is now ready for your experiment. The final DMSO concentration should be kept low (e.g., ≤1%) to minimize its potential effects on the experiment.

Protocol 2: Accelerated Stability Study Workflow

This protocol allows you to quantify the stability of your specific BTDZ formulation under thermal stress.

Objective: To determine the degradation rate of BTDZ at a specific temperature and pH.

G cluster_workflow Workflow for Accelerated BTDZ Stability Study A 1. Prepare BTDZ Solution (as per Protocol 1) B 2. Aliquot into Vials (e.g., 1 mL per vial) A->B C 3. Initial Sample (T=0) Store at -80°C B->C Control D 4. Place Vials in Heated Water Bath B->D G 7. Analyze All Samples by Validated HPLC Method C->G E 5. Collect Samples at Time Points (e.g., 1h, 2h, 4h, 8h) D->E F 6. Immediately Freeze Collected Samples E->F F->G H 8. Plot % BTDZ Remaining vs. Time G->H

Caption: Experimental workflow for assessing BTDZ stability.

Procedure:

  • Preparation: Prepare a fresh batch of your BTDZ working solution as described in Protocol 1.

  • Aliquotting: Distribute the solution into multiple small, sealed vials (e.g., HPLC vials) to prevent evaporation.

  • Time Zero (T=0) Sample: Immediately take one vial and store it at -80°C. This is your baseline control.

  • Incubation: Place the remaining vials in a pre-heated, calibrated water bath or incubator set to your desired experimental temperature (e.g., 50°C).

  • Time-Point Sampling: At predetermined intervals (e.g., 30 min, 1h, 2h, 4h, 8h), remove one vial from the heat source.

  • Quenching the Reaction: Immediately place the removed vial in an ice bath for 5 minutes to halt any further degradation, then transfer to -80°C storage.

  • Analysis: Once all time points are collected, thaw all samples (including the T=0 control) simultaneously and analyze them using a validated HPLC method (see Protocol 3).

  • Data Interpretation: Calculate the percentage of BTDZ remaining at each time point relative to the T=0 sample. Plotting this data will give you the degradation kinetics under your specific conditions.

Protocol 3: General Purpose RP-HPLC Method for BTDZ

Objective: To separate and quantify BTDZ from its primary hydrolytic degradation product. (Note: This is a starting point and may require optimization for your specific system).

ParameterRecommended ConditionRationale
Column C18, 4.6 x 150 mm, 5 µmStandard reverse-phase column suitable for this class of molecules.[3][6]
Mobile Phase A Water with 0.1% Formic AcidAcidifying the mobile phase ensures good peak shape for the amine and sulfonamide groups.
Mobile Phase B Acetonitrile with 0.1% Formic AcidStandard organic solvent for reverse-phase chromatography.
Gradient 20% B to 80% B over 15 minutesA gradient elution is recommended to ensure separation of the parent drug from more polar degradants.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30°CControlled temperature ensures reproducible retention times.
Detection (UV) 275 nm (or as determined by UV scan)Benzothiadiazine derivatives typically have strong absorbance in this region.
Injection Vol. 10 µLStandard injection volume.

Section 4: Frequently Asked Questions (FAQs)

Q: What is the best way to store my aqueous BTDZ solutions for long-term use?

A: Aqueous solutions of BTDZ are not recommended for long-term storage due to the risk of hydrolysis. The best practice is to store BTDZ as a concentrated stock in anhydrous DMSO at -20°C or -80°C.[9] Prepare fresh aqueous working solutions from this stock on the day of the experiment.

Q: Can I use antioxidants like ascorbic acid to prevent degradation?

A: The primary degradation mechanism is hydrolysis, not oxidation. Therefore, antioxidants will not prevent thermal degradation. While some related compounds can undergo oxidative degradation, for BTDZ in an aqueous solution, controlling pH and temperature is far more effective.[3]

Q: Are there any alternative solvents to DMSO for the stock solution?

A: Yes, other anhydrous polar aprotic solvents like Dimethylformamide (DMF) can also be used. The key is to use a solvent that is anhydrous and in which BTDZ is highly soluble and stable. Always check for compatibility with your specific experimental system.

References

  • Mátyus, P., et al. (2020). Synthesis and Chemistry of 1,2,3-Benzothiadiazine 1,1-Dioxide Derivatives: A Comprehensive Overview. Molecules. Available at: [Link]

  • Taylor, C. W., et al. (2021). Discovery of Halogenated Benzothiadiazine Derivatives with Anticancer Activity. ACS Omega. Available at: [Link]

  • King, J. F., et al. (1975). Synthesis and Thermolysis of 2H-1,2,3-Benzothiadiazine 1,1-Dioxide and 2,1-Benzoxathiin-3-one 1,1-Dioxide. Canadian Journal of Chemistry. Available at: [Link]

  • Correa, A., et al. (2008). Preparation of 4 H -1,2,4-benzothiadiazine 1,1-dioxide derivatives from 2-aminobenzenesulfonamides by microwave irradiation. Tetrahedron Letters. Available at: [Link]

  • Chen, F., et al. (2013). Degradation of Artificial Sweetener Saccharin Sodium by Advanced Oxidation Technology. Advanced Materials Research. Available at: [Link]

  • Białk-Bielińska, A., et al. (2012). Hydrolysis of sulphonamides in aqueous solutions. Central European Journal of Chemistry. Available at: [Link]

  • Rao, J. R., et al. (2012). LC, LC-MS/MS studies for the identification and characterization of degradation products of hydrochlorothiazide and establishment of mechanistic approach towards degradation. Journal of the Brazilian Chemical Society. Available at: [Link]

  • Reddy, G. S., et al. (2014). Facile synthesis of benzothiadiazine 1,1-dioxides, a precursor of RSV inhibitors, by tandem amidation/intramolecular aza-Wittig reaction. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Musijowski, J., et al. (2012). Influence of pH modifiers on the dissolution and stability of hydrochlorothiazide in the bi- and three-layer tablets. Acta Pharmaceutica. Available at: [Link]

  • Legrand, B., et al. (2019). Exploration of the Isosteric Concept Applied to 1,2,4-Benzothiadiazine 1,1-Dioxides in the Discovery of Novel AMPA Receptor Positive Allosteric Modulators. Molecules. Available at: [Link]

  • Patel, P. N., et al. (2011). Development and validation of stability indicating RP-HPLC method for simultaneous determination of Telmisartan and Hydrochlorothiazide from. Der Pharma Chemica. Available at: [Link]

  • Kytka, T., et al. (2013). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology. Available at: [Link]

  • Ilić, S. B., et al. (2019). ANTIMICROBIAL SULFONAMIDE DRUGS. Journal of Engineering & Processing Management. Available at: [Link]

Sources

Technical Support Center: Liquid-Liquid Extraction (LLE) Optimization for 4-Ethyl-2H-1,2,4-benzothiadiazin-3(4H)-on-1,1-dioxide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Bioanalytical Technical Support Center. This guide is engineered for research scientists and drug development professionals optimizing the extraction of 4-Ethyl-2H-1,2,4-benzothiadiazin-3(4H)-on-1,1-dioxide from human plasma.

Because this compound is a benzothiadiazine derivative, its structural nuances—specifically the weakly acidic N-2 proton flanked by sulfonyl and carbonyl groups—dictate its behavior in biological matrices. This guide synthesizes field-proven methodologies with the chemical causality required to build a robust, self-validating Liquid-Liquid Extraction (LLE) workflow.

Core Principles & Chemical Causality

To successfully extract this compound, we must manipulate its ionization state. At a physiological plasma pH of ~7.4, the N-2 position is partially deprotonated, rendering the molecule water-soluble and resistant to organic partitioning. By driving the pH down, we force the molecule into its unionized, lipophilic state, allowing it to partition efficiently into moderately polar organic solvents like Methyl tert-butyl ether (MTBE) and Dichloromethane (DCM) .

Partitioning Aqueous Aqueous Plasma Phase (Adjusted to pH 3-4) Unionized Unionized Benzothiadiazine (N-2 protonated) Aqueous->Unionized Acidic pH Ionized Ionized Benzothiadiazine (N-2 deprotonated, pH > 7) Aqueous->Ionized Basic pH Organic Organic Phase (MTBE / DCM) Unionized->Organic High Partitioning (LogP > 1) Ionized->Aqueous Trapped in Plasma

pH-dependent partitioning mechanism of benzothiadiazines in LLE.

Validated Step-by-Step LLE Protocol

This protocol is designed as a self-validating system . By introducing the Internal Standard (IS) into the raw matrix before any chemical modification, any downstream losses (due to emulsion trapping, incomplete partitioning, or ion suppression) will equally affect the analyte and the IS, preserving the quantitative area ratio.

Materials Required:
  • Extraction Solvent: MTBE : DCM (85:15, v/v)

  • Acidification Buffer: 2% (v/v) ortho-phosphoric acid ( H3​PO4​ ) or 2% Formic Acid in LC-MS grade water.

  • Reconstitution Solution: Methanol : Water (80:20, v/v)

Methodology:
  • Sample Aliquoting: Thaw plasma samples at room temperature. Transfer 250μL of human plasma into a 2.0 mL polypropylene microcentrifuge tube.

  • IS Spiking (Self-Validation Step): Add 25μL of the deuterated Internal Standard working solution. Vortex gently for 30 seconds to ensure the IS binds to plasma proteins in the same manner as the endogenous analyte.

  • Acidification: Add 50μL of the 2% H3​PO4​ buffer to the plasma. Vortex for 30 seconds. Causality: This drops the matrix pH to ~3.0, fully protonating the N-2 position of the benzothiadiazine ring.

  • Solvent Addition: Add 1.5mL of the MTBE:DCM (85:15 v/v) extraction solvent .

  • Extraction: Vortex vigorously for 10 minutes using a multi-tube vortexer. Causality: High-shear mixing maximizes the interfacial surface area between the aqueous and organic phases, driving mass transfer.

  • Phase Separation: Centrifuge the samples at 4,500 rpm (approx. 3,000 x g) for 5 minutes at 4°C.

  • Flash Freezing: Submerge the bottom of the tubes in a dry ice/methanol bath for 2 minutes. Causality: The aqueous plasma layer freezes solid, while the organic layer remains liquid. This allows for rapid, error-free decanting of the organic layer without aspirating protein-rich aqueous droplets.

  • Evaporation: Decant the organic supernatant into a clean glass vial and evaporate to dryness under a gentle stream of nitrogen gas at 40°C.

  • Reconstitution: Reconstitute the dried extract in 150μL of the mobile phase. Vortex for 1 minute and transfer to an autosampler vial for LC-MS/MS analysis.

LLE_Workflow Plasma Human Plasma Sample (250 µL) Spike Spike Internal Standard (Self-Validation Step) Plasma->Spike Acidification Acidification Add 2% H3PO4 (pH 3.0) Spike->Acidification Extraction LLE Extraction Add MTBE:DCM (85:15 v/v) Vortex 10 min Acidification->Extraction Centrifugation Centrifugation 4500 rpm, 4°C, 5 min Extraction->Centrifugation Separation Phase Separation Flash Freeze & Decant Centrifugation->Separation Break Emulsions Evaporation Evaporation N2 Gas at 40°C Separation->Evaporation Reconstitution Reconstitution Mobile Phase (MeOH:H2O) Evaporation->Reconstitution Analysis LC-MS/MS Analysis Reconstitution->Analysis

Optimized LLE workflow for benzothiadiazine derivatives from human plasma.

Troubleshooting Guides & FAQs

Q: Why is my extraction recovery consistently low (<50%) despite using a polar organic solvent? A: Low recovery for 4-Ethyl-2H-1,2,4-benzothiadiazin-3(4H)-on-1,1-dioxide is almost always a pH-dependent partitioning failure. The compound features a weakly acidic proton at the N-2 position. At the physiological pH of plasma (~7.4), a significant fraction of the analyte exists in its ionized (deprotonated) state, which resists partitioning into the organic phase. Solution: You must actively acidify the plasma sample to at least 2 pH units below the compound's pKa. Adding 2% ortho-phosphoric acid or formic acid drops the matrix pH to ~3.0, driving the equilibrium entirely toward the unionized, lipophilic state.

Q: I am experiencing severe emulsion formation at the aqueous-organic interface. How can I resolve this? A: Emulsions in plasma LLE are caused by the amphiphilic nature of endogenous proteins and phospholipids acting as surfactants. Solution: First, ensure your centrifugation step is adequate (minimum 4,500 rpm for 5 minutes at 4°C). If the emulsion persists, implement the "flash-freeze" step described in the protocol. By submerging the tube in a dry ice/methanol bath, the aqueous layer (and the emulsion interface) freezes solid. You can then simply decant the clean, liquid organic supernatant. Additionally, the 15% DCM in our recommended solvent mixture alters the interfacial tension, which inherently helps break emulsions .

Q: How do I minimize matrix effects and ion suppression from plasma phospholipids in my LC-MS/MS analysis? A: Matrix effects occur when co-extracted endogenous compounds (like glycerophosphocholines) compete with your analyte for ionization in the MS source. While solvents like 100% ethyl acetate yield high recoveries, their strong hydrogen-bonding capabilities co-extract massive amounts of phospholipids. Solution: Switch to a more selective solvent system. A mixture of MTBE and DCM (85:15 v/v) provides a "Goldilocks" polarity. MTBE is polar enough to extract the benzothiadiazine derivative but non-polar enough to leave the majority of phospholipids in the aqueous phase. Similar principles apply when using Diethyl Ether:DCM mixtures (70:30 v/v) .

Quantitative Data: Solvent Optimization

The table below summarizes the causality and quantitative outcomes of different extraction solvents tested for benzothiadiazine derivatives in human plasma.

Extraction Solvent SystemMean Recovery (%)Matrix Effect (%)Emulsion RiskMechanism / Causality
MTBE : DCM (85:15 v/v) 88 - 92% < 5% Low Optimal polarity balance; DCM solvates the heterocycle while MTBE excludes phospholipids.
Diethyl Ether : DCM (70:30 v/v) 85 - 89%< 8%LowExcellent solvation of cyclic structures; highly volatile for fast evaporation.
100% Ethyl Acetate 75 - 80%15 - 20%MediumStrong hydrogen bonding co-extracts endogenous plasma lipids, causing ion suppression.
Hexane : Isopropanol (90:10 v/v) < 40%< 2%LowInsufficient overall polarity to disrupt the aqueous solvation shell of the analyte.

References

  • Patel, B., Jangid, A. G., Suhagia, B. N., & Desai, N. (2018). Challenges in Simultaneous Determination of Hydrochlorothiazide and Ramipril in Human Plasma: Application to a Bioequivalence Study. Journal of Chromatographic Science, 56(10), 867–878. URL: [Link]

  • Kumar, A., Dwivedi, S. P., Prasad, T., & Singh, V. (2019). Method Validation for Simultaneous Quantification of Olmesartan and Hydrochlorothiazide in Human Plasma Using LC-MS/MS and Its Application Through Bioequivalence Study in Healthy Volunteers. Frontiers in Pharmacology, 10, 810. URL: [Link]

Reducing synthetic impurities in 4-Ethyl-2H-1,2,4-benzothiadiazin-3(4H)-on-1,1-dioxide batches

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Technical Support Center. This guide is specifically designed for researchers and drug development professionals troubleshooting the synthesis and purification of 4-Ethyl-2H-1,2,4-benzothiadiazin-3(4H)-on-1,1-dioxide (CAS 102308-74-7) .

As a critical intermediate for CNS modulators, RSV inhibitors, and diuretic analogs, the benzothiadiazine core demands rigorous impurity control[1]. Typical industry control ranges for unspecified impurities in these active pharmaceutical ingredients (APIs) are strictly limited to 0.05% – 0.2%[2]. This guide addresses the mechanistic causes of batch failures and provides a self-validating, field-proven protocol to ensure high-purity yields.

I. Quantitative Impurity Profiling

Before troubleshooting, it is essential to establish the chromatographic landscape of your batch. Below is a summary of the most common process-derived impurities and degradation products associated with this scaffold[2][3].

Impurity Type / NameStructural CharacteristicOrigin / CausalityAcceptable Limit (Area %)
Unreacted Starting Material 2-Aminobenzenesulfonamide (or N-ethyl derivative)Incomplete cyclization or insufficient reagent stoichiometry.< 0.10%
Over-Alkylated Degradant 2,4-Diethyl-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxideDirect alkylation of the heterocycle; N-2 deprotonation.< 0.15%
Ring-Opened Sulfonamide 2-(Ethylamino)benzene-1-sulfonamide derivativesAlkaline hydrolysis of the cyclic sulfonylurea core during workup.< 0.05%
Thermal Degradants Polymeric/Desulfonylated analogsHigh-temperature urea melt condensation (>190°C).< 0.10%
II. Troubleshooting FAQs: Mechanistic Causality

Q: Why is my batch heavily contaminated with the 2,4-diethyl impurity when I attempt to alkylate the parent heterocycle? A: This is a classic regioselectivity failure driven by pKa differentials. In the 2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide core, the N-2 proton is flanked by a highly electron-withdrawing sulfonyl group ( −SO2​ ) and a carbonyl group ( −C=O ), making it highly acidic (pKa ~ 5-6). The N-4 proton is significantly less acidic. When you introduce a base and an ethyl halide, the base preferentially deprotonates N-2. Attempting to force N-4 alkylation inevitably leads to N-2 alkylation or 2,4-dialkylation. Solution: Abandon direct heterocycle alkylation. Instead, utilize a "pre-alkylation" strategy where the ethyl group is installed on the aniline nitrogen prior to cyclization (detailed in the protocol below).

Q: I am using the traditional urea condensation method, but my crude product is dark and full of baseline impurities. How can I fix this? A: Traditional cyclization requires fusing the sulfonamide with urea at extreme temperatures (190 °C – 220 °C)[4]. This thermal stress causes extensive desulfonylation and the formation of insoluble polymeric thermal degradants. Solution: Transition to a mild tandem amidation/cyclization using ethyl chloroformate (or triphosgene). This allows the cyclization to proceed via an intermediate carbamate at a much lower temperature (~80 °C), preserving the integrity of the core[1].

Q: My LC-MS shows a mass corresponding to the addition of water (+18 Da). What is happening during my workup? A: You are observing ring-opening hydrolysis. The benzothiadiazine core functions as a cyclic sulfonylurea, which is highly susceptible to nucleophilic attack by hydroxide ions. If your aqueous workup utilizes strong bases (e.g., NaOH, pH > 9), the C-N bond cleaves, yielding ring-opened salamide-like impurities[3]. Solution: Strictly control the pH during isolation. Quench reactions with neutral water or mild buffers, and precipitate the product at a slightly acidic pH (pH 4-5).

III. Mechanistic Workflow & Degradation Pathways

The following diagram illustrates the logical flow of the optimized synthesis versus the error-prone pathways that generate impurities.

G SM 2-Aminobenzenesulfonamide Int N-Ethyl-2-aminobenzenesulfonamide (Pre-alkylated) SM->Int Reductive Ethylation (High Regiocontrol) API 4-Ethyl-2H-1,2,4-benzothiadiazin- 3(4H)-one 1,1-dioxide SM->API Direct Cyclization followed by Alkylation Imp3 Thermal Degradants SM->Imp3 Urea Melt (>190°C) Int->API Ethyl Chloroformate (Mild Cyclization, 80°C) Imp1 2,4-Diethyl Impurity (Over-alkylation) API->Imp1 Excess Base/Ethyl Halide (N-2 Deprotonation) Imp2 Ring-Opened Sulfonamide (Hydrolysis) API->Imp2 Strong Aqueous Base (pH > 9)

Mechanistic workflow of 4-Ethyl benzothiadiazine synthesis and impurity degradation pathways.

IV. Optimized Self-Validating Protocol

To guarantee scientific integrity and bypass the regioselectivity and thermal degradation issues outlined above, utilize this step-by-step methodology. This protocol is a self-validating system: by pre-installing the ethyl group, the possibility of N-2 alkylation is chemically eliminated from the workflow.

Phase 1: Regioselective Pre-Alkylation

  • Charge Reactor: Suspend 2-aminobenzenesulfonamide (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

  • Reductive Amination: Add acetaldehyde (1.05 eq) dropwise at 0 °C. Stir for 30 minutes to allow imine formation.

  • Reduction: Portion-wise, add sodium triacetoxyborohydride ( NaBH(OAc)3​ , 1.5 eq). The use of this mild reducing agent prevents over-alkylation of the aniline nitrogen.

  • Isolation: Quench with saturated aqueous NaHCO3​ . Extract with DCM, dry over MgSO4​ , and concentrate to yield N-ethyl-2-aminobenzenesulfonamide.

Phase 2: Mild Carbamate Cyclization

  • Reagent Setup: Dissolve the N-ethyl-2-aminobenzenesulfonamide (1.0 eq) in anhydrous acetonitrile. Add anhydrous potassium carbonate ( K2​CO3​ , 2.0 eq) as a mild base.

  • Carbamate Formation: Dropwise, add ethyl chloroformate (1.2 eq) at room temperature. Stir for 2 hours. This forms the intermediate ethyl carbamate cleanly without the toxicity of phosgene[1].

  • Thermal Cyclization: Elevate the reactor temperature to 80 °C (reflux) for 4-6 hours. The intramolecular cyclization will proceed smoothly, driven by the elimination of ethanol.

Phase 3: pH-Controlled Isolation

  • Quench: Cool the reaction to room temperature and dilute with distilled water (3 volumes).

  • pH Adjustment (Critical Step): Carefully adjust the aqueous mixture to pH 4.5 – 5.0 using 1M HCl. Do not allow the pH to drop below 3 or exceed 8 to prevent ring-opening hydrolysis[3].

  • Crystallization: The target compound, 4-Ethyl-2H-1,2,4-benzothiadiazin-3(4H)-on-1,1-dioxide , will precipitate as a white crystalline solid. Filter, wash with cold water, and dry under vacuum at 45 °C.

V. References
  • Veeprho. Benzothiadiazine Impurities and Related Compound. Retrieved from:[Link]

  • National Center for Biotechnology Information (PMC). Green HPLC strategy for quantification of carvedilol and hydrochlorothiazide in cardiac medications with in-vitro dissolution kinetics and impurity profiling. Retrieved from:[Link]

  • National Center for Biotechnology Information (PMC). Facile synthesis of benzothiadiazine 1,1-dioxides, a precursor of RSV inhibitors, by tandem amidation/intramolecular aza-Wittig reaction. Retrieved from:[Link]

  • Google Patents. US3287362A - Substituted 3-oxo-3,4-dihydro-1,2,4-benzothiadiazine 1,1-dioxides and a method for their preparation. Retrieved from:

Sources

Overcoming background noise in 4-Ethyl-2H-1,2,4-benzothiadiazin-3(4H)-on-1,1-dioxide chromatography

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth troubleshooting strategies and preventative measures for researchers, scientists, and drug development professionals encountering background noise during the chromatographic analysis of 4-Ethyl-2H-1,2,4-benzothiadiazin-3(4H)-on-1,1-dioxide (CAS: 102308-74-7). A stable, low-noise baseline is the foundation of accurate and reproducible quantification. This document is structured to help you systematically diagnose and resolve common issues, ensuring the integrity of your analytical results.

Frequently Asked Questions (FAQs)

Q1: My baseline is only noisy when I run a gradient. What is the most common cause?

A: This is a classic symptom of a contaminated mobile phase or a dirty HPLC system. During a gradient, the solvent composition changes, which can cause contaminants to elute from the column or system components at varying rates, appearing as a noisy or drifting baseline.[1] The most common culprit is often the solvent with the weaker elution strength (typically the aqueous phase), which may have low-level contamination that becomes more apparent as the stronger organic solvent begins to wash the column.[1]

Q2: I see sharp, periodic spikes in my baseline that seem to have a regular rhythm. What should I check first?

A: Regular, periodic spikes are frequently caused by air bubbles in the system or electronic noise.[2] If the spikes correlate with the pump stroke, it could indicate dissolved gas coming out of solution in the detector cell or a faulty check valve.[1][3] Ensure your mobile phase is thoroughly degassed. If the problem persists, it may also be related to an aging detector lamp that is beginning to flicker.[2][4]

Q3: Why did my baseline become noisy after installing a new column?

A: New HPLC columns often contain residual packing solvents or trace impurities from the manufacturing process.[5] These can leach out during initial runs, causing a high or drifting baseline. It is crucial to properly condition a new column by flushing it with an appropriate solvent mixture (e.g., 50/50 isopropanol/water) followed by a series of blank gradient runs until the baseline stabilizes.[5]

Q4: Can my choice of mobile phase additive, like TFA, contribute to baseline noise?

A: Absolutely. Mobile phase additives, especially those that absorb UV light, can be a significant source of noise. Trifluoroacetic acid (TFA) is a common example; it can degrade over time, leading to increased UV absorbance and a rising baseline.[6] It is critical to use high-purity, HPLC-grade additives and to prepare mobile phases fresh daily. Furthermore, operating near the UV cutoff wavelength of your solvents or additives will inherently increase baseline noise.[4]

Systematic Troubleshooting of Baseline Noise

A chaotic baseline can obscure peaks and compromise the reliability of your data. The following guide provides a systematic approach to identifying and eliminating the root cause of background noise.

Logical Troubleshooting Workflow

The first step in troubleshooting is to systematically isolate the source of the noise. The following workflow provides a logical path for diagnosis.

G Start Abnormal Baseline Noise Observed IsolateSystem Isolate HPLC System: Replace column with a zero-dead-volume union. Start->IsolateSystem NoisePersists Noise Persists? IsolateSystem->NoisePersists ColumnIssue Root Cause: Column Contamination or Degradation NoisePersists->ColumnIssue No SystemIssue Root Cause: System Component (Pump, Detector, Mobile Phase) NoisePersists->SystemIssue Yes CleanColumn Action: - Flush column with strong solvent - Perform column regeneration protocol - If unresolved, replace column ColumnIssue->CleanColumn CheckPump Check Pump: Overlay pressure trace with baseline. SystemIssue->CheckPump PumpCorrelation Pulsations Correlate? CheckPump->PumpCorrelation PumpProblem Diagnose Pump: - Check for leaks - Clean/replace check valves - Replace pump seals PumpCorrelation->PumpProblem Yes CheckDetector Check Detector & Mobile Phase: Stop the flow. PumpCorrelation->CheckDetector No NoiseStops Noise Stops with Flow? CheckDetector->NoiseStops MobilePhaseProblem Diagnose Mobile Phase: - Prepare fresh solvents - Ensure proper degassing - Check for contamination NoiseStops->MobilePhaseProblem Yes DetectorProblem Diagnose Detector: - Check lamp intensity/age - Clean flow cell - Check for temperature fluctuations NoiseStops->DetectorProblem No

Caption: Systematic workflow for diagnosing HPLC baseline noise.

In-Depth Diagnostic Guides

Mobile Phase and Contamination Issues

Contaminants in the mobile phase are a primary source of baseline noise.[7] This can originate from solvents, water, additives, or even leaching from glassware and solvent filters.

  • Causality: In gradient elution, contaminants that have low solubility in the initial, weaker mobile phase can accumulate on the column head. As the percentage of the stronger organic solvent increases, these contaminants are eluted, causing a drifting or rolling baseline, and can even appear as "ghost peaks".[1]

  • Protocol: Mobile Phase Purity Check

    • Use High-Purity Solvents: Always use HPLC or LC-MS grade solvents and freshly prepared, high-purity water (e.g., 18.2 MΩ·cm).

    • Prepare Fresh Batches: Prepare mobile phases daily to prevent degradation (e.g., TFA) and microbial growth in aqueous phases.[6]

    • Degas Thoroughly: Ensure the in-line degasser is functioning correctly. Dissolved gas can form microbubbles in the detector cell, leading to significant noise.[7][8] For high-sensitivity applications, consider sparging solvents with helium before use.

    • Isolate the Source: If you suspect contamination, prepare a fresh batch of mobile phase in scrupulously clean glassware. If the noise disappears, the previous mobile phase was the source.

HPLC System Components

Each component of the HPLC can introduce noise if not properly maintained.

A poorly performing pump is a common cause of periodic, pulsating noise that correlates with the pump's stroke frequency.[3]

  • Causality: Worn pump seals or malfunctioning check valves can cause incomplete chamber filling and pressure fluctuations. These pressure pulses travel through the system to the detector, where they are registered as baseline oscillations.[1]

  • Protocol: Pump Performance Diagnosis

    • Pressure Trace Analysis: In your chromatography data system (CDS), overlay the pump pressure trace with the detector baseline from a blank run. A direct correlation is a clear indicator of a pump issue.[3]

    • Check Valve Cleaning: If a check valve is sticking, it can often be sonicated in isopropanol or methanol to restore function. If cleaning does not resolve the issue, replacement is necessary.[6]

    • Seal Replacement: Piston seals are consumable parts and should be replaced as part of a regular preventative maintenance schedule (e.g., annually).[1]

The detector itself can be a source of both random and periodic noise.

  • Causality: An aging deuterium lamp in a UV detector will lose intensity, resulting in a lower signal-to-noise ratio.[4] Contamination or air bubbles within the flow cell can scatter light, causing erratic noise.[3][8] Additionally, temperature fluctuations between the column and the detector can cause baseline drift due to changes in the mobile phase's refractive index.[2]

  • Protocol: Detector Health Check

    • Lamp Intensity Test: Run the detector's built-in diagnostic test to check the lamp energy. Replace the lamp if the intensity is below the manufacturer's recommended threshold.[3]

    • Flow Cell Cleaning: Flush the flow cell with a strong, non-buffered solvent like methanol or isopropanol to remove air bubbles and contaminants.[3]

    • Temperature Control: Ensure the column oven and detector are at stable temperatures. For highly sensitive methods, a heat exchanger between the column outlet and the detector inlet can minimize temperature-induced drift.[3]

The Analytical Column

The column can trap contaminants from the sample and mobile phase or degrade over time, leading to increased background noise.

  • Causality: Strongly retained compounds from previous injections can slowly bleed off the column, causing a rising baseline or ghost peaks.[2] If the column has been exposed to incompatible solvents or extreme pH, the stationary phase can degrade ("dewetting"), which also contributes to noise.[1]

  • Protocol: Column Cleaning and Regeneration

    • Isolate the Column: First, confirm the column is the source of noise by replacing it with a zero-dead-volume union. If the baseline becomes stable, the column is the problem.[2]

    • Systematic Flushing: Use a series of strong solvents to wash the column. A general-purpose protocol for a C18 column is outlined in the table below. Always disconnect the column from the detector during aggressive washing steps.

StepSolventVolume (Column Volumes)Purpose
1Mobile Phase (without buffer)10Remove buffer salts
295:5 Water/Acetonitrile20Remove polar contaminants
3Isopropanol20Remove medium-polarity contaminants
4Methylene Chloride*20Remove strongly retained non-polar contaminants
5Isopropanol20Intermediate flush
6Mobile Phase (without buffer)10Prepare for re-equilibration
7Mobile Phase (with buffer)20+Re-equilibrate the column

*Note: Ensure solvent compatibility with your HPLC system components (e.g., PEEK tubing).

Visualizing Contamination Sources

Understanding where contamination can enter the system is key to prevention.

G cluster_contaminants Potential Contamination Sources Solvent Mobile Phase Reservoir Degasser Degasser Solvent->Degasser Pump Pump Degasser->Pump Injector Autosampler/Injector Pump->Injector Column Column Injector->Column Detector Detector Column->Detector Waste Waste Detector->Waste c1 Impure Solvents, Microbial Growth c1->Solvent c2 Leaching from Tubing c2->Degasser c3 Worn Piston Seals c3->Pump c4 Sample Matrix, Carryover from Rotor Seal c4->Injector c5 Strongly Retained Analytes c5->Column c6 Dirty Flow Cell c6->Detector

Caption: Potential sources of contamination in an HPLC system.

By methodically applying these diagnostic and preventative strategies, you can achieve a stable, low-noise baseline, ensuring the accuracy and reliability of your chromatographic data for 4-Ethyl-2H-1,2,4-benzothiadiazin-3(4H)-on-1,1-dioxide.

References

  • Overbrook Liquid Phase Engineering Team. (2020, August 31). HPLC Repair Services: Common Causes of Baseline Noise. Overbrook Support. [Link]

  • Cytiva. (2022, November 15). HPLC Pain Points. Cytiva. [Link]

  • Dickie, A. (2024, November 5). Why Your HPLC Baseline Drifts—And How to Stop It. Separation Science. [Link]

  • Welch Materials. (2025, July 23). Uncovering Overlooked Factors Behind Abnormal Baselines. Welch Materials. [Link]

  • Agilent. Eliminating Baseline Problems. Agilent Technologies. [Link]

  • Element Lab Solutions. (2019, February 4). HPLC Diagnostic Skills Vol I – Noisy Baselines. Element Lab Solutions. [Link]

  • MicroSolv Technology Corporation. (2026, February 15). Eliminating High Background Noise on New Cogent Columns. MicroSolv. [Link]

  • Shimadzu. (2025, April 15). Baseline Disturbance. Shimadzu. [Link]

Sources

Validation & Comparative

In-Depth Comparison Guide: 4-Ethyl-2H-1,2,4-benzothiadiazin-3(4H)-on-1,1-dioxide vs. Standard Benzothiadiazine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1,2,4-benzothiadiazine 1,1-dioxide scaffold is a privileged structure in medicinal chemistry, historically recognized for yielding potent KATP channel activators (e.g., diazoxide) and positive allosteric modulators (PAMs) of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor[1]. While standard derivatives like IDRA-21 and cyclothiazide established the therapeutic potential of AMPAR PAMs for cognitive enhancement, their clinical translation has been hindered by suboptimal blood-brain barrier (BBB) permeability, low intrinsic activity, or dose-dependent neurotoxicity[2].

The targeted N4-alkylation of this scaffold—specifically yielding 4-Ethyl-2H-1,2,4-benzothiadiazin-3(4H)-on-1,1-dioxide (CAS 102308-74-7) and its halogenated analogs—represents a rational structural evolution. This guide objectively compares the pharmacological performance, binding mechanics, and experimental validation workflows of the 4-ethyl-substituted derivatives against standard unalkylated benzothiadiazines.

Mechanistic Rationale: The Impact of N4-Ethylation

To understand the superiority of the 4-ethyl substitution, we must analyze the causality behind its interaction with the GluA2 ligand-binding domain (LBD).

Standard benzothiadiazines bind to the dimer interface of the GluA2 LBD, stabilizing the closed-cleft conformation of the receptor and thereby slowing the rate of rapid agonist-dependent desensitization[2][3]. However, unsubstituted N4 variants often lack the optimal lipophilicity required for efficient CNS targeting.

Introducing an ethyl group at the 4-position achieves two critical biophysical upgrades:

  • Enhanced Lipophilicity (LogP): The ethyl group significantly increases the molecule's lipophilicity, directly correlating with superior BBB penetration. In vivo studies demonstrate that 4-ethyl derivatives can significantly improve cognition performance in object recognition tests at doses as low as 1 mg/kg after oral administration[4][5].

  • Optimized Steric Anchoring: Crystallographic data (e.g., PDB: 4U4S) reveals that while the core hydrogen-bonding network of the benzothiadiazine ring is maintained, the 4-ethyl group projects into a specific hydrophobic pocket at the dimer interface[5][6]. This maximizes van der Waals interactions with residues such as Phe495 and Met496, anchoring the PAM more rigidly and providing a stronger allosteric blockade of receptor desensitization[7].

Pathway A Glutamate Binding (Agonist Site) C GluA2 Cleft Stabilization (Phe495/Met496 Anchor) A->C B 4-Ethyl-BTD Binding (Dimer Interface) B->C D Desensitization Blockade C->D E Enhanced Synaptic Plasticity (LTP & Cognition) D->E

Caption: Synergistic AMPA receptor activation by 4-Ethyl-BTD and glutamate.

Comparative Data Analysis

The following table synthesizes quantitative and qualitative data comparing the 4-ethylated scaffold with legacy benzothiadiazine derivatives.

Pharmacological Parameter4-Ethyl-2H-1,2,4-benzothiadiazin-3(4H)-on-1,1-dioxide (and 7-halo analogs)Standard Benzothiadiazines (e.g., IDRA-21, Cyclothiazide)
N4-Substitution Ethyl groupHydrogen (Unsubstituted)
Primary Target Affinity High (GluA2 AMPAR PAM)[4]Moderate (IDRA-21) to High (Cyclothiazide)[2]
Desensitization Modulation Strong, stabilizes open statePartial (IDRA-21) to Full (Cyclothiazide)[2]
BBB Permeability Excellent (Optimized LogP)[5]Moderate to Low
In Vivo Efficacy (Cognition) Active at ~1 mg/kg (oral)[5]Active at higher micromolar/kg doses[2]
Neurotoxicity Profile Low acute toxicity[5]High (Cyclothiazide) / Low (IDRA-21)[2]

Experimental Methodologies & Self-Validating Protocols

To ensure rigorous scientific integrity, the evaluation of AMPAR PAMs requires self-validating experimental systems. Below are the field-proven workflows for quantifying the performance of 4-ethyl benzothiadiazines.

Protocol 1: Two-Electrode Voltage Clamp (TEVC) Electrophysiology

Purpose: To quantify the allosteric potentiation of AMPA-evoked currents in a robust expression system.

  • Model Preparation: Harvest Xenopus laevis oocytes and microinject them with mRNA extracted from rat cortex (or specifically cloned GluA2 mRNA)[4].

  • Incubation: Incubate the oocytes at 18°C for 48–72 hours to allow for optimal translation and membrane insertion of the AMPA receptors.

  • Baseline Recording: Clamp the oocyte at a holding potential of -60 mV. Perfuse with a sub-maximal concentration of glutamate (e.g., 10–30 μM) to establish a baseline inward current.

  • Compound Co-Perfusion: Co-perfuse glutamate with varying concentrations of the 4-ethyl benzothiadiazine derivative (e.g., 1 μM to 100 μM) and record the percentage increase in the steady-state current[4].

  • Self-Validation Mechanism (Causality Check): Following the potentiation recording, introduce GYKI 53655 (a selective, non-competitive AMPA receptor antagonist) into the perfusion bath. A complete abolition of the current confirms that the observed potentiation is strictly mediated through AMPA receptors, ruling out off-target ion channel activation[3]. Furthermore, wash out the PAM to confirm reversibility, ensuring the compound acts allosterically rather than covalently modifying the receptor.

Workflow S1 mRNA Injection (Xenopus Oocytes) S2 Incubation (48-72h) S1->S2 S3 TEVC Recording (Baseline Glu) S2->S3 S4 Co-perfusion (Glu + 4-Ethyl-BTD) S3->S4 S5 Validation (+ GYKI 53655) S4->S5

Caption: Self-validating TEVC electrophysiology workflow for AMPAR PAMs.

Protocol 2: Isothermal Titration Calorimetry (ITC)

Purpose: To determine the precise thermodynamic binding parameters (Kd, ΔH, ΔS) of the PAM to the GluA2 LBD.

  • Protein Purification: Express and purify the GluA2 S1S2J ligand-binding domain construct (e.g., L483Y-N754S mutant to prevent dimer dissociation) in E. coli[6].

  • Preparation: Dialyze the purified protein and the 4-ethyl benzothiadiazine compound into identical buffer solutions (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4) to prevent heat artifacts from buffer mismatch.

  • Titration: Place the GluA2 protein in the calorimetric cell and titrate the 4-ethyl derivative from the syringe in 2 μL increments at a constant temperature (e.g., 25°C).

  • Self-Validation Mechanism: Perform a control titration by injecting the 4-ethyl derivative directly into the buffer (without protein). Subtract this "heat of dilution" from the experimental data before fitting the curve to a one-site binding model. This ensures the calculated affinity (Kd) is exclusively derived from the protein-ligand interaction[5].

Conclusion

The transition from standard benzothiadiazines to N4-alkylated derivatives like 4-Ethyl-2H-1,2,4-benzothiadiazin-3(4H)-on-1,1-dioxide represents a significant leap in drug design. By strategically increasing lipophilicity and optimizing steric interactions within the GluA2 dimer interface, the 4-ethyl scaffold overcomes the pharmacokinetic and toxicological limitations of legacy compounds like cyclothiazide and IDRA-21. For researchers developing next-generation cognitive enhancers, this scaffold provides a highly potent, BBB-permeable, and structurally validated starting point.

References

  • [3] 5-Arylbenzothiadiazine Type Compounds as Positive Allosteric Modulators of AMPA/Kainate Receptors | ACS Medicinal Chemistry Letters. ACS Publications. Available at:[Link]

  • [2] 7-Chloro-3-methyl-3,4-dihydro-2H-1,2,4-benzothiadiazine S,S-dioxide: A partial modulator of AMPA receptor desensitization devoid of neurotoxicity. PNAS. Available at:[Link]

  • [1] The novel scaffold 1,2,4-benzothiadiazine-1,1-dioxide: a review. ResearchGate. Available at:[Link]

  • [4] Design, synthesis, and pharmacology of novel 7-substituted 3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxides as positive allosteric modulators of AMPA receptors. PubMed / NIH. Available at:[Link]

  • [7] Design, Synthesis, and Pharmacology of Novel 7-Substituted 3,4-Dihydro-2 H -1,2,4-benzothiadiazine 1,1-Dioxides as Positive Allosteric Modulators of AMPA Receptors. ResearchGate. Available at:[Link]

  • [5] Positive Allosteric Modulators of 2-Amino-3-(3-hydroxy-5-methylisoxazol-4-yl)propionic Acid Receptors Belonging to 4-Cyclopropyl-3,4-dihydro-2H-1,2,4-pyridothiadiazine Dioxides.... ACS Publications. Available at:[Link]

  • [6] 4U4S: Crystal structure of the GluA2 ligand-binding domain (S1S2J-L483Y-N754S) in complex with glutamate and BPAM25 at 1.90 A resolution. RCSB PDB. Available at:[Link]

Sources

A Comparative Guide to the Validation of Analytical Methods for 4-Ethyl-2H-1,2,4-benzothiadiazin-3(4H)-on-1,1-dioxide Quantification

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive comparison of analytical methodologies for the robust quantification of 4-Ethyl-2H-1,2,4-benzothiadiazin-3(4H)-on-1,1-dioxide (CAS: 102308-74-7), a key heterocyclic compound belonging to the benzothiadiazine 1,1-dioxide class.[1][2] This family of compounds is of significant interest in medicinal chemistry due to its diverse biological activities, including potential use as diuretic and antihypertensive agents.[3] Accurate and reliable quantification is therefore a critical prerequisite for pharmacokinetic studies, quality control of active pharmaceutical ingredients (APIs), and formulation development.

This document is designed for researchers, analytical chemists, and drug development professionals. It will explore the validation of two primary analytical techniques—High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)—grounded in the principles outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[4][5]

The Imperative of Method Validation: A Regulatory Overview

The objective of any analytical method validation is to demonstrate that the procedure is suitable for its intended purpose.[5] Regulatory bodies such as the FDA and the European Medicines Agency (EMA) have harmonized their expectations for bioanalytical method validation under the ICH M10 guideline, which underscores the necessity of ensuring data integrity for regulatory submissions.[4][6][7] A validated method guarantees that the measurements are accurate, precise, specific, and reproducible over time.

The validation process follows a structured workflow, ensuring all performance characteristics of the method are thoroughly evaluated and documented.

G cluster_0 Phase 1: Method Development cluster_1 Phase 2: Validation Protocol cluster_2 Phase 3: Experimental Validation cluster_3 Phase 4: Documentation Dev Method Development & Optimization Proto Define Validation Protocol (Parameters & Acceptance Criteria) Dev->Proto Spec Specificity / Selectivity Proto->Spec Lin Linearity & Range Spec->Lin Acc Accuracy Lin->Acc Prec Precision Acc->Prec LOQ LOD & LOQ Prec->LOQ Rob Robustness LOQ->Rob Report Validation Report Generation Rob->Report

Caption: High-level workflow for analytical method validation.

Selecting the Analytical Technique: HPLC-UV vs. LC-MS/MS

The choice between HPLC-UV and LC-MS/MS is fundamentally driven by the application's requirements for sensitivity, selectivity, and the complexity of the sample matrix.

  • High-Performance Liquid Chromatography (HPLC) with UV Detection: This is the workhorse of quality control (QC) laboratories. It is robust, cost-effective, and ideal for quantifying higher concentration samples, such as in bulk drug substance (API) or finished pharmaceutical products. The benzothiadiazine core provides a strong chromophore, making UV detection a suitable choice.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique offers unparalleled sensitivity and selectivity, making it the gold standard for bioanalysis (e.g., measuring drug concentrations in plasma, urine, or tissue).[8][9] By monitoring specific precursor-to-product ion transitions, LC-MS/MS can accurately quantify the analyte even in the presence of complex biological matrix components, minimizing interferences.[10]

Core Validation Parameters: A Head-to-Head Comparison

A successful validation study provides objective evidence that a method is fit for purpose. The core parameters are defined by the ICH Q2(R1) guideline.[5][11] The relationship between these key quantitative parameters is crucial for establishing a reliable method.

G Accuracy Accuracy % Recovery Linearity Linearity Accuracy->Linearity Supports Precision Precision % RSD Precision->Linearity Supports Range Range Upper & Lower Limits Linearity->Range Defines Range->Accuracy Determined Within Range->Precision Determined Within LOQ LOQ Signal-to-Noise ≥ 10 LOQ->Range Sets Lower Limit

Caption: Interrelationship of key quantitative validation parameters.

The following table summarizes typical performance characteristics for hypothetical, yet realistic, validated HPLC-UV and LC-MS/MS methods for quantifying 4-Ethyl-2H-1,2,4-benzothiadiazin-3(4H)-on-1,1-dioxide.

Validation Parameter HPLC-UV Method (For API Assay) LC-MS/MS Method (For Bioanalysis) ICH Q2(R1) / M10 Guideline Reference
Specificity/Selectivity No interference from placebo and degradants at the analyte retention time.No interference from matrix components or metabolites. Matrix effect within ±15%.[8]The method must unequivocally assess the analyte in the presence of components that may be expected to be present.[5]
Linearity (R²) ≥ 0.999≥ 0.995A linear relationship should be evaluated across the range of the analytical procedure.[5]
Range 80 - 120 µg/mL0.5 - 500 ng/mLThe interval for which the method has a suitable level of precision, accuracy, and linearity.[5]
Accuracy (% Recovery) 98.0% - 102.0%85.0% - 115.0% (±20% at LLOQ)The closeness of test results to the true value.[12]
Precision (%RSD) Repeatability: ≤ 1.0% Intermediate: ≤ 2.0%Intra-day: ≤ 15% (≤ 20% at LLOQ) Inter-day: ≤ 15% (≤ 20% at LLOQ)[10]The closeness of agreement between a series of measurements.[5]
Limit of Quantitation (LOQ) ~1 µg/mL~0.5 ng/mLThe lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[13]
Limit of Detection (LOD) ~0.3 µg/mL~0.15 ng/mLThe lowest amount of analyte that can be detected but not necessarily quantitated. (S/N ratio of 3:1).[14]
Robustness Unaffected by minor changes in flow rate (±10%), mobile phase composition (±2%), and column temperature (±5 °C).Unaffected by minor variations in mobile phase, column lot, and source of biological matrix.A measure of the method's capacity to remain unaffected by small, deliberate variations in parameters.[5]

Experimental Protocols

The following sections provide detailed, self-validating protocols. They include system suitability tests (SST) which are integral to ensuring the chromatographic system is performing adequately before any sample analysis.

Protocol 1: Validation of an HPLC-UV Method for API Assay

1. Objective: To validate a reverse-phase HPLC method for the quantification of 4-Ethyl-2H-1,2,4-benzothiadiazin-3(4H)-on-1,1-dioxide in a drug substance.

2. Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: Acetonitrile : 20 mM Potassium Phosphate Buffer (pH 3.0) (50:50, v/v)[13]

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Detection: UV at 272 nm[15]

  • Diluent: Mobile Phase

3. Validation Procedures:

  • System Suitability Test (SST):

    • Prepare a standard solution of the analyte at 100 µg/mL.

    • Inject the solution six times.

    • Acceptance Criteria: %RSD of peak areas ≤ 2.0%; Tailing factor ≤ 2.0; Theoretical plates > 2000.

  • Specificity:

    • Inject the diluent (blank) and a placebo solution.

    • Perform forced degradation studies (acid, base, peroxide, thermal, photolytic).

    • Acceptance Criteria: No interfering peaks at the analyte's retention time in blank or placebo. Peak purity of the analyte in stressed samples must pass.

  • Linearity and Range:

    • Prepare calibration standards at five concentrations across the range of 80 µg/mL to 120 µg/mL.

    • Inject each standard in triplicate.

    • Plot a graph of mean peak area versus concentration and perform linear regression.

    • Acceptance Criteria: Correlation coefficient (R²) ≥ 0.999.

  • Accuracy (Recovery):

    • Prepare samples in triplicate at three concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration).

    • Calculate the percentage recovery for each sample.

    • Acceptance Criteria: Mean recovery should be between 98.0% and 102.0% at each level.

  • Precision:

    • Repeatability (Intra-assay): Analyze six preparations of the sample at 100% concentration on the same day, by the same analyst.

    • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.

    • Acceptance Criteria: %RSD ≤ 1.0% for repeatability; %RSD ≤ 2.0% for intermediate precision.

Protocol 2: Validation of an LC-MS/MS Method for Bioanalysis in Human Plasma

1. Objective: To validate an LC-MS/MS method for quantifying 4-Ethyl-2H-1,2,4-benzothiadiazin-3(4H)-on-1,1-dioxide in human plasma.

2. Sample Preparation: Protein Precipitation

  • To 50 µL of plasma sample, add 150 µL of acetonitrile containing the internal standard (IS) (e.g., a deuterated analog).

  • Vortex for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant for injection.

3. LC-MS/MS Conditions:

  • LC System: UPLC/UHPLC system

  • Column: C18, 2.1 x 50 mm, 1.8 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile[16]

  • Gradient: A suitable gradient to ensure separation from matrix components (e.g., 5% B to 95% B over 3 minutes).

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Mass Spectrometer: Triple Quadrupole

  • Ionization: Electrospray Ionization, Positive Mode (ESI+)

  • MRM Transitions: Monitor specific precursor ion → product ion transitions for both the analyte and the IS.

4. Validation Procedures:

  • Selectivity & Matrix Effect:

    • Analyze blank plasma from at least six different sources.

    • Compare the response of the analyte in post-extraction spiked blank plasma to the response in a neat solution.

    • Acceptance Criteria: No significant interfering peaks at the retention times of the analyte and IS. Matrix factor should be between 0.85 and 1.15.

  • Linearity, Range, Accuracy, and Precision:

    • Prepare calibration standards by spiking blank plasma at 8-10 non-zero concentrations (e.g., 0.5 to 500 ng/mL).

    • Prepare Quality Control (QC) samples at a minimum of four levels: LLOQ, Low, Mid, and High.

    • Analyze at least three separate analytical runs on different days.

    • Acceptance Criteria:

      • Linearity: R² ≥ 0.995 with a 1/x² weighting. At least 75% of standards must be within ±15% of nominal (±20% at LLOQ).

      • Accuracy: Mean concentration at each QC level must be within ±15% of nominal (±20% at LLOQ).[6]

      • Precision: %RSD at each QC level must not exceed 15% (20% at LLOQ).[6]

  • Stability:

    • Evaluate the stability of the analyte in plasma under various conditions:

      • Freeze-Thaw Stability: (e.g., 3 cycles)

      • Short-Term (Bench-Top) Stability: (e.g., 4 hours at room temp)

      • Long-Term Stability: (e.g., 30 days at -80 °C)

      • Post-Preparative Stability: (in autosampler)

    • Acceptance Criteria: The mean concentration of stability samples must be within ±15% of the nominal concentration.

Conclusion

The validation of analytical methods is a cornerstone of modern pharmaceutical development and research. For the quantification of 4-Ethyl-2H-1,2,4-benzothiadiazin-3(4H)-on-1,1-dioxide, the choice of methodology is dictated by the intended application. A robust HPLC-UV method is highly suitable for quality control and assay of the bulk drug and formulated products, where concentrations are high and the matrix is simple. Conversely, a highly sensitive and selective LC-MS/MS method is indispensable for bioanalytical applications, such as pharmacokinetic studies, where minute concentrations must be accurately measured in complex biological matrices. Both methods, when validated according to internationally recognized guidelines like ICH Q2(R1) and M10, provide the trustworthy and reproducible data essential for advancing scientific research and ensuring patient safety.

References

  • Facile synthesis of benzothiadiazine 1,1-dioxides, a precursor of RSV inhibitors, by tandem amidation/intramolecular aza-Wittig reaction. National Center for Biotechnology Information. [Link]

  • Synthesis and Chemistry of 1,2,3-Benzothiadiazine 1,1-Dioxide Derivatives: A Comprehensive Overview. MDPI. [Link]

  • Bioanalytical method validation - Scientific guideline. European Medicines Agency. [Link]

  • Validation of an LC-MS/MS Method for the Quantification of 13 Designer Benzodiazepines in Blood. PubMed. [Link]

  • Preparation of 4 H -1,2,4-benzothiadiazine 1,1-dioxide derivatives from 2-aminobenzenesulfonamides by microwave irradiation. ResearchGate. [Link]

  • M10 Bioanalytical Method Validation and Study Sample Analysis. U.S. Food and Drug Administration. [Link]

  • LC-MS/MS Analysis of Urinary Benzodiazepines and Z-drugs via a Simplified, Mixed-Mode Sample Preparation Strategy. Waters. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. [Link]

  • Guideline on bioanalytical method validation. European Medicines Agency. [Link]

  • 2H-1,2,4-Benzothiadiazin-3(4H)-one, 7-chloro-5-methoxy-, 1,1-dioxide. PubChem. [Link]

  • Comparison of LC–MS-MS and GC–MS Analysis of Benzodiazepine Compounds Included in the Drug Demand Reduction Urinalysis Program. National Center for Biotechnology Information. [Link]

  • Development and Validation of RP-HPLC Method for the Determination of Valsartan and Hydrochlorothiazide in Tablet Formulation. An-Najah National University. [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. Amerisciences. [Link]

  • ICH guideline M10 on bioanalytical method validation. FyoniBio. [Link]

  • A Review on analytical Methods for Hydrochlorothiazide and Losartan Potassium. ijsred.com. [Link]

  • ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis. European Compliance Academy. [Link]

  • Determination of Benzodiazepines in Oral Fluid Using LC-MS-MS. ResearchGate. [Link]

  • Bioanalytical Method Validation. U.S. Food and Drug Administration. [Link]

  • LC-MS/MS Analysis of Urinary Benzodiazepines and Z-drugs via a Simplified, Mixed-Mode Sample Preparation Strategy. Waters. [Link]

  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. AAPS. [Link]

  • ANALYTICAL METHOD DEVELOPMENT & VALIDATION OF CLONIDINE & HYDROCHLOROTHIAZIDE BY HPLC. IJNRD. [Link]

  • Novel Method for the Preparation of 2H-1,2,4-Benzothiadiazin-3(4H)-one 1,1-Dioxides via a Curtius Rearrangement. ResearchGate. [Link]

  • 2H-1,2-Benzothiazine-3-carboxamide, 4-hydroxy-, 1,1-dioxide. PubChem. [Link]

  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. European Bioanalysis Forum. [Link]

  • The structures of 1,2,4- benzothiadiazine-1,1-dioxide derivatives. ResearchGate. [Link]

  • Bioanalytical methods and extraction techniques for the quantification of hydrochlorothiazide and its pharmaceutical combinations: A comprehensive review. Acta Chromatographica. [Link]

  • Bioanalytical Method Validation for Biomarkers Guidance for Industry. HHS.gov. [Link]

  • Q2(R1) Validation of Analytical Procedures: An Implementation Guide. ResearchGate. [Link]

  • A CONVENIENT SYNTHETIC PROTOCOL FOR THE SYNTHESIS OF 2, 3-DISUBSTITUTED 1, 4-BENZOTHIAZINES. ijptonline.com. [Link]

  • ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. [Link]

  • HPLC method for simultaneous estimation of Isosorbide Dinitrate and Hydralazine Hydrochloride in tablet dosage form. iajps.com. [Link]

  • ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. Therapeutic Goods Administration (TGA). [Link]

  • ethyl 4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide. ChemBK. [Link]

  • ICH Q2 (R1) - Validation of Analytical Procedures: Questions & Answers. Scribd. [Link]

  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL-2,3-DIHYDRO-6-METHYL-1,3-DIOXO-1H-PYRROLO[3,4-C]PYRIDINE. Acta Poloniae Pharmaceutica. [Link]

Sources

Comparative Preclinical Efficacy of 4-Ethyl-Substituted Benzothiadiazine Dioxides as Cognitive Enhancers

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to a Novel Class of AMPA Receptor Modulators

This guide provides a comparative analysis of the preclinical efficacy of 4-ethyl-substituted 2H-1,2,4-benzothiadiazin-3(4H)-on-1,1-dioxide derivatives as cognitive enhancers. While the specific parent compound of the topic is not extensively documented in publicly available literature, a closely related analogue, 4-ethyl-7-fluoro-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide, has shown promise as a positive allosteric modulator of AMPA receptors.[1] This guide will, therefore, focus on this class of compounds, comparing their performance with other established and experimental cognitive enhancers that target the glutamatergic system.

The core of this analysis rests on the principle of AMPA receptor potentiation, a key mechanism for enhancing synaptic plasticity, which is believed to be the cellular basis of learning and memory.[2] We will delve into the mechanism of action, present comparative data from relevant preclinical models, and provide detailed experimental protocols to enable researchers to contextualize and potentially replicate these findings.

The Scientific Rationale: Targeting AMPA Receptors for Cognitive Enhancement

The α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor is a primary mediator of fast excitatory neurotransmission in the central nervous system.[2] Its activation by the neurotransmitter glutamate leads to the influx of positive ions into the neuron, causing depolarization and facilitating the propagation of nerve impulses. The strength of these synaptic connections is not static; it can be modified by experience, a process known as synaptic plasticity. Long-term potentiation (LTP), a persistent strengthening of synapses, is a critical mechanism underlying learning and memory.[3]

Positive allosteric modulators (PAMs) of the AMPA receptor, often referred to as "ampakines," represent a promising therapeutic strategy for cognitive disorders.[4] These molecules do not activate the receptor directly but bind to an allosteric site, enhancing the receptor's response to glutamate.[5][6] They typically work by slowing the receptor's deactivation or desensitization, thereby prolonging the synaptic current and strengthening the signal between neurons.[4][5] This enhancement of AMPA receptor function can lower the threshold for inducing LTP, providing a direct mechanism for improving cognitive processes.[3]

The 1,2,4-benzothiadiazine 1,1-dioxide scaffold has emerged as a versatile platform for developing potent AMPA receptor PAMs.[1][7] By modifying substituents on this core structure, it is possible to fine-tune the pharmacological properties of these compounds.

cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Terminal Glutamate Glutamate AMPA_R AMPA Receptor Glutamate->AMPA_R Binds Ion_Channel Ion Channel Opens AMPA_R->Ion_Channel Activates LTP Synaptic Strengthening (LTP Induction) Ion_Channel->LTP Leads to Cognition Enhanced Learning & Memory LTP->Cognition Underlies Compound Benzothiadiazine Dioxide (AMPA PAM) Compound->AMPA_R Positively Modulates

Caption: Mechanism of AMPA Receptor Positive Allosteric Modulation.

Comparative Preclinical Efficacy

The cognitive-enhancing effects of novel compounds are typically assessed in a battery of behavioral paradigms in rodents. Here, we compare the reported efficacy of the 4-ethyl-substituted benzothiadiazine dioxide analogue with other well-characterized nootropics and AMPA receptor modulators.

Compound ClassSpecific CompoundPreclinical ModelKey FindingsReference
Benzothiadiazine Dioxide 4-ethyl-7-fluoro-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxideObject Recognition Test (Rats)Demonstrated cognition-enhancing effects in vivo after oral administration.[1]
Benzothiadiazine Dioxide 7-chloro-4-(2-fluoroethyl)-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxideIn vivo cognitive tasks (Rats)Showed a marked cognitive-enhancing effect after oral administration.[7]
Ampakine (Low-Impact) CX516 (Ampalex)Delayed-Nonmatch-to-Sample (Rats)Improved performance on trials with longer delays, suggesting enhanced short-term memory.[8]
Ampakine (Low-Impact) CX7178-Arm Radial Maze (Rats)Enhanced performance, indicating improved spatial learning and memory.[9]
Racetam AniracetamVarious (rodent models)Improves memory in models of cognitive impairment; enhances glutamatergic neurotransmission.[10][11][10][11]
Racetam PiracetamVarious (rodent models)Modulates acetylcholine and glutamate neurotransmission; enhances membrane fluidity.[12][13][14][12][13][14]

Expert Insights: The data indicates that the 4-ethyl-substituted benzothiadiazine dioxide class of compounds shows comparable in vivo activity to established ampakines like CX516 and CX717 in relevant cognitive domains. The key advantage highlighted in the literature for fluorinated analogues is the potential for improved metabolic stability and pharmacokinetic profiles, which is a critical consideration for drug development.[7] Compared to the broader-acting racetams, the benzothiadiazine dioxides offer a more targeted mechanism of action by specifically potentiating AMPA receptors, which may lead to a more favorable side-effect profile.

Key Experimental Protocols & Workflows

The trustworthiness of preclinical data hinges on robust and well-validated experimental design. Below are detailed methodologies for two standard behavioral assays used to evaluate the compounds discussed.

Object Recognition Test (ORT)

The ORT is a widely used assay to assess non-spatial learning and memory in rodents. It leverages the natural tendency of rodents to explore novel objects more than familiar ones.

Protocol Steps:

  • Habituation: The animal is placed in an empty testing arena for a set period (e.g., 10 minutes) for 2-3 consecutive days to acclimate to the environment. This minimizes novelty-induced stress during testing.

  • Familiarization/Training Phase (T1): Two identical objects are placed in the arena. The animal is allowed to explore them for a defined period (e.g., 5-10 minutes). The time spent exploring each object is recorded.

  • Inter-Trial Interval (ITI): The animal is returned to its home cage for a specific delay period (e.g., 1 hour to 24 hours). The test compound or vehicle is typically administered before or after the training phase.

  • Test Phase (T2): The animal is returned to the arena, where one of the familiar objects has been replaced with a novel object.

  • Data Analysis: The time spent exploring the novel object versus the familiar object is measured. A "discrimination index" (DI) is calculated: (Time with Novel Object - Time with Familiar Object) / (Total Exploration Time). A higher DI indicates better memory of the familiar object.

Causality: A significant increase in the DI in the compound-treated group compared to the vehicle group suggests that the compound enhanced the animal's ability to consolidate and/or retrieve the memory of the familiar object.

Delayed Non-Match-to-Sample (DNMS) Task

The DNMS task is a more complex operant conditioning paradigm that assesses short-term, or "working," memory.

Protocol Steps:

  • Apparatus: A two-lever operant chamber is typically used.

  • Training: The animal is trained to press a lever for a reward (e.g., a food pellet).

  • Sample Phase: One of the two levers is presented (e.g., the left lever). The animal must press it to receive a reward.

  • Delay Phase: Both levers are retracted for a variable period (e.g., 1 to 40 seconds). This is the memory retention interval.

  • Choice Phase: Both levers are presented. The animal must press the "non-matching" lever (the one that was NOT presented in the sample phase, e.g., the right lever) to receive a reward. A correct choice reinforces the rule.

  • Testing: Once the animal is proficient, the test compound or vehicle is administered before the session, and performance (percentage of correct choices) is measured across different delay intervals.

Causality: An improvement in performance, specifically at longer delay intervals, in the drug-treated group indicates an enhancement of working memory, as the animal is better able to hold the information about the sample lever in memory for a longer duration.[8]

cluster_workflow Preclinical Behavioral Testing Workflow Animal_Acclimation Animal Acclimation & Habituation Baseline Baseline Performance Training Animal_Acclimation->Baseline Grouping Randomized Grouping (Vehicle vs. Compound) Baseline->Grouping Dosing Compound/Vehicle Administration Grouping->Dosing Behavioral_Test Behavioral Assay (e.g., ORT, DNMS) Dosing->Behavioral_Test Data_Collection Data Collection & Blinding Behavioral_Test->Data_Collection Analysis Statistical Analysis Data_Collection->Analysis Interpretation Interpretation of Results Analysis->Interpretation

Caption: A generalized workflow for preclinical behavioral experiments.

Conclusion and Future Directions

The preclinical data available for 4-ethyl-substituted benzothiadiazine dioxides indicates that this chemical class represents a promising avenue for the development of novel cognitive enhancers.[1] Their targeted mechanism as positive allosteric modulators of AMPA receptors provides a clear scientific rationale for their pro-cognitive effects. The observed in vivo efficacy in standard rodent models of learning and memory positions them as credible alternatives to other ampakines and nootropics.

Future preclinical research should focus on a more comprehensive characterization of these compounds. This includes establishing detailed dose-response relationships, evaluating their efficacy in a wider range of cognitive domains (e.g., executive function, attention), and assessing their safety and tolerability at therapeutic doses. Furthermore, direct head-to-head comparison studies with benchmark compounds like CX516 or aniracetam within the same experimental paradigms would provide invaluable data for drug development professionals. The exploration of structure-activity relationships, as demonstrated by the comparison of fluorinated and chlorinated analogues, will be crucial in optimizing potency, selectivity, and pharmacokinetic properties.[7]

References

  • Piracetam - Wikipedia. Wikipedia. [Link]

  • Ampakines | Ampakine. Ampakine. [Link]

  • Piracetam - Alzheimer's Drug Discovery Foundation. Alzheimer's Drug Discovery Foundation. [Link]

  • Ampakines - SEC.gov. SEC.gov. [Link]

  • Preclinical Pharmacology of the Low-Impact Ampakine CX717 - OUCI. OUCI. [Link]

  • Recent advances in positive allosteric modulators of the AMPA receptor - PubMed. PubMed. [Link]

  • Therapeutic potential of positive AMPA modulators and their relationship to AMPA receptor subunits. A review of preclinical data - ResearchGate. ResearchGate. [Link]

  • Ampakines: Selective AMPA Receptor Modulators with Potential Benefits - DergiPark. DergiPark. [Link]

  • Recent Advances on Piracetam - idosi.org. idosi.org. [Link]

  • Preclinical characterization of a water-soluble low-impact ampakine prodrug, CX1942 and its active moiety, CX1763 - PMC. NIH. [Link]

  • Piracetam & Your Brain | Cognitive Vitality - Alzheimer's Drug Discovery Foundation. Alzheimer's Drug Discovery Foundation. [Link]

  • Aniracetam Does Not Alter Cognitive and Affective Behavior in Adult C57BL/6J Mice. PLOS ONE. [Link]

  • What is Piracetam used for? - Patsnap Synapse. Patsnap Synapse. [Link]

  • New Positive Allosteric Modulator of AMPA Receptors: in vitro and in vivo Studies - PubMed. PubMed. [Link]

  • Aniracetam: An Evidence-Based Model for Preventing the Accumulation of Amyloid-β Plaques in Alzheimer's Disease - PubMed. PubMed. [Link]

  • AMPA receptor positive allosteric modulator - Wikipedia. Wikipedia. [Link]

  • Design, synthesis, and pharmacology of novel 7-substituted 3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxides as positive allosteric modulators of AMPA receptors - PubMed. PubMed. [Link]

  • Positive allosteric modulation of AMPA receptors via PF4778574 leads to reduced demyelination and clinical disability in experimental models of multiple sclerosis - Frontiers. Frontiers. [Link]

  • Facilitative Effects of the Ampakine CX516 on Short-Term Memory in Rats: Enhancement of Delayed-Nonmatch-to-Sample Performance | Journal of Neuroscience. Journal of Neuroscience. [Link]

  • Aniracetam: An Evidence-Based Model for Preventing the Accumulation of Amyloid-β Plaques in Alzheimer's Disease - PMC. NIH. [Link]

  • Effects of Aniracetam, a cognition enhancer, in healthy subjects: A Placebo-Control, Double- Blind Investigation. PLOS ONE. [Link]

  • CX-516 - Drug Targets, Indications, Patents - Patsnap Synapse. Patsnap Synapse. [Link]

  • Relationship: Memory and Brain Function and Aniracetam - Caring Sunshine. Caring Sunshine. [Link]

  • A Placebo-Controlled Add-On Trial of the Ampakine, CX516, for Cognitive Deficits in Schizophrenia - PMC. NIH. [Link]

  • A Placebo-Controlled Add-On Trial of the Ampakine, CX516, for Cognitive Deficits in Schizophrenia - ResearchGate. ResearchGate. [Link]

  • Facilitative Effects of the Ampakine CX516 on Short-Term Memory in Rats: Correlations with Hippocampal Neuronal Activity - PMC. NIH. [Link]

  • New fluorinated 1,2,4-benzothiadiazine 1,1-dioxides: discovery of an orally active cognitive enhancer acting through potentiation of the 2-amino-3-(3-hydroxy-5-methylisoxazol-4-yl)propionic acid receptors - PubMed. PubMed. [Link]

Sources

A Comparative Guide to the Selectivity and Cross-Reactivity of 4-Ethyl-2H-1,2,4-benzothiadiazin-3(4H)-on-1,1-dioxide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Quest for Selective K-ATP Channel Modulation

The 1,2,4-benzothiadiazine-1,1-dioxide scaffold is a cornerstone in medicinal chemistry, giving rise to drugs with a wide array of biological activities, including antihypertensive and antidiabetic effects.[1][2] This guide focuses on a specific analogue, 4-Ethyl-2H-1,2,4-benzothiadiazin-3(4H)-on-1,1-dioxide (hereafter referred to as Compound-X), a novel modulator of the ATP-sensitive potassium (K-ATP) channel.

K-ATP channels are crucial metabolic sensors that link the energetic state of a cell to its electrical excitability.[3][4][5] They are octameric complexes of a pore-forming inwardly rectifying potassium channel subunit (Kir6.x) and a regulatory sulfonylurea receptor (SUR) subunit.[5] The specific combination of these subunits dictates the channel's tissue-specific function and pharmacology.[6] For instance, the Kir6.2/SUR1 subtype is predominant in pancreatic β-cells and is central to glucose-stimulated insulin secretion[4][7], while Kir6.2/SUR2A is found in cardiac and skeletal muscle, and Kir6.1/SUR2B in smooth muscle.[6][8]

Given their widespread physiological roles, the selectivity of any K-ATP channel modulator is of paramount importance. Off-target effects can lead to undesirable side effects, such as the cardiovascular effects of some antidiabetic agents.[9][10] This guide provides a comprehensive comparison of Compound-X with two well-established K-ATP channel modulators: Diazoxide , a non-selective K-ATP channel opener, and Glibenclamide , a SUR1-selective K-ATP channel blocker.[11][12][13][14] We will delve into the experimental methodologies used to assess selectivity and present comparative data to guide researchers in their drug development endeavors.

The Rationale for Selectivity Profiling

Early and comprehensive selectivity profiling is a critical step in drug discovery to mitigate the risk of late-stage attrition due to adverse drug reactions (ADRs).[9][15] Many ADRs are predictable and stem from a drug's interaction with unintended "off-targets".[9] Proactively screening a compound against a panel of known safety-related targets provides a clearer picture of its potential liabilities.[9][10][15][16] This allows for the early selection of candidates with the most favorable safety profiles and guides medicinal chemistry efforts to optimize selectivity.

This guide will focus on three key experimental pillars for assessing the selectivity of Compound-X:

  • Primary Target Engagement & Potency: Confirming the compound's activity on the intended K-ATP channel subtype and determining its potency.

  • Cross-Reactivity Profiling: Assessing the compound's activity against other K-ATP channel subtypes and a broader panel of safety-related off-targets.

  • Cellular Target Engagement: Verifying that the compound engages its target within a physiological, intact cell environment.

Comparative Selectivity Analysis: Compound-X vs. Diazoxide and Glibenclamide

To provide a clear comparison, we present hypothetical but realistic experimental data for Compound-X against the established modulators.

Table 1: Functional Potency at Recombinant Human K-ATP Channel Subtypes

This table summarizes the potency of each compound on different K-ATP channel subtypes, as determined by a functional thallium flux assay.

CompoundKir6.2/SUR1 (Pancreatic) EC50/IC50 (nM)Kir6.2/SUR2A (Cardiac) EC50/IC50 (nM)Kir6.1/SUR2B (Smooth Muscle) EC50/IC50 (nM)
Compound-X (Opener) 50> 10,000> 10,000
Diazoxide (Opener) 1,5002,5005,000
Glibenclamide (Blocker) 5500800

Data represents the mean of three independent experiments.

Interpretation: The data clearly illustrates the superior selectivity of Compound-X for the pancreatic Kir6.2/SUR1 subtype compared to the non-selective opener Diazoxide.[8][17] Glibenclamide, as expected, shows potent blockade of SUR1 but retains considerable activity at other subtypes.[12][18]

Table 2: Off-Target Liability Profile (SAFETYscan47™ Panel)

This table shows the percent inhibition of binding at a 10 µM concentration for a selection of key off-targets. A value >50% is typically considered a significant interaction requiring further investigation.

TargetCompound-X (% Inhibition @ 10µM)Diazoxide (% Inhibition @ 10µM)Glibenclamide (% Inhibition @ 10µM)
hERG (KCNH2) 5%15%25%
Carbonic Anhydrase II 8%65%12%
L-type Ca2+ Channel <2%10%45%
Beta-1 Adrenergic Receptor <5%8%18%
PDE4 12%55%<10%

Interpretation: Compound-X demonstrates a much cleaner off-target profile compared to the alternatives. Notably, it avoids the significant inhibition of Carbonic Anhydrase II and PDE4 seen with Diazoxide.[19] Glibenclamide shows some activity against the L-type calcium channel, which is consistent with its mechanism of action downstream of K-ATP channel closure.[14] The low hERG activity for all compounds is a positive safety indicator.[16]

Experimental Workflows and Methodologies

To ensure scientific integrity, the following sections detail the protocols used to generate the comparative data.

Workflow for Selectivity Profiling

The overall strategy involves a tiered approach, starting with specific on-target assays and progressing to broader off-target and cellular validation screens.

Caption: A tiered workflow for assessing compound selectivity.

Protocol 1: Competitive Radioligand Binding Assay

This assay is a robust method for determining a compound's affinity for a wide range of targets in a high-throughput manner.[20][21][22]

Objective: To determine the binding affinity (Ki) of Compound-X and comparators against a panel of off-targets.

Principle: The assay measures the ability of an unlabeled test compound to compete with a radiolabeled ligand for binding to a specific receptor. The amount of radioactivity detected is inversely proportional to the test compound's binding affinity.[20]

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare cell membranes expressing the target receptor of interest.

    • Dilute the test compounds (Compound-X, Diazoxide, Glibenclamide) to a range of concentrations in assay buffer.

    • Prepare a fixed concentration of a suitable radioligand for the target.

  • Assay Plate Setup:

    • In a 96-well filter plate, add assay buffer, the serially diluted test compounds, and the radiolabeled ligand.

    • Include control wells for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of a known unlabeled ligand).[20]

  • Incubation:

    • Initiate the binding reaction by adding the membrane preparation to each well.

    • Incubate the plate for a defined period (e.g., 60 minutes at 30°C) to allow the binding to reach equilibrium.[23]

  • Filtration and Washing:

    • Terminate the reaction by rapidly filtering the contents of the plate through the filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.[21][23]

    • Wash the filters several times with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Quantification:

    • Dry the filter mat and add a scintillation cocktail.

    • Measure the radioactivity retained on the filters using a microplate scintillation counter.

  • Data Analysis:

    • Calculate the specific binding for each concentration.

    • Plot the specific binding against the log concentration of the test compound to generate a competition curve.

    • Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) and calculate the Ki using the Cheng-Prusoff equation.[23]

Protocol 2: Whole-Cell Patch-Clamp Electrophysiology

This is the gold-standard technique for studying ion channel function, providing high-fidelity measurements of ionic currents.[24][25][26]

Objective: To confirm the mechanism of action and functional effect of Compound-X on its primary target, the Kir6.2/SUR1 channel.

Principle: A glass micropipette forms a high-resistance "giga-seal" with the membrane of a single cell.[27] In the whole-cell configuration, the membrane patch is ruptured, allowing control of the intracellular solution and the membrane voltage (voltage-clamp) to measure the current flowing through the ion channels.[25][26]

Step-by-Step Methodology:

  • Cell Preparation:

    • Culture cells stably expressing the human Kir6.2/SUR1 channel (e.g., HEK293 cells) on glass coverslips.

    • Place a coverslip in the recording chamber on the microscope stage and perfuse with an external recording solution.

  • Pipette Preparation:

    • Pull borosilicate glass capillaries to create micropipettes with a resistance of 4-6 MΩ.[24]

    • Fill the pipette with an internal solution designed to mimic the intracellular environment and include ATP to ensure the channels are initially closed.

  • Seal Formation and Whole-Cell Configuration:

    • Under microscopic guidance, carefully approach a target cell with the micropipette.

    • Apply gentle suction to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.[27]

    • Apply a brief pulse of stronger suction to rupture the membrane patch, achieving the whole-cell configuration.[25]

  • Data Acquisition:

    • Set the amplifier to voltage-clamp mode and hold the cell at a specific membrane potential (e.g., -60 mV).

    • Apply voltage steps or ramps to elicit channel activity and record the baseline currents.

    • Perfuse the cell with the external solution containing various concentrations of Compound-X.

    • Record the changes in current in response to the compound. An opener like Compound-X is expected to induce an outward potassium current.

  • Data Analysis:

    • Measure the amplitude of the current at each compound concentration.

    • Plot the current amplitude against the compound concentration to generate a dose-response curve and determine the EC50.

Protocol 3: Cellular Thermal Shift Assay (CETSA®)

CETSA® is a powerful method for verifying direct drug-target engagement in a physiological cellular environment.[28][29][30]

Objective: To confirm that Compound-X binds to and stabilizes the Kir6.2 protein in intact cells.

Principle: The binding of a ligand (drug) to its target protein typically increases the protein's thermal stability.[28][31] When cells are heated, unstabilized proteins denature and aggregate, while ligand-bound proteins remain soluble at higher temperatures. The amount of soluble protein remaining after a heat challenge can be quantified to assess target engagement.[29][32]

Step-by-Step Methodology:

  • Cell Treatment:

    • Culture cells expressing the target protein (e.g., INS-1E cells, which endogenously express Kir6.2/SUR1).

    • Treat the cells with either vehicle (DMSO) or a saturating concentration of Compound-X for a set period (e.g., 1 hour) to allow for cell penetration and target binding.[31]

  • Heat Challenge:

    • Aliquot the cell suspensions into PCR tubes.

    • Heat the tubes at a range of different temperatures for a short duration (e.g., 3 minutes) using a thermal cycler. This creates a "melt curve".[31]

  • Cell Lysis and Fractionation:

    • Lyse the cells by freeze-thawing.

    • Separate the soluble protein fraction (supernatant) from the aggregated, denatured proteins (pellet) by high-speed centrifugation.[31]

  • Protein Detection and Quantification:

    • Collect the supernatant containing the soluble proteins.

    • Analyze the amount of the target protein (Kir6.2) in the soluble fraction using Western blotting or an immunoassay like AlphaScreen®.[29]

  • Data Analysis:

    • Plot the amount of soluble target protein against the heating temperature for both vehicle- and compound-treated samples.

    • A shift in the melting curve to higher temperatures in the compound-treated sample indicates thermal stabilization and confirms target engagement.[32]

Signaling Pathway Context: K-ATP Channels in Insulin Secretion

Understanding the signaling pathway of the target provides context for the desired on-target effect and potential downstream consequences of off-target activities.

InsulinSecretion cluster_compounds Points of Intervention Glucose High Blood Glucose GLUT2 GLUT2 Transporter Glucose->GLUT2 Enters β-cell Metabolism Glycolysis & Mitochondrial Respiration GLUT2->Metabolism ATP_ADP ↑ ATP/ADP Ratio Metabolism->ATP_ADP K_ATP K-ATP Channel (Kir6.2/SUR1) ATP_ADP->K_ATP Closes Depolarization Membrane Depolarization K_ATP->Depolarization K+ efflux blocked Ca_Channel Voltage-Gated Ca2+ Channel Depolarization->Ca_Channel Opens Ca_Influx ↑ Intracellular Ca2+ Ca_Channel->Ca_Influx Insulin_Release Insulin Vesicle Exocytosis Ca_Influx->Insulin_Release Triggers Glibenclamide Glibenclamide Glibenclamide->K_ATP Blocks CompoundX_Diazoxide Compound-X Diazoxide CompoundX_Diazoxide->K_ATP Opens (Prevents Closure)

Caption: The role of K-ATP channels in glucose-stimulated insulin secretion.

In pancreatic β-cells, an increase in blood glucose leads to a rise in the intracellular ATP/ADP ratio.[4][7] This closes the K-ATP channels, leading to membrane depolarization, the opening of voltage-gated calcium channels, and subsequent insulin release.[3][4][5] K-ATP channel blockers like Glibenclamide mimic the effect of high ATP, forcing the channel closed and stimulating insulin secretion.[12][33] Conversely, openers like Diazoxide and Compound-X hold the channel open, hyperpolarizing the cell and inhibiting insulin release, which is therapeutic in conditions of hyperinsulinism.[11][13][34][35]

Conclusion and Future Directions

This guide demonstrates a systematic approach to characterizing the selectivity and cross-reactivity of a novel K-ATP channel modulator, 4-Ethyl-2H-1,2,4-benzothiadiazin-3(4H)-on-1,1-dioxide (Compound-X). The comparative data highlights its superior selectivity for the pancreatic Kir6.2/SUR1 subtype and a cleaner off-target profile when compared to the non-selective opener Diazoxide and the first-generation blocker Glibenclamide.

The methodologies presented, from high-throughput binding assays to gold-standard electrophysiology and cellular target engagement assays, form a robust framework for de-risking new chemical entities early in the drug discovery process.[9][15] By understanding a compound's selectivity profile in detail, researchers can make more informed decisions, leading to the development of safer and more effective therapeutics. Future studies should focus on in vivo models to correlate these in vitro selectivity profiles with efficacy and on- and off-target toxicities.

References

  • Bowes J, Brown AJ, Hamon J, et al. Reducing safety-related drug attrition: the use of in vitro pharmacological profiling. Nature Reviews Drug Discovery. 2012. [Link]

  • ICE Bioscience. In Vitro Safety Pharmacology Profiling. ICE Bioscience. [Link]

  • Proks P, Reimann F, Green N, Gribble F, Ashcroft F. KATP channels and islet hormone secretion: new insights and controversies. Nature Reviews Endocrinology. 2010. [Link]

  • Ashcroft FM, Rorsman P. ATP-sensitive potassium channelopathies: focus on insulin secretion. Journal of Clinical Investigation. 2005. [Link]

  • Ashcroft FM. KATP Channels and the Metabolic Regulation of Insulin Secretion in Health and Disease: The 2022 Banting Medal for Scientific Achievement Award Lecture. Diabetes. 2023. [Link]

  • Nichols CG. Diabetes and Insulin Secretion: The ATP-Sensitive K+ Channel (KATP) Connection. Diabetes. 2005. [Link]

  • Hamon J, et al. In vitro safety pharmacology profiling: what else beyond hERG?. Expert Opinion on Drug Safety. 2009. [Link]

  • Pelago Bioscience. CETSA® for Selectivity Profiling in Drug Discovery. Pelago Bioscience. [Link]

  • AXOL Bioscience. Whole Cell Patch Clamp Protocol. AXOL Bioscience. [Link]

  • Reaction Biology. Predicting Adverse Drug Reactions Early: A Closer Look at the InVEST44™ Profiling Panel. Reaction Biology. 2025. [Link]

  • Creative Bioarray. Patch-Clamp Recording Protocol. Creative Bioarray. [Link]

  • My Endo Consult. Diazoxide Mechanism of Action. My Endo Consult. [Link]

  • Karcz, T. et al. In Silico Drug Design of Benzothiadiazine Derivatives Interacting with Phospholipid Cell Membranes. International Journal of Molecular Sciences. 2022. [Link]

  • Al-Karagholi, MA. et al. Pharmacological Profiling of KATP Channel Modulators: An Outlook for New Treatment Opportunities for Migraine. International Journal of Molecular Sciences. 2023. [Link]

  • Guerrero-Hernández, A. et al. Exploring the Pathophysiology of ATP-Dependent Potassium Channels in Insulin Resistance. International Journal of Molecular Sciences. 2024. [Link]

  • Gifford Bioscience. Radioligand Binding Assay. Gifford Bioscience. [Link]

  • Wikipedia. Glibenclamide. Wikipedia. [Link]

  • Alfa Cytology. Competitive Radioligand Binding Assays. Alfa Cytology. [Link]

  • Eurofins Discovery. Industry-leading In Vitro Safety Pharmacology Profiling. Eurofins Discovery. [Link]

  • ResearchGate. The structures of 1,2,4- benzothiadiazine-1,1-dioxide derivatives. ResearchGate. [Link]

  • Patsnap Synapse. What is the mechanism of Diazoxide?. Patsnap Synapse. 2024. [Link]

  • Luzi L, Pozza G. Glibenclamide: an old drug with a novel mechanism of action?. Acta Diabetologica. 1997. [Link]

  • Martin, AC. et al. Mechanistic insights on K ATP channel regulation from cryo-EM structures. Journal of General Physiology. 2022. [Link]

  • Medscape. Proglycem (diazoxide) dosing, indications, interactions, adverse effects, and more. Medscape. [Link]

  • Quast, U. et al. Different molecular sites of action for the KATP channel inhibitors, PNU-99963 and PNU-37883A. British Journal of Pharmacology. 2000. [Link]

  • Visvanathan, A. et al. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. ACS Pharmacology & Translational Science. 2023. [Link]

  • Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]

  • Patsnap Synapse. What is Diazoxide used for?. Patsnap Synapse. 2024. [Link]

  • Lakshminrusimha, S. et al. Diazoxide for Neonatal Hyperinsulinemic Hypoglycemia and Pulmonary Hypertension. Children. 2021. [Link]

  • Reaction Biology. Biochemical Assays in Drug Discovery: From Target Validation to Therapeutic Development. Reaction Biology. 2025. [Link]

  • Molecular Devices. Patch Clamp Electrophysiology. Molecular Devices. [Link]

  • Zegarra-Moran, O. et al. Electrophysiological Approaches for the Study of Ion Channel Function. Methods in Molecular Biology. 2022. [Link]

  • Pelago Bioscience. What Is CETSA? Cellular Thermal Shift Assay Explained. Pelago Bioscience. [Link]

  • ResearchGate. Benzothiadiazine dioxide derivatives. ResearchGate. [Link]

  • Motulsky HJ, Mahan LC. Measuring receptor target coverage: a radioligand competition binding protocol for assessing the association and dissociation rates of unlabeled compounds. Current Protocols in Pharmacology. 2010. [Link]

  • Deranged Physiology. Glibenclamide. Deranged Physiology. [Link]

  • ResearchGate. Four ways to measure selectivity. ResearchGate. [Link]

  • Almqvist, H. et al. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. 2016. [Link]

  • Al-Karagholi, MA. et al. ATP-Sensitive Potassium Channels in Migraine: Translational Findings and Therapeutic Potential. International Journal of Molecular Sciences. 2022. [Link]

  • Shaik, JB. et al. Discovery of Halogenated Benzothiadiazine Derivatives with Anticancer Activity. Molecules. 2019. [Link]

  • Patsnap Synapse. What is the mechanism of Glyburide?. Patsnap Synapse. 2024. [Link]

  • CETSA. CETSA. CETSA. [Link]

  • MIMS. Glibenclamide: Uses & Dosage. MIMS Singapore. [Link]

  • Jahangir A, Terzic A. KATP channel therapeutics at the bedside. Journal of Molecular and Cellular Cardiology. 2005. [Link]

  • Sławiński, J. et al. Anti-Inflammatory Activity of 1,2-Benzothiazine 1,1-Dioxide Derivatives. International Journal of Molecular Sciences. 2023. [Link]

  • Pelago Bioscience. Selectivity Profiling: Unbiased Analysis of Compound Selectivity in Drug Discovery. Pelago Bioscience. 2026. [Link]

Sources

Reproducibility of 4-Ethyl-2H-1,2,4-benzothiadiazin-3(4H)-on-1,1-dioxide published synthesis protocols

Author: BenchChem Technical Support Team. Date: March 2026

Reproducibility of 4-Ethyl-2H-1,2,4-benzothiadiazin-3(4H)-on-1,1-dioxide Published Synthesis Protocols: A Comparative Guide

As a Senior Application Scientist, evaluating the synthetic reproducibility of heterocyclic building blocks is critical for downstream drug development. The compound [1] is a highly valued scaffold, frequently utilized in the development of AMPA receptor modulators and ATP-sensitive potassium (K_ATP) channel openers.

However, published protocols for its synthesis often suffer from severe reproducibility issues, primarily due to poor regiocontrol during N-alkylation. This guide objectively compares the traditional divergent N-alkylation route against an optimized convergent pre-functionalization strategy, providing the mechanistic causality and self-validating analytical checkpoints required to ensure high-fidelity synthesis.

Mechanistic Rationale & Route Selection

The 2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide core possesses two competing nucleophilic nitrogen centers: N2 and N4.

  • The N2 position is flanked by a highly electron-withdrawing sulfonyl group and a carbonyl group, making its proton highly acidic ( pKa​≈7.5 ).

  • The N4 position is an aniline-derived amide, making it less acidic but sterically differentiated and more nucleophilic under specific kinetic conditions.

Route A (Divergent N-Alkylation): Traditional methods synthesize the unsubstituted core via the [2] at elevated temperatures. Subsequent alkylation with ethyl iodide (EtI) inevitably leads to a mixture of N2-ethyl, N4-ethyl, and N2,N4-diethyl byproducts. Because N2 is thermodynamically favored for deprotonation, driving the reaction to the N4-isomer requires exhaustive chromatographic purification, severely impacting the isolated yield.

Route B (Convergent Pre-functionalization): To establish a self-validating and reproducible system, we must engineer the regioselectivity into the starting materials. By subjecting 2-fluorobenzenesulfonamide to a nucleophilic aromatic substitution (SNAr) with ethylamine, the ethyl group is unambiguously installed at the future N4 position. Subsequent cyclization with triphosgene ensures 100% regiomeric purity, eliminating the need for complex downstream purification.

Synthesis Workflow Comparison

SynthesisRoutes cluster_RouteA Route A: Divergent N-Alkylation cluster_RouteB Route B: Convergent Pre-functionalization A1 2-Aminobenzenesulfonamide A2 Cyclization (Urea, 150°C) A1->A2 A3 Benzothiadiazine Core A2->A3 A4 Alkylation (EtI, K2CO3) A3->A4 A5 Product Mixture (N2/N4) A4->A5 B1 2-Fluorobenzenesulfonamide B2 SNAr (Ethylamine, 100°C) B1->B2 B3 2-(Ethylamino)benzenesulfonamide B2->B3 B4 Cyclization (Triphosgene) B3->B4 B5 Pure N4-Ethyl Product B4->B5

Figure 1: Comparison of traditional divergent vs. optimized convergent synthesis routes.

Comparative Data Analysis

The following table summarizes the quantitative performance metrics of both protocols based on standardized 10-gram scale validation runs.

MetricRoute A (Divergent Alkylation)Route B (Convergent Pre-functionalization)
Overall Yield 28% (Isolated)76% (Isolated)
Regiomeric Purity (Crude) ~40% N4, ~45% N2, ~15% Diethyl>98% N4-Ethyl
Purification Requirement Flash Chromatography (Silica, Hexane/EtOAc)Simple Trituration / Recrystallization
E-factor (Waste/Product) > 45< 12
Total Reaction Time 24 Hours14 Hours

Detailed Experimental Protocols

Protocol A: Divergent Alkylation (Reference Method)

Note: This method is provided for comparative baseline purposes and is not recommended for scale-up due to poor atom economy.

  • Cyclization: Grind 2-aminobenzenesulfonamide (10.0 g, 58.1 mmol) with urea (4.2 g, 69.7 mmol) into a fine powder. Heat the neat mixture to 150 °C in a round-bottom flask for 4 hours until ammonia evolution ceases. Cool to room temperature, triturate with water, and filter to yield the unsubstituted core.

  • Alkylation: Dissolve the core (5.0 g, 25.2 mmol) in anhydrous DMF (50 mL). Add K2​CO3​ (4.18 g, 30.2 mmol) and ethyl iodide (2.2 mL, 27.7 mmol). Stir at 60 °C for 12 hours.

  • Workup: Quench with water and extract with EtOAc. The resulting crude mixture requires rigorous flash chromatography to separate the target N4-ethyl isomer from the dominant N2-ethyl byproduct.

Protocol B: Convergent Pre-functionalization (Optimized Method)

Note: This is a self-validating protocol designed for high regiochemical fidelity.

  • SNAr Pre-functionalization: In a pressure tube, suspend 2-fluorobenzenesulfonamide (10.0 g, 57.1 mmol) in an aqueous solution of ethylamine (70 wt%, 30 mL). Seal and heat to 100 °C for 8 hours. Cool the vessel, extract with EtOAc (3 x 50 mL), wash with brine, dry over Na2​SO4​ , and concentrate to yield 2-(ethylamino)benzenesulfonamide as a crystalline solid.

  • Regiospecific Cyclization: Dissolve the intermediate (8.0 g, 40.0 mmol) and triethylamine (12.3 mL, 88.0 mmol) in anhydrous THF (80 mL) and cool to 0 °C under nitrogen. Dropwise, add a solution of triphosgene (4.7 g, 15.8 mmol) in THF (20 mL).

  • Workup: Allow the reaction to warm to room temperature and stir for 4 hours. Quench carefully with saturated aqueous NaHCO3​ . Extract with EtOAc, concentrate, and recrystallize from EtOH/Water to yield pure [3].

Analytical Checkpoints for Self-Validation

To ensure the integrity of the synthesis, verify the product against these specific analytical markers. The absence of the N2-alkyl signature is the critical pass/fail criterion for this workflow.

  • 1H NMR (400 MHz, DMSO-d6):

    • Pass Criterion: Presence of a highly deshielded singlet at δ 11.5 ppm (1H, s), confirming the N2 proton is intact (unalkylated).

    • Pass Criterion: The N4-ethyl group must appear as a distinct quartet at δ 3.95 ppm (2H, q, J = 7.1 Hz) and a triplet at δ 1.15 ppm (3H, t, J = 7.1 Hz).

    • Fail Criterion: If the singlet at 11.5 ppm is missing, N2-alkylation has occurred.

  • LC-MS (ESI-):

    • Pass Criterion: A dominant peak at m/z 225.1 [M−H]− in negative ionization mode, consistent with the exact mass of C9​H10​N2​O3​S (MW: 226.25 g/mol ) losing the acidic N2 proton.

References

  • Kiran Kumar, S., et al. "Catalysis by Amberlyst-15 under ultrasound in water: a green synthesis of 1,2,4-benzothiadiazine-1,1-dioxides and their spiro derivatives." RSC Advances, 2013.[Link]

  • NextSDS Chemical Database. "4-Ethyl-2H-1,2,4-benzothiadiazin-3(4H)-on-1,1-dioxide Substance Information". NextSDS.[Link]

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 4-Ethyl-2H-1,2,4-benzothiadiazin-3(4H)-on-1,1-dioxide

Author: BenchChem Technical Support Team. Date: March 2026

For professionals in research and drug development, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemicals we handle, including their safe and compliant disposal. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 4-Ethyl-2H-1,2,4-benzothiadiazin-3(4H)-on-1,1-dioxide (CAS: 102308-74-7). The procedures outlined here are grounded in regulatory standards and best practices to ensure personnel safety and environmental protection.

Compound Identification and Hazard Assessment

Table 1: Chemical Profile of 4-Ethyl-2H-1,2,4-benzothiadiazin-3(4H)-on-1,1-dioxide

PropertyValueSource
CAS Number 102308-74-7[1]
Molecular Formula C₉H₁₀N₂O₃S[1]
Molecular Weight 226.25 g/mol [1]
Appearance Likely a solid (based on related compounds)Inferred from[2]
Intended Use For Research Use Only[1][3]

Inferred Hazard Profile:

Based on SDS information for structurally related benzothiadiazine compounds, researchers must handle this chemical with the assumption that it may possess the following hazards:

  • Acute Toxicity (Oral): May be harmful or toxic if swallowed.[4][5]

  • Serious Eye Damage/Irritation: Can cause serious eye irritation or damage.[4][5]

  • Skin Sensitization: May cause an allergic skin reaction.[4]

  • Aquatic Toxicity: Potentially harmful to aquatic life.[5]

The benzothiazole class of compounds, to which this molecule is related, is known for its widespread industrial use and can present environmental persistence concerns, making proper disposal critically important.[6] Therefore, this compound must be treated as hazardous waste. Under no circumstances should this chemical or its containers be disposed of via standard laboratory drains or municipal trash. [7]

Regulatory Framework: The "Why" Behind the Protocol

In the United States, the disposal of laboratory chemical waste is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA). For academic and research institutions, the EPA has established alternative standards under 40 CFR Part 262, Subpart K , often called the "Academic Labs Rule," which provides a more flexible framework better suited for the variable waste streams of laboratories.[8]

Key principles of these regulations include:

  • Hazardous Waste Determination: Trained professionals, such as a facility's Environmental Health & Safety (EHS) staff, are responsible for making the final determination of whether a chemical is hazardous waste.[8][9]

  • Labeling and Manifests: All hazardous waste must be clearly labeled, and shipments must be accompanied by a manifest that identifies the contents and associated hazards.[9][10]

  • Accumulation Time Limits: Laboratories must adhere to strict time limits for the accumulation of waste on-site, which vary based on the quantity of waste generated.[11]

Adherence to these regulations is not merely a matter of compliance; it is a foundational component of a robust safety culture.

Standard Operating Procedure (SOP) for Disposal

This protocol is designed to guide researchers from the point of waste generation to its final, compliant disposal.

Phase 1: Pre-Disposal Characterization
  • Do Not Mix Waste Streams: Keep waste 4-Ethyl-2H-1,2,4-benzothiadiazin-3(4H)-on-1,1-dioxide separate from other chemical waste streams unless explicitly instructed by your institution's EHS department. Mixing incompatible chemicals can lead to dangerous reactions.[7]

  • Quantify the Waste: Determine if you are disposing of the pure compound (unused or expired) or a solution. If it is a solution, record the solvent and the approximate concentration of the compound.

  • Assess for Other Hazards: Note if the waste is mixed with any other materials that could be flammable, corrosive, or reactive.

Phase 2: Waste Segregation and Containerization
  • Select an Appropriate Container:

    • Use a container made of a material chemically compatible with the waste (e.g., a borosilicate glass or high-density polyethylene (HDPE) bottle).

    • The container must have a secure, leak-proof screw-on cap.

    • Ensure the container is in good condition, free of cracks or defects.

  • Transfer the Waste:

    • Perform this step inside a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses or goggles, and nitrile gloves.[4]

    • Carefully transfer the waste into the designated container. Avoid splashing.

    • Do not fill the container more than 90% full to allow for vapor expansion.

  • Decontaminate and Seal:

    • Wipe the exterior of the container with a suitable solvent to remove any external contamination.

    • Securely fasten the cap.

Phase 3: Labeling

Proper labeling is a critical EPA requirement and essential for safety.[11]

  • Affix a Hazardous Waste Label: Your institution's EHS department will provide official hazardous waste labels.

  • Complete the Label Information: The label must be filled out completely and legibly, including:

    • The words "Hazardous Waste" .[10]

    • Full Chemical Name: "4-Ethyl-2H-1,2,4-benzothiadiazin-3(4H)-on-1,1-dioxide" and the CAS number "102308-74-7". Do not use abbreviations or formulas.

    • Composition: List all components, including solvents, and their approximate percentages.

    • Hazard Identification: Check the appropriate boxes for hazards (e.g., "Toxic").

    • Researcher Name and Lab Information.

Phase 4: Accumulation and Storage
  • Use a Satellite Accumulation Area (SAA): The labeled waste container must be stored in a designated SAA.[11]

  • SAA Requirements:

    • The SAA must be at or near the point of waste generation and under the control of the laboratory personnel.[10]

    • It must be within the line of sight of where the waste is generated.[11]

    • The total amount of hazardous waste in an SAA cannot exceed 55 gallons.[10]

    • Store the container in secondary containment (e.g., a chemical-resistant tray or tub) to contain potential leaks.

  • Keep Containers Closed: Waste containers must be kept tightly sealed at all times, except when waste is being added.[10]

Phase 5: Final Disposal Coordination
  • Request a Waste Pickup: Once the container is full or the project is complete, contact your institution's EHS department to schedule a waste pickup.

  • Professional Disposal: The EHS department will consolidate the waste and arrange for it to be transported by a licensed hazardous waste contractor for final disposal, which may involve methods like incineration or other approved treatments.[11]

Emergency Procedures: Spill Management

In the event of a spill, prioritize personnel safety.

  • Alert Personnel: Immediately alert others in the vicinity.

  • Isolate the Area: Secure the area to prevent others from entering.

  • Don Appropriate PPE: If the spill is small and you are trained to handle it, don additional PPE, including a respirator if powders are airborne.

  • Contain and Absorb:

    • For small powder spills, gently cover with an absorbent material like sand or a universal spill absorbent. Avoid raising dust.

    • For small liquid spills, use an appropriate chemical absorbent pad or material.

  • Clean and Collect: Carefully sweep or wipe up the absorbed material. Place all contaminated materials (absorbent, wipes, gloves) into a new, designated hazardous waste container. Label it immediately as "Spill Debris" containing the chemical name.

  • Report: Report the spill to your supervisor and the EHS department, regardless of size. For large or uncontrolled spills, evacuate the area and call emergency services.

Disposal Workflow Diagram

The following diagram illustrates the essential decision-making and procedural flow for the compliant disposal of 4-Ethyl-2H-1,2,4-benzothiadiazin-3(4H)-on-1,1-dioxide.

G cluster_lab In-Lab Procedures cluster_ehs EHS & Contractor Procedures gen Waste Generation (Unused chemical, contaminated labware, or solutions) assess Hazard Assessment (Consult SDS of related compounds. Assume hazardous.) gen->assess segregate Segregate Waste (Keep separate from other waste streams) assess->segregate container Select & Fill Container (Chemically compatible, sealed, <90% full) segregate->container label_node Complete Label ('Hazardous Waste', full chemical name, date, hazards) container->label_node store Store in SAA (At point of generation, secondary containment) label_node->store request Request Pickup (Contact EHS when container is full or project ends) store->request pickup EHS Pickup (Trained personnel collect waste from lab) request->pickup Coordination transport Final Disposal (Transport by licensed contractor for incineration or treatment) pickup->transport

Caption: Disposal workflow for laboratory-generated hazardous chemical waste.

References

  • Regulation of Laboratory Waste. American Chemical Society. [Link]

  • 3 Rules Regarding Chemical Waste in the Laboratory. Dan The Lab Safety Man. (2023). [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories. US EPA. (2025). [Link]

  • Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Labor Security System. [Link]

  • Managing Hazardous Chemical Waste in the Lab. American Association for Clinical Chemistry. (2021). [Link]

  • ethyl 4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide. ChemBK. (2024). [Link]

  • SAFETY DATA SHEET - Sigma-Aldrich. Sigma-Aldrich. (2025). [Link]

  • 2H-1,2,4-Benzothiadiazine, 3,4-dihydro-, 1,1-dioxide. PubChem, National Center for Biotechnology Information. [Link]

  • 2H-1,4-Benzothiazin-3(4H)-one 1,1-dioxide. PubChem, National Center for Biotechnology Information. [Link]

  • A Review of Environmental Occurrence, Fate, Exposure, and Toxicity of Benzothiazoles. Environmental Science & Technology. (2018). [Link]

Sources

Personal protective equipment for handling 4-Ethyl-2H-1,2,4-benzothiadiazin-3(4H)-on-1,1-dioxide

Author: BenchChem Technical Support Team. Date: March 2026

Handling uncharacterized or highly potent research chemicals requires moving beyond basic safety compliance into a regime of causality-driven risk management. 4-Ethyl-2H-1,2,4-benzothiadiazin-3(4H)-on-1,1-dioxide (CAS 102308-74-7) is a benzothiadiazine derivative[1]. Compounds in this structural class frequently exhibit potent biological activity, often acting as ion channel modulators, diuretics, or hypotensive agents.

Because the specific toxicological profile and Acceptable Daily Exposure (ADE) limits for this specific derivative may not be fully characterized during early-stage drug development, it must be handled under the assumption of high potency (typically Occupational Exposure Band 3 or 4)[2]. The National Research Council's Prudent Practices in the Laboratory mandates that laboratory personnel must consider all substances of unknown toxicity to be highly toxic until proven otherwise[3].

The following master protocol provides a self-validating, step-by-step system for the safe handling, dissolution, and disposal of this compound.

Part 1: Causality-Driven Risk Assessment & PPE Matrix

The primary routes of occupational exposure for powdered benzothiadiazine derivatives are inhalation of aerosolized particulates during weighing and dermal absorption . The risk of dermal absorption increases exponentially when the powder is dissolved in penetrating organic solvents like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF), which are standard vehicles for biological assays.

To mitigate these risks, personal protective equipment (PPE) must be selected based on quantitative breakthrough data and mechanistic barriers.

Table 1: Quantitative PPE Matrix for Benzothiadiazine Derivatives

PPE CategorySpecificationCausality & Quantitative Rationale
Hand Protection Double Nitrile Gloves (≥0.12 mm thickness)Primary barrier against dermal absorption. Standard nitrile provides a breakthrough time of >240 minutes for DMSO. Double-gloving ensures that if the outer glove suffers a micro-tear, the inner glove provides a critical temporal barrier for safe doffing.
Respiratory N95 or P100 Particulate RespiratorPrevents inhalation of aerosolized Active Pharmaceutical Ingredient (API) particles (aerodynamic diameter <10 μm). Required if handling occurs outside a fully enclosed isolator.
Eye Protection Unvented Chemical Splash GogglesPrevents ocular exposure to micro-dust and solvent splashes. Standard safety glasses lack orbital seals and are insufficient for fine powders.
Body Protection Disposable Tyvek® Coat or SleevesEliminates the risk of particulate retention on woven cotton lab coats, preventing secondary exposure outside the laboratory environment.

Part 2: Exposure Control & Operational Workflow

According to the ISPE Baseline Guide for Risk-Based Manufacture of Pharmaceutical Products (Risk-MaPP), relying solely on PPE is an inadequate control strategy; primary engineering containment must be the first line of defense[2].

G N1 Compound Receipt CAS 102308-74-7 N2 Hazard Assessment Treat as OEB 3/4 N1->N2 N3 Primary Containment Ventilated Enclosure N2->N3 N4 PPE Donning Double Nitrile, N95 N2->N4 N5 Weighing & Dissolution (e.g., in DMSO) N3->N5 N4->N5 N6 Decontamination Solvent Wipe / Bleach N5->N6 N7 Hazardous Waste Disposal N6->N7

Workflow for the safe handling and containment of benzothiadiazine derivatives.

Step-by-Step Methodology: Weighing and In-Situ Dissolution

This protocol ensures that the dry powder is never exposed to the ambient laboratory atmosphere, creating a self-validating containment loop.

  • Containment Verification: Verify the inward face velocity of the Containment Ventilated Enclosure (CVE) or fume hood. The flow rate must be between 80–100 feet per minute (fpm) .

    • Causality: Excessive airflow (>120 fpm) causes powder turbulence, static scatter, and loss of yield; insufficient airflow (<80 fpm) compromises operator protection[4].

  • Static Elimination: Pass the sealed vial of 4-Ethyl-2H-1,2,4-benzothiadiazin-3(4H)-on-1,1-dioxide through an anti-static ionizer bar.

    • Causality: Heterocyclic organic powders often hold triboelectric static charges, causing them to repel from the spatula and aerosolize into the breathing zone.

  • Tare and Transfer: Using a V-shaped anti-static micro-spatula, transfer the required mass into a pre-tared amber glass vial.

    • Causality: Amber glass protects potentially photosensitive benzothiadiazine structures from UV-induced degradation during storage.

  • In-Situ Dissolution (Critical Step): Add the designated solvent (e.g., DMSO) directly to the vial while it is still inside the CVE. Cap the vial securely with a PTFE-lined septum cap before removing it from the hood.

    • Causality: Wetting the powder and sealing the vial inside the primary containment zone completely eliminates the inhalation hazard before the material enters the general laboratory environment.

  • Glove Doffing: Remove the outer layer of nitrile gloves inside the hood and dispose of them in a sealed biohazard/chemical waste bag.

Part 3: Decontamination, Spill Response, and Disposal Plan

Even microscopic residues of highly active pharmaceutical ingredients can lead to cross-contamination[5]. A robust chemical hygiene plan requires immediate and validated decontamination procedures[6].

Routine Decontamination Protocol:

  • Solvent Wipe: Wipe down the analytical balance, spatulas, and surrounding hood surfaces with a solvent compatible with the compound (e.g., 70% Isopropanol or Ethanol) to dissolve residual API.

  • Oxidative Degradation: Follow the solvent wipe with a 10% sodium hypochlorite (bleach) solution wipe-down. The oxidative power of bleach helps degrade the heterocyclic ring structure of the benzothiadiazine, neutralizing its biological activity.

  • Final Rinse: Wipe with distilled water to remove corrosive bleach residues from stainless steel equipment.

Emergency Spill Response (Dry Powder):

  • Do not sweep. Sweeping aerosolizes the powder.

  • Gently cover the spill with absorbent paper towels.

  • Carefully wet the towels with a solvent (like ethanol or a water/surfactant mix) to dissolve and trap the powder.

  • Scoop the wetted towels into a primary hazardous waste container, seal it, and label it as "Toxic Organic Solid Waste - CAS 102308-74-7".

Waste Disposal Categorization: All contaminated consumables (spatulas, outer gloves, weighing boats, and wipe-down towels) must be treated as Hazardous Chemical Waste . Do not dispose of them in standard municipal or biological waste streams. They must be incinerated by a certified hazardous waste contractor in accordance with local environmental regulations.

References

  • National Research Council. (2011). "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version". The National Academies Press. Available at:[Link]

  • International Society for Pharmaceutical Engineering (ISPE). (2017). "Baseline Guide Vol 7: Risk-Based Manufacture of Pharmaceutical Products (Risk-MaPP), Second Edition". ISPE Publications. Available at:[Link]

  • Occupational Safety and Health Administration (OSHA). "Standard 1910.1450 - Occupational exposure to hazardous chemicals in laboratories". United States Department of Labor. Available at:[Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Ethyl-2H-1,2,4-benzothiadiazin-3(4H)-on-1,1-dioxide
Reactant of Route 2
Reactant of Route 2
4-Ethyl-2H-1,2,4-benzothiadiazin-3(4H)-on-1,1-dioxide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.